Product packaging for 2,3,4-Trihydroxypentanedioic acid(Cat. No.:CAS No. 6703-05-5)

2,3,4-Trihydroxypentanedioic acid

Cat. No.: B3433929
CAS No.: 6703-05-5
M. Wt: 180.11 g/mol
InChI Key: NPTTZSYLTYJCPR-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxypentanedioic acid is a useful research compound. Its molecular formula is C5H8O7 and its molecular weight is 180.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.02700259 g/mol and the complexity rating of the compound is 168. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O7 B3433929 2,3,4-Trihydroxypentanedioic acid CAS No. 6703-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trihydroxypentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTTZSYLTYJCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964118
Record name Pentaric acid
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Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-31-3, 6703-05-5
Record name Pentaric acid
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Record name Arabinaric acid
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Record name Arabinaric acid
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Foundational & Exploratory

A Comprehensive Guide to the Stereoisomers of 2,3,4-Trihydroxypentanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,3,4-Trihydroxypentanedioic acid, a five-carbon dicarboxylic acid, possesses a structurally rich stereochemistry due to its three chiral centers. The spatial arrangement of the hydroxyl groups along its carbon backbone gives rise to four distinct stereoisomers. These isomers, often derived from the oxidation of pentose sugars, exhibit unique physical properties and biological activities, making them of significant interest in various fields, including medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the stereoisomers of this compound, detailing their structures, properties, and synthesis.

The Four Stereoisomers of this compound

This compound has a molecular formula of C₅H₈O₇ and contains three chiral centers at carbons 2, 3, and 4. Due to the symmetry of the molecule, with identical carboxyl groups at both ends, there are a total of four stereoisomers. These consist of one pair of enantiomers and two meso compounds.

The stereoisomers are commonly named based on the pentose sugar from which they can be synthesized:

  • D-Arabinaric acid and L-Arabinaric acid : This pair of enantiomers are chiral and optically active.

  • Ribaric acid : A meso compound that is achiral and therefore optically inactive.

  • Xylaric acid : Another meso compound that is also achiral and optically inactive.[1]

Meso compounds, despite having chiral centers, are achiral overall due to an internal plane of symmetry.[2]

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl groups in each stereoisomer lead to differences in their physical properties, such as melting point and specific rotation. The specific rotation is a key measure of a chiral compound's ability to rotate plane-polarized light.[3] Enantiomers rotate light to an equal extent but in opposite directions, while meso compounds do not rotate plane-polarized light.[4]

StereoisomerStructure (Fischer Projection)IUPAC NameStereochemical RelationshipMelting Point (°C)Specific Rotation ([α]D)
D-Arabinaric acid (2S,3R,4S)-2,3,4-Trihydroxypentanedioic acidEnantiomer of L-Arabinaric acid157-158+22.5° (c=2, H₂O)
L-Arabinaric acid (2R,3S,4R)-2,3,4-Trihydroxypentanedioic acidEnantiomer of D-Arabinaric acid157-158-22.5° (c=2, H₂O)
Ribaric acid (2R,3S,4S)-2,3,4-Trihydroxypentanedioic acidMeso compound125-126
Xylaric acid (2S,3R,4R)-2,3,4-Trihydroxypentanedioic acidMeso compound152-153

Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomeric Pair cluster_meso Meso Compounds D_arabinaric D-Arabinaric Acid (2S,3R,4S) L_arabinaric L-Arabinaric Acid (2R,3S,4R) D_arabinaric->L_arabinaric Enantiomers Ribaric Ribaric Acid (2R,3S,4S) D_arabinaric->Ribaric Diastereomers Xylaric Xylaric Acid (2S,3R,4R) D_arabinaric->Xylaric Diastereomers L_arabinaric->Ribaric Diastereomers L_arabinaric->Xylaric Diastereomers Ribaric->Xylaric Diastereomers

Stereoisomeric relationships of this compound.

Experimental Protocols: Synthesis of Stereoisomers

The most common method for synthesizing the stereoisomers of this compound is through the nitric acid oxidation of the corresponding pentose sugars.[5][6] This method involves the oxidation of both the terminal aldehyde and the primary alcohol groups of the pentose to carboxylic acids.[1]

General Protocol for Nitric Acid Oxidation of Pentoses

Materials:

  • Parent pentose (D-Arabinose, L-Arabinose, D-Ribose, or D-Xylose)

  • Concentrated Nitric Acid (e.g., 70%)

  • Distilled water

  • Sodium nitrite (optional, as a catalyst)

  • Ice bath

  • Heating mantle or water bath

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen pentose sugar in a minimal amount of water.

  • Addition of Nitric Acid: Cool the flask in an ice bath and slowly add concentrated nitric acid to the sugar solution with constant stirring. A small amount of sodium nitrite can be added to initiate the reaction.

  • Oxidation Reaction: After the initial vigorous reaction subsides, gently heat the mixture using a water bath or heating mantle. The reaction temperature and time will vary depending on the specific pentose being oxidized. The reaction is typically maintained at a temperature between 50-70°C for several hours.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of the evolution of nitrogen oxide gases (brown fumes).

  • Removal of Nitric Acid: Once the reaction is complete, the excess nitric acid and water are removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting syrup or solid is then subjected to purification. This often involves repeated evaporation with water to remove residual nitric acid, followed by crystallization from a suitable solvent system, such as aqueous ethanol.

  • Characterization: The final product is dried and characterized by its melting point, optical rotation, and spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

This general protocol can be adapted for the synthesis of each specific stereoisomer by starting with the appropriate pentose sugar.[5]

synthesis_workflow start Select Pentose Sugar (e.g., D-Arabinose) dissolve Dissolve in Water start->dissolve add_hno3 Slowly Add Conc. Nitric Acid (in Ice Bath) dissolve->add_hno3 oxidize Heat Reaction Mixture (e.g., 50-70°C) add_hno3->oxidize monitor Monitor Reaction (Cessation of Gas Evolution) oxidize->monitor evaporate Remove Excess HNO₃ and H₂O (Rotary Evaporator) monitor->evaporate purify Purify by Recrystallization (e.g., from Aqueous Ethanol) evaporate->purify characterize Characterize Product (MP, [α]D, Spectroscopy) purify->characterize end Isolated Stereoisomer (e.g., D-Arabinaric Acid) characterize->end

General workflow for the synthesis of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound—D-arabinaric acid, L-arabinaric acid, ribaric acid, and xylaric acid—present a fascinating case study in stereochemistry. Their distinct three-dimensional structures give rise to unique physicochemical properties. Understanding these differences is crucial for their application in various scientific and industrial domains. The well-established synthetic route from readily available pentose sugars provides a reliable method for obtaining these valuable compounds for further research and development. This guide serves as a foundational resource for professionals seeking to explore the potential of these stereoisomers in their work.

References

An In-Depth Technical Guide on 2,3,4-Trihydroxypentanedioic Acid: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxypentanedioic acid, a polyhydroxy dicarboxylic acid, is a molecule of increasing interest due to its potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current understanding of its natural sources and biosynthetic pathways. While direct evidence of its widespread natural occurrence remains limited, its chemical identity as an aldaric acid derivative of pentose sugars, specifically ribose and arabinose, provides a strong foundation for exploring its origins in biological systems. This document details the theoretical biosynthetic routes from these pentose precursors, discusses the classes of enzymes potentially involved, and outlines experimental protocols for its isolation and characterization.

Introduction

This compound, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid, is a C5 sugar acid.[1] Its structure, featuring multiple hydroxyl groups and two carboxylic acid functionalities, imparts unique chemical properties that make it a subject of interest for applications such as a modifier in drug delivery systems.[2][3] Despite its commercial availability and synthetic routes, a thorough understanding of its natural distribution and biological synthesis is crucial for unlocking its full potential, particularly in the realms of biotechnology and pharmaceutical development. This guide aims to consolidate the available information and provide a framework for future research into this intriguing molecule.

Natural Sources

Direct documented evidence of the widespread natural occurrence of this compound in specific organisms is currently scarce in publicly available scientific literature. However, its close relationship to the pentose sugars D-ribose and L-arabinose strongly suggests its potential presence in biological systems where these sugars are metabolized.

The catabolism of L-arabinose, a component of plant polysaccharides like hemicellulose and pectin, is well-documented in various bacteria and fungi.[4][5][6][7] Similarly, D-ribose is a fundamental component of nucleic acids and is central to cellular metabolism. While the primary metabolic fates of these pentoses typically involve conversion to intermediates of the pentose phosphate pathway or other central metabolic routes, the possibility of oxidative pathways leading to the formation of their corresponding aldaric acids exists.

One high-level study on the origin of intermediary metabolism lists "2-Carboxy-2,3,4-trihydroxy-pentanedioic acid" as a molecule of interest within the context of the citric acid cycle, although specific details on its formation or natural abundance are not provided.[8] Further research, employing sensitive analytical techniques, is required to definitively identify and quantify this acid in various biological matrices.

Biosynthesis

While a dedicated and fully elucidated biosynthetic pathway for this compound has not been described, its formation can be logically inferred from known metabolic pathways and enzyme functionalities. The most plausible route is the oxidation of the pentose sugars D-ribose and L-arabinose.

Theoretical Biosynthetic Pathway: Oxidation of Pentose Sugars

The biosynthesis of this compound is hypothesized to occur via the oxidation of the terminal aldehyde and primary alcohol groups of D-ribose or L-arabinose to carboxylic acids. This conversion would result in the formation of ribaric acid (from ribose) and arabinaric acid (from arabinose), both of which are stereoisomers of this compound.

Biosynthesis_of_2_3_4_Trihydroxypentanedioic_Acid cluster_pentose Pentose Precursors cluster_oxidation Oxidative Pathway cluster_product Product D-Ribose D-Ribose Aldose Dehydrogenase / Oxidase (Step 1) Aldose Dehydrogenase / Oxidase (Step 1) D-Ribose->Aldose Dehydrogenase / Oxidase (Step 1) Oxidation of aldehyde group L-Arabinose L-Arabinose L-Arabinose->Aldose Dehydrogenase / Oxidase (Step 1) Oxidation of aldehyde group Alcohol Dehydrogenase / Oxidase (Step 2) Alcohol Dehydrogenase / Oxidase (Step 2) Aldose Dehydrogenase / Oxidase (Step 1)->Alcohol Dehydrogenase / Oxidase (Step 2) Intermediate: Aldonic Acid 2,3,4-Trihydroxypentanedioic_Acid This compound (Ribaric Acid / Arabinaric Acid) Alcohol Dehydrogenase / Oxidase (Step 2)->2,3,4-Trihydroxypentanedioic_Acid Oxidation of primary alcohol group

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Enzymes Involved

The enzymatic machinery capable of catalyzing the dual oxidation of a pentose sugar to an aldaric acid is likely to involve one or more oxidoreductases.

  • Aldose Dehydrogenases: These enzymes are known to oxidize the aldehyde group of aldose sugars. Some aldose dehydrogenases exhibit broad substrate specificity and can act on various hexoses and pentoses.[9] An enzyme with the ability to further oxidize the terminal alcohol group, or a separate enzyme acting on the intermediate aldonic acid, would be required.

  • Aldo-Keto Reductases (AKRs): This superfamily of enzymes catalyzes redox transformations of a wide range of substrates, including sugars.[10] While typically associated with reduction reactions, their catalytic activity can be reversible, and their broad substrate specificity makes them potential candidates for involvement in pentose oxidation.[11][12][13][14]

  • Uronic Acid Pathway Enzymes: The uronic acid pathway is an alternative route for glucose metabolism that involves the oxidation of glucose to glucuronic acid.[15][16][17][18][19] While this pathway primarily deals with hexoses, the enzymes involved in the oxidation steps could potentially exhibit activity towards pentoses under certain conditions, although this is not their primary described function.

Experimental Protocols

The successful isolation and characterization of this compound from natural sources require a combination of robust extraction, separation, and analytical techniques.

Isolation and Extraction from Biological Samples

The following is a generalized protocol for the extraction of polar metabolites, including organic acids, from biological materials.

Table 1: Protocol for Extraction of this compound

StepProcedureRationale
1. Sample Preparation Lyophilize (freeze-dry) the biological material (e.g., plant tissue, microbial cell pellet) to remove water. Grind the dried material to a fine powder.Increases surface area for efficient extraction and prevents degradation.
2. Extraction Extract the powdered sample with a polar solvent system, such as methanol:water (80:20, v/v) or ethanol:water. Perform extraction at room temperature with agitation for several hours or overnight.This compound is a polar molecule and will be soluble in polar solvents.
3. Centrifugation Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet solid debris.To clarify the extract.
4. Supernatant Collection Carefully collect the supernatant containing the soluble metabolites.The supernatant contains the target compound.
5. Solvent Evaporation Evaporate the solvent from the supernatant under vacuum using a rotary evaporator or a centrifugal evaporator.To concentrate the sample.
6. Reconstitution Reconstitute the dried extract in a small volume of a suitable solvent (e.g., water or a mobile phase compatible with the subsequent analytical method).To prepare the sample for analysis.

Experimental_Workflow_Isolation Start Start Biological_Sample Biological Sample (e.g., Plant Tissue, Microbial Culture) Start->Biological_Sample Lyophilization_and_Grinding Lyophilization and Grinding Biological_Sample->Lyophilization_and_Grinding Solvent_Extraction Polar Solvent Extraction (e.g., Methanol/Water) Lyophilization_and_Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent Evaporation Supernatant_Collection->Solvent_Evaporation Reconstitution Reconstitute in Appropriate Solvent Solvent_Evaporation->Reconstitution Analysis Analytical Characterization (LC-MS, GC-MS, NMR) Reconstitution->Analysis End End Analysis->End

Caption: Workflow for the isolation of this compound.

Analytical Characterization

The identification and quantification of this compound in a complex biological extract require high-resolution analytical methods.

Table 2: Analytical Methods for Characterization

MethodPrincipleApplication
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and other chemical properties, followed by detection based on mass-to-charge ratio.Ideal for the detection and quantification of polar, non-volatile compounds like this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points, followed by mass-based detection. Requires derivatization of polar compounds to increase their volatility.Can be used for quantification, but the derivatization step adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei.Used for the unambiguous structural elucidation of the isolated compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration of this compound in various natural sources. Future research employing the analytical methods described above will be essential to populate this area of knowledge.

Conclusion and Future Perspectives

This compound represents a molecule with untapped potential. While its natural occurrence is not yet widely documented, its chemical relationship with fundamental pentose sugars provides a clear direction for future research. The key priorities for advancing our understanding of this compound include:

  • Systematic Screening: Employing targeted metabolomics to screen a wide range of plant and microbial species for the presence of this compound.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for the oxidation of pentose sugars to their corresponding aldaric acids.

  • Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer microorganisms for the sustainable production of this compound.

Addressing these research gaps will not only enhance our fundamental understanding of cellular metabolism but also pave the way for the development of novel biotechnological and pharmaceutical applications for this versatile molecule.

References

Chemical and physical properties of 2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical and Physical Properties of 2,3,4-Trihydroxypentanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as tartaric acid, is a white, crystalline organic acid.[1] It is a diprotic, aldaric acid and a dihydroxyl derivative of succinic acid.[1] This alpha-hydroxy-carboxylic acid occurs naturally in many plants, most notably in high concentrations in grapes and tamarinds, but also in bananas, avocados, and citrus fruits.[1] Its salt, potassium bitartrate (commonly known as cream of tartar), develops naturally during the fermentation process of wine.[1]

Tartaric acid is of significant interest in stereochemistry as it possesses two chiral centers, leading to four stereoisomers:

  • L-(+)-tartaric acid ((2R,3R)-tartaric acid): The naturally occurring and most common form.[2][3]

  • D-(-)-tartaric acid ((2S,3S)-tartaric acid): The enantiomer of the L-(+) form.[4]

  • meso-tartaric acid ((2R,3S)-tartaric acid): An achiral diastereomer of the L and D forms, which is optically inactive due to an internal plane of symmetry.[4][5]

  • DL-tartaric acid (Racemic acid): A 1:1 mixture of the L-(+) and D-(-) enantiomers, which is optically inactive.[4][6]

This guide provides a comprehensive overview of the core chemical and physical properties of these isomers, details relevant experimental protocols, and illustrates key relationships and workflows.

Physical and Chemical Properties

The physical and chemical characteristics of tartaric acid isomers vary significantly, particularly their optical activity and melting points. These properties are summarized in the tables below.

Physical Properties

The distinct spatial arrangements of the tartaric acid stereoisomers give rise to different physical properties. The enantiomeric pair, L-(+) and D-(-) tartaric acid, share identical physical properties except for the direction in which they rotate plane-polarized light.[7] The diastereomer, meso-tartaric acid, has distinct physical properties from the enantiomeric pair.[7]

PropertyL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric AcidDL-Tartaric Acid (Racemic)
Melting Point (°C) 169 - 172[1][8]169 - 172[1][7]165 - 166[1][9]206[1][6]
Density (g/cm³ at 20°C) 1.76[2][10]1.76[7]1.66[7]1.79[11]
Specific Rotation [α]D20 +12.0° to +12.7° (c=20 in H₂O)[2][4][7]-12.0° to -12.7°[4][5]0°[4][5]0°[4]
Solubility in Water ( g/100 mL at 20°C) 139[7][12]139[7]125[1][7]21[1]
Solubility in Ethanol ( g/100 mL at 25°C) ~33.3 (1g/3mL)[8][12]Data not specifiedData not specified5.01[6]
Acidity

Tartaric acid is a diprotic acid, meaning it can donate two protons. The acid dissociation constants (pKa) are a measure of its strength in solution.

PropertyL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric Acid
pKa₁ (at 25°C) 2.89 - 2.98[1][2][7]2.98[7][13]3.22 - 3.23[1][7]
pKa₂ (at 25°C) 4.34 - 4.40[1][2][7]4.34[7][13]4.82 - 4.85[1][7]

Biochemical Role and Metabolism

In its primary natural role, particularly in grapes, tartaric acid is a key component of acidity.[3] This acidity contributes to the taste of wine and, by lowering the pH, creates an environment where many spoilage bacteria cannot survive, thus acting as a preservative.[1]

In humans, the metabolism of tartaric acid is limited. Most of the ingested tartrate is metabolized by bacteria within the gastrointestinal tract.[14][15] Only about 15-20% of consumed tartaric acid is absorbed and excreted unchanged in the urine.[14] At extremely high doses, tartaric acid can function as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death.[1] However, the median lethal dose (LD₅₀) is very high, approximately 7.5 grams/kg for a human, making it safe for use in food products.[1]

Key Experimental Protocols

The characterization of this compound and its isomers relies on several standard analytical techniques.

Determination of Acidity via Potentiometric Titration

This protocol determines the total acidity of a sample, often expressed as tartaric acid.

  • Sample Preparation: Accurately weigh approximately 2 grams of the tartaric acid sample and dissolve it in 40 mL of deionized water.[16] For samples like wine, degas the liquid to remove dissolved CO₂.[17]

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.01 and 7.00).[17] Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized strong base, such as 0.1 N or 1 N sodium hydroxide (NaOH).[16][17] Add the titrant slowly, especially as the pH approaches the equivalence point.

  • Endpoint Determination: The endpoint is reached at a specific pH value, typically pH 8.2 for total acidity in wine.[17] Record the volume of NaOH titrant used.

  • Calculation: The concentration of tartaric acid is calculated based on the stoichiometry of the acid-base reaction. Each milliliter of 1 N NaOH is equivalent to 75.04 mg of C₄H₆O₆.[16]

Measurement of Optical Rotation via Polarimetry

This method is used to measure the specific rotation of chiral isomers.

  • Principle: Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active compound.[18][19]

  • Sample Preparation: Prepare a solution of the tartaric acid isomer at a known concentration (c), typically in g/mL, using a suitable solvent like water.

  • Instrumentation: Use a polarimeter, which consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a defined path length (l) in decimeters (dm), and an analyzer.[7][20]

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c).[20] The temperature and wavelength used should always be reported with the result.

Separation of Stereoisomers via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different stereoisomers.

  • Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The different stereoisomers interact differently with the chiral environment, leading to different retention times.[21]

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a detector (typically UV) is required.

  • Chromatographic Conditions:

    • Column: A chiral column is essential. Cellulose-based columns, such as a Daicel OJ-H or IF column, are commonly used.[22][23]

    • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and an organic modifier like ethanol or dichloromethane, is often employed.[22][23] A small amount of an organic base (e.g., diethylamine) may be added to improve peak shape.[22]

    • Detection: A UV detector is set to a wavelength where the analyte absorbs, for example, 242 nm for derivatized tartaric acid.[23]

  • Procedure: Dissolve the sample in the mobile phase, inject it into the HPLC system, and run the analysis under isocratic conditions. The isomers are identified and quantified based on their retention times and peak areas compared to known standards.

Visualizations

Diagrams are provided below to illustrate the logical relationships between the stereoisomers and a typical experimental workflow.

Stereoisomers RR (2R,3R)-Tartaric Acid (L-(+)-form) invis1 RR->invis1 invis2 RR->invis2 SS (2S,3S)-Tartaric Acid (D-(-)-form) invis3 SS->invis3 RS meso-Tartaric Acid ((2R,3S)-form) Racemic Racemic Mixture (DL-form) invis1->SS invis1->RS Diastereomers invis2->Racemic invis3->Racemic

Caption: Logical relationship between the stereoisomers of tartaric acid.

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (Inject sample into HPLC) prep->inject separate Chromatographic Separation (Elution through Chiral Column) inject->separate detect Detection (UV Detector) separate->detect analyze Data Analysis (Identify and Quantify Isomers) detect->analyze result Result (Purity / Ratio of Isomers) analyze->result

Caption: Experimental workflow for the separation of tartaric acid isomers via HPLC.

References

Spectroscopic and Spectrometric Characterization of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,3,4-Trihydroxypentanedioic acid is a five-carbon dicarboxylic acid with three hydroxyl groups. Its chemical properties are dictated by the presence of these functional groups, making it a highly polar and water-soluble compound.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₇
Molecular Weight180.11 g/mol [1]
IUPAC NameThis compound[1]
SynonymsPentaric acid, Ribaric acid, Arabinaric acid[1]

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spec analyses of this compound. These predictions are based on the known spectral characteristics of carboxylic acids and polyhydroxylated aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (D₂O, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 4.5Multiplet3HH-2, H-3, H-4

Note: The protons of the carboxylic acid and hydroxyl groups are typically exchanged with deuterium in D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~170 - 180C-1, C-5 (Carboxylic acids)
~70 - 80C-2, C-3, C-4 (CH-OH)
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching band.[2][3][4]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)
3200-3500Medium, BroadO-H stretch (Alcohol)
1700-1725StrongC=O stretch (Carboxylic acid)
1210-1320MediumC-O stretch
1000-1200MediumC-O stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/zIon
179.02[M-H]⁻
161.01[M-H-H₂O]⁻
133.01[M-H-CO₂]⁻
115.00[M-H-CO₂-H₂O]⁻

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Apply a solvent suppression technique to attenuate the residual HDO signal.

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 5 s.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the carboxylic acid and hydroxyl groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns to support structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in negative ion mode.

    • Acquire spectra over a mass range of m/z 50-500.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion (m/z 179.02) and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of an organic acid like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

The Enigmatic Molecule: A Technical Guide to the Biological Roles and Metabolic Pathways of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological roles and metabolic pathways of 2,3,4-trihydroxypentanedioic acid are not well-documented in publicly available scientific literature. This guide presents a summary of the limited existing information and proposes putative metabolic pathways based on the known metabolism of structurally analogous compounds. The experimental protocols and quantitative data presented herein are illustrative examples and should not be considered as established findings. Further research is imperative to elucidate the precise biological significance of this molecule.

Introduction

This compound, also known by its synonyms ribaric acid and arabinaric acid, is a five-carbon sugar acid. Its chemical structure, characterized by a pentanedioic acid backbone with three hydroxyl groups, suggests its potential involvement in various metabolic processes. However, detailed studies elucidating its specific biological functions and metabolic fate are scarce. One notable mention in the literature refers to it as 2-Carboxy-2,3,4-trihydroxy-pentanedioic acid in the context of the primordial origins of intermediary metabolism, hinting at a possible ancestral role in core metabolic pathways.[1] Additionally, a derivative, Pentaric Acid, has been utilized as a modifier for drug delivery systems.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound and to propose potential metabolic pathways based on established biochemical principles. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel metabolic pathways and the potential therapeutic applications of this intriguing molecule.

Putative Biological Roles

Given its structural similarity to other sugar acids and dicarboxylic acids, this compound may participate in several biological processes:

  • Intermediary Metabolism: It could serve as a minor intermediate in or a branch point from central carbon metabolism, potentially linking carbohydrate and amino acid metabolic pathways.

  • Detoxification: Like other sugar acids, it might be involved in the glucuronidation pathway, aiding in the solubilization and excretion of xenobiotics and endogenous waste products.

  • Signaling: Dicarboxylic acids are increasingly recognized for their roles in cellular signaling. This compound could potentially act as a signaling molecule, although no specific receptors or pathways have been identified.

  • Structural Component: While less likely, it could be a component of more complex macromolecules, although there is currently no evidence to support this.

Hypothesized Metabolic Pathways

In the absence of direct experimental evidence, we propose the following putative metabolic pathways for the biosynthesis and degradation of this compound. These pathways are based on known enzymatic reactions involved in the metabolism of similar molecules like other pentose sugars and dicarboxylic acids.

Proposed Biosynthesis Pathway

The biosynthesis of this compound could potentially originate from pentose sugars such as D-ribose or D-arabinose, which are common intermediates in the pentose phosphate pathway.

Biosynthesis of this compound D-Ribose D-Ribose Ribonic acid Ribonic acid D-Ribose->Ribonic acid Aldose dehydrogenase This compound This compound Ribonic acid->this compound Hydroxylation/Oxidation

Caption: Proposed biosynthesis of this compound from D-Ribose.

Proposed Degradation Pathway

The degradation of this compound would likely involve oxidation and decarboxylation reactions, ultimately feeding into central metabolic pathways such as the citric acid cycle.

Degradation of this compound This compound This compound Alpha-keto-dihydroxyadipic acid Alpha-keto-dihydroxyadipic acid This compound->Alpha-keto-dihydroxyadipic acid Dehydrogenase Glutaric acid Glutaric acid Alpha-keto-dihydroxyadipic acid->Glutaric acid Decarboxylase Citric Acid Cycle Citric Acid Cycle Glutaric acid->Citric Acid Cycle Further metabolism

Caption: Proposed degradation pathway of this compound.

Quantitative Data (Illustrative)

As no quantitative data for the biological roles of this compound are currently available, the following table is provided as an illustrative example of the types of data that would be valuable to researchers.

ParameterHypothetical ValuePutative Significance
Cellular Concentration
- Cytosol5-10 µMSuggests a role in cytoplasmic metabolic pathways.
- Mitochondria1-2 µMMay indicate involvement in mitochondrial energy metabolism.
Enzyme Kinetics (Illustrative)
- Putative Ribonate Hydroxylase (Km)50 µMAffinity of the biosynthetic enzyme for its substrate.
- Putative Trihydroxypentanedioate Dehydrogenase (Vmax)10 nmol/min/mg proteinRate of the initial catabolic step.
Urinary Excretion
- Healthy Individuals< 1 µ g/day Establishes a baseline for normal physiological levels.
- In response to xenobiotic challenge5-10 µ g/day Could indicate a role in detoxification pathways.

Experimental Protocols (Illustrative)

The following are generalized protocols that could be adapted for the study of this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the detection and quantification of this compound in biological samples.

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample_Collection Collect Biological Sample (e.g., urine, plasma, tissue) Extraction Perform solid-phase or liquid-liquid extraction Sample_Collection->Extraction Derivatization Derivatize with a suitable agent (optional, to improve ionization) Extraction->Derivatization Injection Inject sample onto LC column Derivatization->Injection Separation Chromatographic separation Injection->Separation Detection Mass spectrometric detection (e.g., ESI-MS/MS) Separation->Detection Quantification Quantify using a standard curve Detection->Quantification Validation Method validation Quantification->Validation

Caption: A generalized workflow for the quantification of this compound.

Methodology:

  • Sample Preparation: Biological samples (e.g., urine, plasma, cell lysates) are collected. Proteins are precipitated using a solvent like acetonitrile. The supernatant is then subjected to solid-phase extraction (SPE) using an appropriate sorbent to enrich for polar metabolites.

  • Derivatization (Optional): To enhance volatility and ionization efficiency for mass spectrometry, the extracted sample may be derivatized.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Chromatographic separation is achieved on a suitable column (e.g., a C18 or HILIC column). The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for specific and sensitive detection.

  • Quantification: A standard curve is generated using known concentrations of pure this compound to allow for accurate quantification in the biological samples.

Enzyme Assay for a Putative Dehydrogenase

This protocol describes a general method to assay the activity of a putative dehydrogenase involved in the catabolism of this compound.

Enzyme Assay Workflow Preparation Prepare cell or tissue lysate Initiation Initiate reaction by adding lysate Preparation->Initiation Reaction_Mix Prepare reaction mixture: - Buffer - this compound - NAD+/NADP+ Reaction_Mix->Initiation Monitoring Monitor NADH/NADPH production (spectrophotometrically at 340 nm) Initiation->Monitoring Calculation Calculate enzyme activity Monitoring->Calculation

Caption: A general workflow for a dehydrogenase enzyme assay.

Methodology:

  • Enzyme Source: A crude cell or tissue extract, or a purified recombinant enzyme, is used as the source of the putative dehydrogenase.

  • Reaction Mixture: A reaction buffer is prepared containing an appropriate pH, the substrate (this compound), and the cofactor (NAD⁺ or NADP⁺).

  • Assay: The reaction is initiated by adding the enzyme source to the reaction mixture. The conversion of NAD⁺ to NADH (or NADP⁺ to NADPH) is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Activity Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, and the specific activity of the enzyme is determined relative to the protein concentration.

Conclusion and Future Directions

This compound remains a molecule of largely unknown biological significance. The information presented in this guide, particularly the proposed metabolic pathways, is speculative and intended to stimulate further research. Elucidating the precise roles of this compound will require a multi-faceted approach, including:

  • Metabolomic Profiling: Targeted and untargeted metabolomics studies to identify and quantify this compound in various biological systems under different physiological and pathological conditions.

  • Enzyme Discovery and Characterization: Identification and biochemical characterization of the enzymes responsible for its biosynthesis and degradation.

  • Genetic Studies: Investigation of genetic disorders that may lead to the accumulation or deficiency of this molecule to understand its physiological importance.

  • Functional Assays: Development of cellular and in vivo models to probe the biological activities of this compound and its potential role in signaling and disease.

The exploration of this and other understudied metabolites holds the potential to uncover novel biochemical pathways and may lead to the identification of new therapeutic targets and diagnostic biomarkers.

References

A Technical Guide to the Historical Context of the Discovery of Tartaric Acid (2,3-dihydroxybutanedioic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones that led to the discovery and understanding of tartaric acid. The journey of this seemingly simple organic acid is deeply intertwined with the development of fundamental concepts in stereochemistry, a field of critical importance in modern drug development and materials science. This document outlines the key discoveries, presents available quantitative data from the era, provides reconstructed experimental protocols, and visualizes the progression of scientific thought that unlocked the secrets of molecular chirality.

Early Observations and Scheele's Isolation (1769)

The story of tartaric acid begins not in a laboratory, but in the annals of winemaking. For centuries, a crystalline substance known as "tartar" was observed as a deposit in fermenting grape juice.[1] This crude form, potassium bitartrate, was a familiar byproduct of viticulture. However, the true chemical nature of the acidic component of tartar remained unknown until the work of the Swedish chemist Carl Wilhelm Scheele in 1769.

Reconstructed Experimental Protocol: Isolation of Tartaric Acid

The following is a reconstruction of the likely experimental protocol used by Carl Wilhelm Scheele, based on historical accounts and common 18th-century chemical practices. It is important to note that precise measurements from Scheele's original work are not available, so this protocol is based on the chemical principles he employed.

Objective: To isolate tartaric acid from crude tartar (potassium bitartrate).

Materials:

  • Crude tartar (argol or lees from wine fermentation)

  • Chalk (calcium carbonate, CaCO₃)

  • Sulphuric acid (H₂SO₄)

  • Water

  • Heating apparatus (e.g., a furnace or sand bath)

  • Filtering apparatus (e.g., linen or paper filters)

  • Reaction vessels (e.g., glass or ceramic pots)

Procedure:

  • Preparation of the Tartar Solution: A quantity of crude tartar was boiled in water to create a saturated solution.

  • Precipitation of Calcium Tartrate: To the boiling tartar solution, powdered chalk was added incrementally. This would have caused a vigorous effervescence due to the release of carbon dioxide as the calcium carbonate reacted with the acidic tartar. The addition of chalk was likely continued until the effervescence ceased, indicating that all the tartaric acid had been precipitated as the less soluble calcium tartrate.

    • Reaction Principle: 2 KHC₄H₄O₆(aq) + CaCO₃(s) → CaC₄H₄O₆(s) + K₂CO₃(aq) + H₂O(l) + CO₂(g)

  • Isolation of Calcium Tartrate: The hot mixture was then filtered to separate the solid calcium tartrate from the soluble potassium carbonate and other impurities. The collected solid was likely washed with water to remove any remaining soluble substances.

  • Liberation of Tartaric Acid: The purified calcium tartrate was then treated with a stoichiometric amount of sulphuric acid. This reaction would precipitate the highly insoluble calcium sulphate (gypsum), leaving the tartaric acid in solution.

    • Reaction Principle: CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂(C₄H₄O₆)(aq) + CaSO₄(s)

  • Final Isolation and Crystallization: The mixture was filtered again to remove the solid calcium sulphate. The resulting clear solution of tartaric acid was then concentrated by heating to evaporate the water. Upon cooling, crystalline tartaric acid would precipitate from the solution.

The Dawn of Stereochemistry: Biot's Discovery of Optical Activity (1832)

For over six decades after its isolation, tartaric acid was studied as a typical organic acid. However, in 1832, the French physicist Jean-Baptiste Biot made a groundbreaking observation that would forever change the understanding of molecular structure. Biot, a pioneer in the study of polarized light, discovered that a solution of tartaric acid derived from natural sources had the ability to rotate the plane of polarized light.[4][5] This phenomenon, which he termed "optical activity," was a property not observed in all substances.[6]

Biot's experiments revealed that the tartaric acid from wine tartar was dextrorotatory, meaning it rotated the plane of polarized light to the right (clockwise).[4] He also investigated another form of tartaric acid, known as "racemic acid" (from the Latin racemus for a bunch of grapes), which was found to be optically inactive.[4] The relationship between these two forms of tartaric acid remained a mystery for some time.

Reconstructed Experimental Protocol: Measurement of Optical Activity

The following is a generalized reconstruction of the experimental protocol that Jean-Baptiste Biot would have used with his polarimeter in the 1830s.

Objective: To measure the optical rotation of a tartaric acid solution.

Apparatus:

  • A polarimeter of the era, likely consisting of:

    • A light source (e.g., a sodium lamp or sunlight directed by a heliostat).

    • A polarizing element (e.g., a Nicol prism or a pile of glass plates).

    • A sample tube of a known length.

    • An analyzing element (a second Nicol prism) that could be rotated.

    • A graduated scale to measure the angle of rotation.

Procedure:

  • Preparation of the Tartaric Acid Solution: A known concentration of dextrorotatory tartaric acid (isolated from tartar) was dissolved in water.

  • Zeroing the Polarimeter: With the sample tube filled only with the solvent (water), the analyzing prism was rotated until maximum extinction of the light was observed. This position was marked as the zero point on the graduated scale.

  • Measurement of Optical Rotation: The sample tube was then filled with the tartaric acid solution. The light passing through the solution would cause the plane of polarization to rotate.

  • Analysis: The analyzing prism was then rotated to find the new position of maximum light extinction. The angle of this rotation from the zero point was measured on the graduated scale. This angle represented the optical rotation of the solution.

  • Data Recording: The direction of rotation (clockwise for dextrorotatory), the angle of rotation, the concentration of the solution, and the length of the sample tube would have been recorded.

Pasteur's Seminal Resolution of Enantiomers (1848)

The enigma of the optically active tartaric acid and the inactive racemic acid was finally solved in 1848 by the brilliant young French chemist and microbiologist, Louis Pasteur.[1][7] His meticulous experiments laid the very foundation of stereochemistry.

Pasteur was studying the crystalline forms of the salts of tartaric acid and racemic acid. He made the remarkable observation that when a solution of sodium ammonium tartrate made from racemic acid was allowed to crystallize below 28°C, two distinct types of crystals were formed.[8] These two crystal forms were mirror images of each other, a property known as hemihedrism.

With the aid of a microscope and a pair of tweezers, Pasteur painstakingly separated the two types of crystals into two piles.[9] He then dissolved each pile of crystals in water and measured their optical activity using a polarimeter. To his astonishment, he found that a solution of one type of crystal was dextrorotatory, identical to the naturally occurring tartaric acid. A solution of the other type of crystal was levorotatory, rotating the plane of polarized light to the left by an equal magnitude.[9] A mixture of equal amounts of the two solutions was optically inactive, just like the original racemic acid.

Pasteur correctly deduced that the optical activity was a property of the molecules themselves and that racemic acid was a mixture of two types of molecules that were mirror images of each other. This was the first demonstration of enantiomers and the first resolution of a racemic mixture.

Reconstructed Experimental Protocol: Resolution of Sodium Ammonium Tartrate

The following is a reconstruction of Louis Pasteur's famous 1848 experiment.

Objective: To resolve the racemic sodium ammonium tartrate into its dextrorotatory and levorotatory components.

Materials:

  • Racemic acid

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH)

  • Water

  • Microscope

  • Tweezers

  • Crystallization dishes

  • Polarimeter

Procedure:

  • Preparation of Racemic Sodium Ammonium Tartrate: Racemic acid was neutralized with a mixture of sodium hydroxide and ammonium hydroxide to form a solution of sodium ammonium tartrate.

  • Crystallization: The solution was allowed to evaporate slowly at a temperature below 28°C. This temperature is crucial, as above this temperature, the racemic salt crystallizes as a single form.

  • Manual Separation of Crystals: The resulting crystals were examined under a microscope. Two distinct forms of hemihedral crystals, which were mirror images of each other, were observed. Using a pair of tweezers, these two types of crystals were carefully separated into two separate groups.

  • Preparation of Solutions: Each group of crystals was dissolved in water to create two separate solutions.

  • Polarimetry: The optical activity of each solution was measured using a polarimeter.

    • One solution was found to be dextrorotatory.

    • The other solution was found to be levorotatory, with the magnitude of rotation being equal to the dextrorotatory solution.

  • Recombination: When equal volumes of the two solutions were mixed, the resulting solution was optically inactive.

Quantitative Data

While precise quantitative data from the 18th and 19th centuries is scarce, the following table summarizes the known physical properties of the different forms of tartaric acid, which were established during and after this foundational period.

PropertyL-(+)-Tartaric AcidD-(-)-Tartaric AcidRacemic Tartaric Acidmeso-Tartaric Acid
Melting Point (°C) ~170~170~206~140-145
Optical Activity Dextrorotatory (+)Levorotatory (-)InactiveInactive
Specific Rotation ([α]D) +12° (in water)-12° (in water)

Note: The specific rotation values are modern accepted values for comparison. The exact values measured by Biot with his equipment may have differed slightly.

Visualization of the Discovery Pathway

The following diagram, generated using the DOT language, illustrates the logical flow and timeline of the key discoveries in the history of tartaric acid.

Tartaric_Acid_Discovery node_ancient Ancient Knowledge (Tartar in Winemaking) node_scheele Carl Wilhelm Scheele (1769) Isolation of Tartaric Acid node_ancient->node_scheele Chemical Investigation node_biot Jean-Baptiste Biot (1832) Discovery of Optical Activity (Dextrorotatory Tartaric Acid) node_scheele->node_biot Availability of Pure Sample node_racemic Observation of Optically Inactive Racemic Acid node_biot->node_racemic Presents a Puzzle node_pasteur Louis Pasteur (1848) Resolution of Racemic Acid (Discovery of Enantiomers) node_biot->node_pasteur Foundation of Optical Activity node_racemic->node_pasteur Subject of Investigation node_levo Discovery of Levorotatory Tartaric Acid node_pasteur->node_levo Direct Result

References

A Deep Dive into the Stereoisomers of 2,3,4-trihydroxypentanedioic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, a profound understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a therapeutic agent into an inert or even toxic substance. This guide provides an in-depth technical exploration of the chirality and stereoisomerism of 2,3,4-trihydroxypentanedioic acid, a molecule with structural similarities to the well-studied tartaric acid.

Introduction to the Chirality of this compound

This compound, also known as trihydroxyglutaric acid, is a dicarboxylic acid that contains three chiral centers at carbons 2, 3, and 4. The presence of multiple stereocenters gives rise to a number of stereoisomers, the properties of which can vary significantly. Understanding the relationships between these isomers—enantiomers, diastereomers, and meso compounds—is crucial for their synthesis, separation, and application in various scientific fields.

The theoretical maximum number of stereoisomers for a molecule with 'n' chiral centers is 2n. For this compound, with its three chiral centers, this would suggest 23 = 8 possible stereoisomers. However, the symmetry of the molecule can reduce the actual number of unique isomers.

Stereoisomers of this compound

The stereoisomers of this compound can be systematically represented using Fischer projections. From these projections, we can assign the absolute configuration (R/S) to each chiral center and identify the relationships between the different isomers.

Fischer Projections and R/S Configuration

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (rectus) or S (sinister) configuration to each stereocenter. The substituents on each chiral carbon are ranked by atomic number, and the molecule is oriented so that the lowest priority group is pointing away from the viewer.

The eight possible stereoisomers based on the configuration at C2, C3, and C4 are:

IsomerC2 ConfigurationC3 ConfigurationC4 Configuration
1RRR
2SSS
3RRS
4SSR
5RSR
6SRS
7RSS
8SRR
Enantiomeric Pairs and Meso Compounds

Upon closer examination of the Fischer projections, we can identify pairs of non-superimposable mirror images, which are enantiomers. We can also identify meso compounds, which are achiral despite having chiral centers due to an internal plane of symmetry.

  • (2R,3R,4R)- and (2S,3S,4S)-2,3,4-trihydroxypentanedioic acid are an enantiomeric pair.

  • (2R,3R,4S)- and (2S,3S,4R)-2,3,4-trihydroxypentanedioic acid are another enantiomeric pair.

  • (2R,3S,4R)-2,3,4-trihydroxypentanedioic acid is a meso compound. It has a plane of symmetry, and its mirror image is superimposable on itself.

  • (2S,3R,4S)-2,3,4-trihydroxypentanedioic acid is also a meso compound and is identical to the (2R,3S,4R) isomer.

  • (2R,3S,4S)- and (2S,3R,4R)-2,3,4-trihydroxypentanedioic acid are a third enantiomeric pair.

Therefore, there are a total of four unique stereoisomers: two pairs of enantiomers and two meso compounds that are identical. This is analogous to the stereoisomerism of tartaric acid, which has two chiral centers and exists as a pair of enantiomers and a meso form.[1][2]

The logical relationship between the possible configurations and the resulting isomer types can be visualized as follows:

stereoisomers cluster_configs Possible Configurations (C2, C3, C4) cluster_isomers Isomer Types RRR RRR Enantiomeric Pair 1 Enantiomeric Pair 1 RRR->Enantiomeric Pair 1 Mirror Image SSS SSS SSS->Enantiomeric Pair 1 RRS RRS Enantiomeric Pair 2 Enantiomeric Pair 2 RRS->Enantiomeric Pair 2 Mirror Image SSR SSR SSR->Enantiomeric Pair 2 RSR RSR Meso Compound Meso Compound RSR->Meso Compound Identical Mirror Image SRS SRS SRS->Meso Compound RSS RSS Enantiomeric Pair 3 Enantiomeric Pair 3 RSS->Enantiomeric Pair 3 Mirror Image SRR SRR SRR->Enantiomeric Pair 3

Relationship between configurations and isomer types.

Experimental Determination of Chirality

The chirality of the stereoisomers of this compound can be determined experimentally using several techniques.

Polarimetry

Polarimetry is a key technique used to measure the optical activity of a chiral compound.[3] A substance that can rotate the plane of polarized light is considered optically active.[3]

  • Dextrorotatory (+): Rotates the plane of polarized light to the right (clockwise).

  • Levorotatory (-): Rotates the plane of polarized light to the left (counter-clockwise).

Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions.[4] Meso compounds are optically inactive due to their internal plane of symmetry, as are racemic mixtures (equal amounts of two enantiomers).[3]

Experimental Protocol for Polarimetry:

  • Sample Preparation: A solution of the purified stereoisomer of known concentration (c, in g/mL) is prepared in a suitable achiral solvent.

  • Instrumentation: A polarimeter is used for the measurement. The instrument consists of a light source (typically a sodium D-line), a polarizer, a sample tube of a specific path length (l, in dm), an analyzer, and a detector.

  • Measurement:

    • The sample tube is filled with the prepared solution.

    • Plane-polarized light is passed through the sample.

    • The analyzer is rotated until the maximum amount of light passes through to the detector.

    • The angle of rotation (α) is measured.

  • Calculation of Specific Rotation ([α]): The specific rotation is a standardized measure of optical activity and is calculated using the formula:

    [α] = α / (l * c)

    The specific rotation is a characteristic physical property of a chiral molecule under specific conditions of temperature and wavelength.

The workflow for determining optical activity can be visualized as follows:

polarimetry_workflow Start Start Prepare Solution Prepare Solution of Known Concentration (c) Start->Prepare Solution Fill Sample Tube Fill Sample Tube of Known Path Length (l) Prepare Solution->Fill Sample Tube Place in Polarimeter Place Tube in Polarimeter Fill Sample Tube->Place in Polarimeter Measure Rotation Measure Observed Rotation (α) Place in Polarimeter->Measure Rotation Calculate Specific Rotation Calculate Specific Rotation [α] = α / (l * c) Measure Rotation->Calculate Specific Rotation Determine Optical Activity [α] ≠ 0? Calculate Specific Rotation->Determine Optical Activity Optically Active Optically Active Determine Optical Activity->Optically Active Yes Optically Inactive Optically Inactive Determine Optical Activity->Optically Inactive No End End Optically Active->End Optically Inactive->End

Workflow for determining optical activity via polarimetry.
X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the absolute configuration of a chiral molecule. This technique determines the three-dimensional arrangement of atoms in a crystal lattice, allowing for the unambiguous assignment of R and S configurations.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the purified stereoisomer are grown. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to produce a final, detailed molecular structure.

  • Determination of Absolute Configuration: By analyzing the anomalous dispersion of the X-rays, the absolute configuration of the molecule can be determined.

Summary of Stereoisomers and Their Properties

Isomer NameConfigurationRelationshipExpected Optical Activity
Isomer A(2R,3R,4R)Enantiomer of BDextrorotatory (+)
Isomer B(2S,3S,4S)Enantiomer of ALevorotatory (-)
Isomer C(2R,3R,4S)Enantiomer of DExpected to be non-zero
Isomer D(2S,3S,4R)Enantiomer of CEqual and opposite to C
Isomer E(2R,3S,4R)MesoOptically Inactive
Isomer F(2S,3R,4S)Meso (identical to E)Optically Inactive
Isomer G(2R,3S,4S)Enantiomer of HExpected to be non-zero
Isomer H(2S,3R,4R)Enantiomer of GEqual and opposite to G

Conclusion

The stereochemistry of this compound is a rich and complex topic that serves as an excellent case study for the principles of chirality. While structurally more complex than tartaric acid, the same fundamental concepts of enantiomers, diastereomers, and meso compounds apply. For researchers in drug development and other scientific disciplines, a thorough understanding of these principles is essential for the rational design, synthesis, and application of chiral molecules. The experimental protocols outlined in this guide provide a framework for the empirical determination of the stereochemical properties of these and other chiral compounds.

References

An In-depth Technical Guide to the Solubility of 2,3,4-Trihydroxypentanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trihydroxypentanedioic acid, a polyhydroxy dicarboxylic acid. A notable challenge in the current body of scientific literature is the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents. This guide addresses this gap by presenting established experimental protocols for determining solubility, offering a framework for researchers to generate their own data, and discussing the theoretical principles governing the solubility of such molecules.

Introduction to this compound

This compound, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid, is a C5 dicarboxylic acid with three hydroxyl groups. Its highly polar nature, stemming from the presence of multiple hydroxyl and carboxylic acid functionalities, dictates its solubility behavior. These groups can act as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents. In the context of drug development, understanding the solubility of this and similar compounds is crucial for formulation, purification, and various analytical procedures.

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" provides a qualitative prediction of the solubility of this compound.[1] Due to its high polarity and capacity for hydrogen bonding, it is expected to be more soluble in polar solvents, particularly those that are protic (containing -OH or -NH groups), and less soluble in non-polar solvents. The solubility is also influenced by factors such as temperature and the crystalline structure of the solid.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
EthanolPolar ProticGravimetric
MethanolPolar ProticGravimetric
IsopropanolPolar ProticGravimetric
AcetonePolar AproticGravimetric
Ethyl AcetatePolar AproticGravimetric
Dimethyl Sulfoxide (DMSO)Polar AproticGravimetric
N,N-Dimethylformamide (DMF)Polar AproticGravimetric
Tetrahydrofuran (THF)Polar AproticGravimetric
AcetonitrilePolar AproticGravimetric
DichloromethaneNon-polarGravimetric
TolueneNon-polarGravimetric
HexaneNon-polarGravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in organic solvents. This method is widely applicable for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials or test tubes with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Oven

4.2. Procedure

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis: A known mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the acid).

  • Calculation: The mass of the remaining solid solute is determined. The solubility is then calculated, typically in grams of solute per 100 mL of solvent or as a mole fraction.

4.3. Data Correlation The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation, to describe the temperature dependence of solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Processing & Analysis char Compound Characterization (Purity, Polymorph) sol_sel Solvent Selection (Polar, Non-polar, etc.) char->sol_sel equil Equilibration at Controlled Temperature sol_sel->equil sampling Filtered Sampling of Supernatant equil->sampling analysis Gravimetric Analysis sampling->analysis calc Solubility Calculation (g/100mL, mol/L) analysis->calc model Thermodynamic Modeling (e.g., Apelblat, van't Hoff) calc->model report Data Reporting & Visualization model->report

Caption: Logical workflow for the experimental determination and analysis of solubility.

Conclusion

While there is a current lack of extensive published quantitative solubility data for this compound in organic solvents, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to systematically determine this crucial physicochemical property. The provided workflow and data table template are intended to support the generation of high-quality, comparable solubility data, which is essential for advancing research and development in pharmaceuticals and other chemical sciences.

References

Thermal Decomposition of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-Trihydroxypentanedioic acid, also known as pentaric acid, is a polyhydroxy dicarboxylic acid with the chemical formula C₅H₈O₇.[1][2][3][4] Its structure, rich in hydroxyl and carboxyl functional groups, suggests a complex thermal decomposition profile involving dehydration, decarboxylation, and fragmentation reactions. Understanding the thermal stability and decomposition pathways of this compound is crucial for its potential applications in drug development, polymer chemistry, and as a precursor for fine chemicals. This technical guide provides a comprehensive overview of the predicted thermal decomposition behavior of this compound, detailed experimental protocols for its analysis, and postulated decomposition pathways.

Predicted Thermal Decomposition Profile

The thermal decomposition of polyhydroxy carboxylic acids typically occurs in multiple stages. By analogy with compounds like tartaric acid and gallic acid, the decomposition of this compound is expected to proceed as follows:

  • Initial Dehydration: The presence of multiple hydroxyl groups suggests that the initial decomposition step upon heating will be the loss of water molecules. This is an endothermic process that would be observed in thermogravimetric analysis (TGA) as an initial mass loss and in differential scanning calorimetry (DSC) as an endothermic peak.[5]

  • Decarboxylation: Following dehydration, the molecule is expected to undergo decarboxylation, releasing carbon dioxide. This is a common decomposition pathway for carboxylic acids.[6] The loss of one or both carboxyl groups will lead to a significant mass loss in the TGA curve.

  • Fragmentation of the Carbon Skeleton: At higher temperatures, the remaining carbon skeleton is likely to fragment into smaller volatile organic compounds. The specific products will depend on the preceding dehydration and decarboxylation steps.

  • Char Formation: A final stage at very high temperatures may involve the formation of a stable carbonaceous residue.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on typical values for similar organic acids. These values should be experimentally verified.

Thermal EventPredicted Temperature Range (°C)Predicted Mass Loss (%)Predicted Enthalpy Change (ΔH)Analytical Technique
Dehydration100 - 18010 - 20EndothermicTGA, DSC
Decarboxylation180 - 25040 - 50Exothermic/EndothermicTGA, DSC
Fragmentation> 25020 - 30ExothermicTGA, DSC
Final Residue> 500~10-TGA

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the pan into the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[7]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve and its derivative (DTG curve) to identify the onset and peak temperatures of decomposition stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of thermal events such as melting, dehydration, and decomposition.[8]

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).[9]

  • Accurately weigh a small sample (2-5 mg) of this compound into a DSC pan.

  • Seal the pan (hermetically or with a pinhole, depending on whether the release of volatiles is desired).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C) under an inert atmosphere.[10]

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to thermal events. Integrate the peak areas to determine the enthalpy changes.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • Perform a TGA experiment as described in section 3.1.

  • Simultaneously analyze the evolved gases from the TGA furnace by MS or FTIR.

  • Correlate the evolution of specific gases (e.g., H₂O, CO₂) with the mass loss steps observed in the TGA data.

Gas Chromatography-Mass Spectrometry (GC-MS) of Pyrolysis Products

Objective: To identify the condensable volatile and semi-volatile organic compounds produced during decomposition.

Methodology:

  • Place a sample of this compound into a pyrolysis unit connected to a GC-MS system.

  • Heat the sample rapidly to a specific decomposition temperature determined from the TGA results.

  • The evolved products are swept into the GC column, separated, and then detected and identified by the mass spectrometer.

  • For improved detection of polar analytes like organic acids, derivatization (e.g., trimethylsilylation) of the pyrolysis products may be necessary before GC-MS analysis.[11]

Visualizations

Predicted Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, starting with dehydration and followed by decarboxylation and fragmentation.

Decomposition_Pathway Predicted Thermal Decomposition Pathway of this compound A This compound (C₅H₈O₇) B Dehydrated Intermediates + H₂O A->B Heat (100-180°C) - H₂O C Decarboxylated Intermediates + CO₂ B->C Heat (180-250°C) - CO₂ D Smaller Volatile Fragments (e.g., aldehydes, ketones, smaller acids) C->D Heat (>250°C) E Carbonaceous Residue D->E High Temperature

Caption: Predicted multi-step thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to fully characterize the thermal decomposition is depicted below.

Experimental_Workflow Experimental Workflow for Thermal Decomposition Analysis cluster_thermo Thermoanalytical Characterization cluster_product Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) Determine mass loss vs. temperature EGA Evolved Gas Analysis (TGA-MS/FTIR) Identify gaseous products TGA->EGA PY_GCMS Pyrolysis-GC-MS Identify volatile/semi-volatile fragments TGA->PY_GCMS Select pyrolysis temperatures Data_Analysis Data Integration and Mechanism Postulation TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) Determine thermal transitions and enthalpies DSC->Data_Analysis EGA->Data_Analysis PY_GCMS->Data_Analysis

References

Toxicological Profile of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for 2,3,4-trihydroxypentanedioic acid (also known as pentaric acid, ribaric acid, or arabinaric acid) is limited in publicly available scientific literature. According to the PubChem database, it is considered to be of low concern based on experimental and modeled data[1]. This guide provides a comprehensive overview of the toxicological data for the structurally similar and well-studied compound, L-(+)-tartaric acid (2,3-dihydroxybutanedioic acid), to serve as a reference for researchers, scientists, and drug development professionals.

Chemical Identity

PropertyThis compoundL-(+)-Tartaric Acid
Synonyms Pentaric acid, Ribaric acid, Arabinaric acid[1][2]L-Threaric acid, (2R,3R)-(+)-Tartaric acid[3]
CAS Number 488-31-3, 33012-62-3, 6703-05-5[1][2]87-69-4[3]
Molecular Formula C5H8O7[2]C4H6O6[3]
Molecular Weight 180.11 g/mol [1]150.09 g/mol [3]
Chemical Structure (Structure not available)(Structure not available)

Toxicological Data Summary for L-(+)-Tartaric Acid

The following tables summarize the available quantitative toxicological data for L-(+)-tartaric acid.

Acute Toxicity
SpeciesRouteValueUnitsReference
RatOral (LD50)>2000 - <5000mg/kg bw[4][5]
RatDermal (LD50)>2000mg/kg bw[4][6]
RabbitOral (LDLo)5000mg/kg[7]
MouseOral (LD50)4400mg/kg[8]
HumanOral (LD50, est.)~7500mg/kg[8]

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Sub-chronic and Chronic Toxicity
SpeciesDurationRouteNOAELUnitsEffects Observed at Higher DosesReference
Rat2 yearsOral (diet)2460mg/kg bw/dayNo adverse effects observed at the highest dose tested.[6][9]
Rat18 weeksOral (drinking water)80 (male), 130 (female)mg/kg bw/dayReduced growth rate, impaired urine-concentrating ability, and inflammatory response in the stomach at higher concentrations.[10]

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity
Test SystemResultReference
In vitro (Host-mediated assays with S. typhimurium and Saccharomyces cerevisiae)Negative[9]
In vitro (Mammalian chromosome aberration test)Negative[9]
In vivo (Dominant lethal tests in rats)Negative[9]
In vivo (Mammalian bone marrow chromosome aberration tests in rats)Negative[9]
Reproductive and Developmental Toxicity
SpeciesStudy TypeNOAELUnitsObservationsReference
MouseTeratogenicity274mg/kg bw/dayNo teratogenic effects observed.[9]
RatTeratogenicity181mg/kg bw/dayNo teratogenic effects observed.[6][9]
HamsterTeratogenicity225mg/kg bw/dayNo teratogenic effects observed.[9]
RabbitTeratogenicity215mg/kg bw/dayNo teratogenic effects observed.[9]

Experimental Protocols

Acute Oral Toxicity (OECD 423)

This method is designed to estimate the LD50 and identify the toxicity class of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water. A fasting period is required before administration of the test substance[11].

  • Dose Administration: The test substance is administered orally by gavage in a single dose[11][12].

  • Procedure: A stepwise procedure is used with a few animals per step. The outcome of each step determines the dose for the next. The starting dose is selected based on existing information about the substance's toxicity[11].

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[13]. A gross necropsy is performed on all animals at the end of the study[12].

Sub-chronic Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

  • Test Animals: Young, healthy rats are typically used, with both sexes represented in sufficient numbers (e.g., 10-20 per sex per group)[14].

  • Housing and Feeding: Animals are housed in standard conditions with free access to laboratory diet and drinking water.

  • Dose Administration: The test substance is typically administered daily via the diet, drinking water, or by gavage for 90 days[15]. At least three dose levels and a concurrent control group are used.

  • Observations:

    • Clinical Observations: Daily cage-side observations for signs of toxicity[16].

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of key parameters[17].

    • Urinalysis: Conducted at least once towards the end of the study.

    • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross abnormalities in other groups[17].

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Malic Acid Production

In high doses, tartaric acid can act as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death[8][18].

Species-Specific Nephrotoxicity in Canines

Recent studies have identified tartaric acid as the likely toxic component in grapes and raisins that causes acute kidney injury in dogs[19][20]. This toxicity is species-specific and is not observed in humans[21]. The proposed mechanism involves the differential expression and function of organic anion transporters (OATs) in the kidneys.

In dogs, it is hypothesized that tartaric acid is taken up into renal proximal tubule cells via OAT1. The lack of sufficient OAT4-mediated efflux in dogs leads to intracellular accumulation of tartaric acid, resulting in cytotoxicity and acute kidney injury[21][22]. In contrast, human kidney cells express higher levels of OAT4, which facilitates the efflux of tartaric acid, preventing its accumulation and subsequent toxicity[21].

Below is a diagram illustrating the proposed mechanism of tartaric acid-induced nephrotoxicity in canine versus human kidney cells.

G cluster_dog Canine Proximal Tubule Cell cluster_human Human Proximal Tubule Cell Dog_Blood Bloodstream Dog_OAT1 OAT1 Dog_Blood->Dog_OAT1 Uptake Dog_Cell Tartaric Acid Accumulation -> Cytotoxicity -> Acute Kidney Injury Dog_OAT4 OAT4 (low expression) Dog_Cell->Dog_OAT4 Inefficient Efflux Dog_OAT1->Dog_Cell Human_Blood Bloodstream Human_OAT1 OAT1 Human_Blood->Human_OAT1 Uptake Human_Cell No Significant Accumulation Human_OAT4 OAT4 (high expression) Human_Cell->Human_OAT4 Efficient Efflux Human_OAT1->Human_Cell Human_Urine Urine Human_OAT4->Human_Urine

Caption: Proposed mechanism of tartaric acid nephrotoxicity.

Conclusion

While there is a notable absence of specific toxicological studies on this compound, the extensive data available for the structurally related compound, L-(+)-tartaric acid, suggests a low order of acute toxicity and no significant concerns for genotoxicity or teratogenicity. The primary toxicological effect of high doses of tartaric acid appears to be muscle toxicity through the inhibition of malic acid production and a species-specific nephrotoxicity in canines. Researchers and drug development professionals should consider these findings when evaluating the potential risks associated with this compound and related compounds. Further studies are warranted to establish a definitive toxicological profile for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The following sections provide a general overview of potential synthetic strategies and purification techniques that are commonly employed for analogous polyhydroxylated dicarboxylic acids. These are intended to serve as a foundational guide for the development of a specific protocol for 2,3,4-trihydroxypentanedioic acid, and would require substantial experimental optimization.

Part 1: Potential Synthetic Methodologies

The synthesis of a trihydroxylated dicarboxylic acid like this compound would likely involve the introduction of hydroxyl groups onto a five-carbon dicarboxylic acid backbone, or the oxidation of a suitable polyhydroxylated precursor.

Hypothetical Synthesis Strategy: Oxidation of a Pentose Sugar Derivative

One plausible route could be the selective oxidation of a C5 sugar acid. For instance, the oxidation of aldopentoses (like xylose) can lead to aldaric acids.[6] While the direct oxidation of xylose typically yields xylaric acid (a tetrahydroxy compound), a modified approach using a starting material with one less hydroxyl group or a protected derivative might be explored.

Conceptual Experimental Protocol (Untested):

  • Starting Material: A suitably protected derivative of a five-carbon sugar acid (e.g., with one hydroxyl group replaced by a hydrogen or a protecting group that can be removed later).

  • Oxidation: The aldehyde and primary alcohol functionalities of the sugar backbone could be oxidized to carboxylic acids. Mild oxidizing agents such as hypobromite are used for the selective oxidation of the aldehyde group to an aldonic acid.[6] Stronger oxidizing agents, like nitric acid, are typically used to oxidize both the aldehyde and the primary alcohol to form an aldaric acid.[6] The choice of oxidant and reaction conditions would be critical to achieve the desired trihydroxy-dicarboxylic acid structure without causing unwanted side reactions or C-C bond cleavage.[7]

  • Deprotection (if applicable): If protecting groups were used, a subsequent deprotection step would be necessary to yield the final this compound.

  • Monitoring the Reaction: Progress of the reaction could be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

Hypothetical Synthesis Strategy: Hydroxylation of a Dicarboxylic Acid Precursor

Another potential approach involves the direct hydroxylation of an unsaturated five-carbon dicarboxylic acid or the hydroxylation of glutaric acid itself. The challenge with this method lies in controlling the stereochemistry and the position of the hydroxyl groups.

Conceptual Experimental Protocol (Untested):

  • Starting Material: A suitable precursor such as glutaconic acid (an unsaturated dicarboxylic acid) or glutaric acid.[8][9]

  • Hydroxylation:

    • For an unsaturated precursor, dihydroxylation followed by a subsequent hydroxylation step could be attempted. Reagents like osmium tetroxide or potassium permanganate are known for dihydroxylation of double bonds.

    • For a saturated precursor like glutaric acid, enzymatic hydroxylation could be a possibility, although this would require screening for specific enzymes capable of introducing three hydroxyl groups at the desired positions.[10]

  • Reaction Conditions: The temperature, pH, and choice of catalyst would need to be carefully optimized to favor the formation of the desired trihydroxy- product.

Below is a conceptual workflow for the chemical synthesis approach.

G Conceptual Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., Protected Pentose or Unsaturated Dicarboxylic Acid) B Oxidation / Hydroxylation A->B Reagents, Catalyst C Reaction Quenching & Crude Product Isolation B->C D Crude Product C->D E Chromatography (e.g., Ion Exchange) D->E F Crystallization E->F G Pure this compound F->G

Caption: Conceptual workflow for synthesis and purification.

Part 2: General Purification Methodologies

The purification of a highly polar, water-soluble compound like this compound would likely involve techniques tailored for separating dicarboxylic acids from reaction mixtures.

Crystallization

Crystallization is a common method for purifying solid dicarboxylic acids. The choice of solvent is crucial.

General Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent. For polyhydroxylated dicarboxylic acids, this might be water or a mixture of water and a miscible organic solvent like ethanol or acetone.

  • Allow the solution to cool slowly to promote the formation of large crystals.

  • If precipitation does not occur, the addition of an anti-solvent (a solvent in which the product is insoluble) can induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Dry the crystals under vacuum.

Chromatography

For mixtures that are difficult to separate by crystallization, chromatographic techniques are often employed.

General Protocol for Ion-Exchange Chromatography:

  • Resin Selection: Choose an appropriate ion-exchange resin. For separating acids, an anion-exchange resin would be suitable.

  • Column Packing: Prepare a column with the selected resin.

  • Sample Loading: Dissolve the crude mixture in the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing salt concentration or a change in pH. The desired dicarboxylic acid will elute at a characteristic point in the gradient.

  • Fraction Collection: Collect fractions and analyze them (e.g., by HPLC) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the elution salts, for example, by dialysis or a suitable desalting column.

  • Isolation: Isolate the final product, for instance, by lyophilization.

A general purification workflow is depicted below.

G General Purification Workflow A Crude Reaction Mixture B Initial Work-up (e.g., Solvent Extraction) A->B C Concentrated Crude Product B->C D Primary Purification (e.g., Crystallization) C->D E Partially Purified Product D->E F Secondary Purification (e.g., Chromatography) E->F G Pure Fractions F->G H Solvent Removal / Lyophilization G->H I Final Pure Product H->I

Caption: General purification workflow for dicarboxylic acids.

Quantitative Data

Due to the lack of specific literature on the synthesis of this compound, no quantitative data such as reaction yields, purity levels, or spectroscopic data can be provided at this time. Researchers would need to determine these parameters experimentally.

ParameterExpected Value/RangeAnalytical Method
Yield To be determinedGravimetric analysis
Purity >95% (typical target)HPLC, NMR Spectroscopy
Melting Point To be determinedMelting Point Apparatus
¹H NMR To be determinedNMR Spectrometer
¹³C NMR To be determinedNMR Spectrometer
Mass Spec (m/z) To be determinedMass Spectrometer

Disclaimer: The protocols and workflows presented here are generalized and conceptual. They are intended to provide a starting point for developing a specific, validated method for the synthesis and purification of this compound. Significant research and development will be required to establish optimal conditions and ensure the safety and efficacy of any developed procedure.

References

Application Notes and Protocols for the Quantification of 2,3,4-trihydroxypentanedioic Acid in Wine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-trihydroxypentanedioic acid, commonly known as tartaric acid, is a primary organic acid found in grapes and is a major contributor to the titratable acidity of wine.[1] Its concentration plays a critical role in the taste, stability, and color of the final product.[2] Accurate quantification of tartaric acid is therefore essential for quality control throughout the winemaking process, from grape maturation to final bottling. This document provides detailed application notes and protocols for three common analytical techniques used for the quantification of tartaric acid in wine: High-Performance Liquid Chromatography (HPLC), Enzymatic Assay, and Spectrophotometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described, offering a comparative overview of their performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Enzymatic AssaySpectrophotometry (Vanadate Method)
Linearity Range 0.50–7.00 g/L[3]0.15–11 g/L[1]Up to 1000 µg/mL (1 g/L)[4][5][6]
Limit of Detection (LOD) 0.0007–0.0136 g/L[3]~108 mg/L (0.108 g/L)[1]0.004 g/L[7]
Limit of Quantification (LOQ) 0.0026–0.0448 g/L[3]Not explicitly stated, but assay is linear from 0.15 g/L[1]0.01 g/L[7]
Recovery 98.3–103%[3][8]Good correlation with other methods[2]83-107%[2]
Precision (Repeatability) RSD < ±2%[9]Absorbance difference of 0.005 to 0.010[1]±1%[4][5][6]
Sample Throughput ~30 min per sample[6]High, amenable to automation[10][11]25-50 samples per hour[4][6]

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the simultaneous determination of multiple organic acids in wine, including tartaric acid.[3][8] The method offers high sensitivity and specificity. Separation is typically achieved on a C18 or similar stationary phase with an acidic mobile phase, and detection is performed using a UV detector at a low wavelength (around 210 nm).[3][8] Sample preparation may involve simple filtration or solid-phase extraction (SPE) to remove interfering substances.[3][8]

Experimental Protocol:

1.1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • RP-18 column (e.g., LiChrosorb, 250 x 4.6 mm, 5 µm particle size).[3][8]

  • Data acquisition and processing software.

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

  • Analytical balance.

1.2. Reagents:

  • Deionized water (HPLC grade).

  • Phosphoric acid (H₃PO₄).

  • Tartaric acid standard.

  • Mobile Phase: 5 mM solution of H₃PO₄ in deionized water, adjusted to pH 2.1.[3][8]

1.3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of tartaric acid (e.g., 10 g/L) in the mobile phase. From this stock, prepare a series of calibration standards covering the expected concentration range in wine samples (e.g., 0.5 to 7.0 g/L).[3]

  • Sample Preparation: Degas the wine sample by sonication or sparging with an inert gas. Filter the sample through a 0.45 µm syringe filter prior to injection.[12] For complex matrices, solid-phase extraction with a C18 cartridge may be used.[3][8]

1.4. Chromatographic Conditions:

  • Column: RP-18, 250 x 4.6 mm, 5 µm.[3][8]

  • Mobile Phase: 5 mM H₃PO₄, pH 2.1.[3][8]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 210 nm.[3][8]

1.5. Analysis and Quantification:

  • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared wine samples.

  • Identify the tartaric acid peak based on its retention time compared to the standard.

  • Quantify the tartaric acid concentration in the samples using the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Wine Sample DegasFilter Degas & Filter Sample->DegasFilter Standard Tartaric Acid Standard HPLC HPLC System (Pump, Injector, Column) Standard->HPLC MobilePhase Mobile Phase Prep MobilePhase->HPLC DegasFilter->HPLC Detector UV Detector (210 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for tartaric acid in wine.

Enzymatic Assay

Application Note:

Enzymatic assays for tartaric acid are highly specific and rapid, making them suitable for routine analysis in wineries.[1][11] These assays are often available as commercial kits.[10] The principle typically involves a series of enzymatic reactions where the final product, often NADH, is measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the initial tartaric acid concentration. Red wine samples may require dilution to avoid interference from their color.[13]

Experimental Protocol:

2.1. Instrumentation and Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Cuvettes or microplates.

  • Pipettes and tips.

  • Vortex mixer.[1]

  • Enzymatic assay kit for tartaric acid (e.g., from Megazyme or R-Biopharm).

2.2. Reagents (Typical Kit Components):

  • Buffer solution.

  • NAD⁺/ATP solution.

  • Enzyme 1 (e.g., L-Tartrate dehydrogenase).

  • Enzyme 2 (e.g., Formate dehydrogenase).

  • Tartaric acid standard solution.

2.3. Sample and Standard Preparation:

  • Standard Preparation: Follow the kit instructions for preparing the standard solution.

  • Sample Preparation: The amount of tartaric acid in the cuvette should be between 1.5 and 1100 µg.[1] Dilute the wine sample with distilled water to bring the tartaric acid concentration into the assay's linear range (typically between 0.15 and 11 g/L).[1] For red wines, a greater dilution may be necessary to minimize color interference.

2.4. Assay Procedure (Manual Method Example):

  • Pipette the buffer solution, NAD⁺/ATP solution, and the sample (or standard/water for blank) into a cuvette.

  • Mix well and measure the initial absorbance (A1) at 340 nm after a short incubation (e.g., 1 minute).[1]

  • Add the first enzyme solution, mix, and incubate as per the kit's instructions.

  • Add the second enzyme solution, mix, and incubate until the reaction is complete (e.g., 4 minutes).[1]

  • Measure the final absorbance (A2) at 340 nm.[1]

2.5. Calculation:

  • Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the standard.

  • Determine the concentration of tartaric acid in the sample using the following formula, accounting for the dilution factor: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard * Dilution_factor

Workflow Diagram:

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_calc Calculation Sample Wine Sample (Diluted) Mix1 Mix Sample & Reagents Sample->Mix1 Reagents Kit Reagents (Buffer, NAD+) Reagents->Mix1 Read1 Read Absorbance (A1) Mix1->Read1 AddEnzyme Add Enzymes Read1->AddEnzyme CalcDeltaA Calculate ΔA Read1->CalcDeltaA Incubate Incubate AddEnzyme->Incubate Read2 Read Absorbance (A2) Incubate->Read2 Read2->CalcDeltaA Quantify Quantify Concentration CalcDeltaA->Quantify

Caption: Enzymatic assay workflow for tartaric acid quantification.

Spectrophotometry (Vanadate Method)

Application Note:

This colorimetric method is based on the reaction between tartaric acid and a vanadate salt in an acidic medium, which forms a colored complex.[4][5] The intensity of the color, measured spectrophotometrically, is proportional to the tartaric acid concentration. The method is rapid and suitable for routine analysis.[4][6] Automated versions of this method, often used in discrete analyzers, can include an online step to remove color from red wine samples, eliminating the need for manual pretreatment.[2]

Experimental Protocol:

3.1. Instrumentation and Materials:

  • Spectrophotometer or colorimeter.

  • Volumetric flasks and pipettes.

  • Test tubes or cuvettes.

3.2. Reagents:

  • Sodium Metavanadate (NaVO₃) solution (e.g., 3%).[14]

  • Glacial Acetic Acid.[14]

  • Tartaric acid standard.

3.3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of tartaric acid and create a series of calibration standards to cover the desired range (e.g., up to 1000 µg/mL).[4][5][6]

  • Sample Preparation: Dilute wine samples as necessary to fall within the calibration range. For red wines, pretreatment with activated charcoal or an automated color removal step (e.g., with hypochlorite in a discrete analyzer) may be required to avoid interference.[2][14]

3.4. Assay Procedure (Manual Method Example):

  • To a test tube, add a specific volume of the sample or standard.

  • Add a small volume of glacial acetic acid (e.g., 0.5 mL).[14]

  • Add the sodium metavanadate solution (e.g., 2.0 mL).[14]

  • Mix and allow the color to develop for a specific time (e.g., 80 minutes for maximum development).[14]

  • Measure the absorbance at the wavelength of maximum absorbance (e.g., 475 nm or 520 nm).[4][15]

  • Prepare a blank using water or a suitable matrix instead of the sample.

3.5. Analysis and Quantification:

  • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of tartaric acid in the wine samples from the calibration curve, taking into account any dilution factors.

Logical Relationship Diagram:

Spectro_Workflow TartaricAcid Tartaric Acid in Sample Reaction Complexation Reaction TartaricAcid->Reaction Vanadate Vanadate Salt (NaVO₃) Vanadate->Reaction AcidicMedia Acidic Medium (Acetic Acid) AcidicMedia->Reaction ColoredComplex Colored Metapervanadyl Tartrate Complex Reaction->ColoredComplex Spectro Spectrophotometer ColoredComplex->Spectro Absorbance Measure Absorbance (e.g., 475-520 nm) Spectro->Absorbance Quantification Quantification via Calibration Curve Absorbance->Quantification

Caption: Principle of the spectrophotometric vanadate method.

References

Application Notes and Protocols for 2,3,4-Trihydroxypentanedioic Acid in the Food Industry: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, patent databases, and regulatory information, there is currently no significant evidence to suggest that 2,3,4-trihydroxypentanedioic acid, also known as pentaric acid, ribaric acid, or arabinaric acid, is approved or widely used as a direct food additive or acidity regulator in the food industry. The information presented herein is for research and informational purposes and should not be construed as an endorsement or validation of its use in food products.

Introduction

This compound (C₅H₈O₇) is a dicarboxylic acid that belongs to the family of sugar acids. While structurally similar to other organic acids used in the food industry, such as tartaric acid and citric acid, its application as a food additive remains largely unexplored and unapproved by major regulatory bodies. This document summarizes the current state of knowledge regarding its potential applications and outlines hypothetical protocols based on the functionalities of established food acidulants.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is crucial for evaluating its potential as a food additive.

PropertyValueReference
Molecular Formula C₅H₈O₇General Chemical Knowledge
Molecular Weight 180.11 g/mol General Chemical Knowledge
Appearance White crystalline powder (predicted)General Chemical Knowledge
Solubility Expected to be soluble in waterGeneral Chemical Knowledge
pKa Values Not readily available in food-related literatureN/A

Potential Applications as a Food Additive and Acidity Regulator

While not currently in use, the multiple hydroxyl and carboxyl groups of this compound suggest potential functionalities as a food additive.

  • Acidity Regulator: The two carboxylic acid groups indicate that it could function as an acidulant to control the pH of food products, which is critical for taste, preservation, and texture.

  • Flavor Enhancer: Like other organic acids, it may impart a tart or sour taste, potentially enhancing the flavor profile of beverages, candies, and other confectionery.

  • Sequestrant: The hydroxyl and carboxyl groups could chelate metal ions, which can help to prevent oxidation and color changes in food products.

  • Stabilizer: By controlling pH and chelating metals, it could contribute to the overall stability and shelf-life of food and beverage systems.

Hypothetical Experimental Protocols

The following protocols are hypothetical and are designed to evaluate the potential of this compound as a food additive. These are not established methods for this specific compound.

This protocol aims to assess the acidifying properties of this compound in an aqueous solution.

experimental_workflow_acidity prep_solution Prepare 1% (w/v) solution of This compound in deionized water measure_ph Measure initial pH using a calibrated pH meter prep_solution->measure_ph titrate Titrate with standardized 0.1 N NaOH to a pH of 8.2 measure_ph->titrate Proceed calculate_ta Calculate Titratable Acidity (TA) titrate->calculate_ta Volume of NaOH

Caption: Workflow for determining the pH and titratable acidity.

Methodology:

  • Prepare a 1% (w/v) solution of this compound in deionized water.

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Measure and record the initial pH of the prepared solution.

  • Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution to a final pH of 8.2.

  • Record the volume of NaOH used.

  • Calculate the titratable acidity, typically expressed as a percentage of a reference acid (e.g., citric acid).

This protocol is designed to compare the sensory perception of tartness of this compound against a known food acidulant like citric acid.

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_panel Sensory Panel cluster_evaluation Evaluation & Analysis prep_solutions Prepare equimolar solutions of This compound and citric acid in water present_samples Present blinded samples to panelists prep_solutions->present_samples recruit_panel Recruit and train sensory panelists recruit_panel->present_samples rate_tartness Panelists rate tartness on a labeled magnitude scale present_samples->rate_tartness analyze_data Analyze data statistically (e.g., ANOVA) rate_tartness->analyze_data

Caption: Workflow for the sensory evaluation of tartness.

Methodology:

  • Prepare aqueous solutions of this compound and citric acid at equimolar concentrations.

  • Recruit a panel of trained sensory evaluators.

  • Present the solutions to the panelists in a blinded and randomized order.

  • Ask panelists to rate the intensity of tartness on a labeled magnitude scale (e.g., from 0 = no tartness to 10 = extremely tart).

  • Collect and analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there is a significant difference in perceived tartness.

Regulatory Status and Safety

A critical aspect of introducing a new food additive is establishing its safety and obtaining regulatory approval.

  • GRAS Status: There is no evidence of a "Generally Recognized as Safe" (GRAS) notification for this compound filed with the U.S. Food and Drug Administration (FDA).

  • International Approvals: No listings for this compound as an approved food additive were found in the Codex Alimentarius General Standard for Food Additives (GSFA) or the European Food Safety Authority (EFSA) databases.

The logical pathway for the approval of a new food additive is outlined below.

food_additive_approval_pathway cluster_research Research & Development cluster_safety Safety Assessment cluster_regulatory Regulatory Submission & Review synthesis Chemical Synthesis & Purification physchem Physicochemical Characterization synthesis->physchem functional Functional Property Assessment physchem->functional toxicology Toxicological Studies (in vitro & in vivo) functional->toxicology exposure Dietary Exposure Assessment toxicology->exposure petition Submission of Food Additive Petition (e.g., to FDA) exposure->petition review Regulatory Agency Review petition->review approval Approval & Listing in Regulations review->approval

Application Notes and Protocols for 2,3,4-Trihydroxypentanedioic Acid as a Chiral Resolving Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in organic synthesis, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug molecule can significantly impact its pharmacological activity and safety profile.[1][2] One of the most established methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1][3][] This application note provides a detailed overview and generalized protocols for the potential use of 2,3,4-trihydroxypentanedioic acid as a chiral resolving agent.

This compound, also known as pentaric acid, is a polyhydroxylated dicarboxylic acid structurally related to the well-known and widely used tartaric acid. While specific literature on the application of this compound as a chiral resolving agent is limited, its structural similarity to tartaric acid and its derivatives suggests its potential utility in the resolution of racemic mixtures, particularly amines and other basic compounds.[5][6] The protocols and data presented herein are based on established methodologies for tartaric acid and its derivatives and should be considered as a starting point for the development of specific resolution procedures for this compound.

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][7]

Signaling Pathways and Logical Relationships

The logical workflow of chiral resolution via diastereomeric salt formation is a sequential process. The key steps involve the formation of diastereomeric salts, their separation based on differential solubility, and the subsequent recovery of the individual enantiomers.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Enantiomer Recovery Racemic_Mixture Racemic Mixture (R-enantiomer + S-enantiomer) Reaction Reaction Racemic_Mixture->Reaction Resolving_Agent Chiral Resolving Agent (e.g., (2R,3R,4R)-2,3,4-trihydroxypentanedioic acid) Resolving_Agent->Reaction Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,R,R,R)-salt + (S,R,R,R)-salt) Reaction->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R,R,R,R)-salt) Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in solution) Separation->More_Soluble_Salt Recovery_1 Acid/Base Treatment Less_Soluble_Salt->Recovery_1 Recovery_2 Acid/Base Treatment More_Soluble_Salt->Recovery_2 Pure_Enantiomer_1 Pure R-Enantiomer Recovery_1->Pure_Enantiomer_1 Recovered_Agent_1 Recovered Resolving Agent Recovery_1->Recovered_Agent_1 Pure_Enantiomer_2 Pure S-Enantiomer Recovery_2->Pure_Enantiomer_2 Recovered_Agent_2 Recovered Resolving Agent Recovery_2->Recovered_Agent_2

Figure 1: A logical workflow diagram illustrating the key stages of chiral resolution by diastereomeric salt formation.

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of a racemic amine using an enantiomerically pure form of this compound. These protocols are adapted from established procedures for tartaric acid and its derivatives and will require optimization for specific substrates.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

1. Materials:

  • Racemic amine

  • Enantiomerically pure this compound

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof)

  • Acid solution (e.g., 1 M HCl)

  • Base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

2. Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable anhydrous solvent with gentle heating.

    • In a separate flask, dissolve the enantiomerically pure this compound (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Purification of the Diastereomeric Salt:

    • The collected crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step. Recrystallization is continued until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base solution (e.g., 1 M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction can be acidified with an acid solution (e.g., 1 M HCl) to recover the this compound, which may be purified by crystallization.

3. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

Due to the limited availability of specific data for this compound as a resolving agent, the following table presents representative data for the resolution of racemic N-methylamphetamine with tartaric acid and its derivatives to illustrate the type of quantitative data that should be collected and organized.[8]

Resolving AgentMolar Ratio (Resolving Agent:Racemate)Enantiomeric Excess (ee) of Extracted Amine (%)Reference
(2R,3R)-Tartaric Acid (TA)0.25< 5[8]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)0.2582.5[8]
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)0.2557.9[8]

Note: This data is for illustrative purposes only and the effectiveness of this compound as a resolving agent for any given racemic mixture must be determined experimentally.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key experimental steps involved in a typical chiral resolution process.

Experimental_Workflow start Start: Racemic Mixture + Chiral Resolving Agent dissolve Dissolve in Suitable Solvent start->dissolve mix Mix Solutions and Stir dissolve->mix cool Cool to Induce Crystallization mix->cool filter Filter to Separate Crystals (Less Soluble Diastereomer) cool->filter recrystallize Recrystallize for Purity (Optional) filter->recrystallize liberate Liberate Free Enantiomer (Acid/Base Treatment) filter->liberate Mother Liquor (More Soluble Diastereomer) recrystallize->liberate extract Extract Pure Enantiomer liberate->extract analyze Analyze Enantiomeric Excess (e.g., Chiral HPLC) extract->analyze end End: Enantiomerically Enriched Product analyze->end

Figure 2: A flowchart outlining the general experimental workflow for chiral resolution via fractional crystallization.

Conclusion

While this compound is not a commonly documented chiral resolving agent, its structural analogy to tartaric acid provides a strong rationale for its investigation in the resolution of racemic compounds. The protocols and workflows presented in this application note offer a comprehensive starting point for researchers and scientists to explore its potential. Successful implementation will require careful optimization of solvent systems, stoichiometry, and crystallization conditions for each specific racemic mixture. The systematic approach outlined, from diastereomeric salt formation to the analysis of enantiomeric excess, provides a robust framework for the development of novel chiral resolution processes.

References

Application Note and Protocol: Enzymatic Assay of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the enzymatic assay of 2,3,4-trihydroxypentanedioic acid. The proposed method utilizes tartrate dehydrogenase, an NAD-dependent enzyme, and is adapted from established assays for similar dihydroxy acids. This assay is intended for researchers, scientists, and professionals in drug development who require a quantitative method to determine the concentration of this compound in biological or chemical samples.

Principle

The enzymatic assay is based on the oxidation of this compound by tartrate dehydrogenase (EC 1.1.1.93). Tartrate dehydrogenase catalyzes the oxidation of tartrate and other similar substrates in the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). The reaction results in the formation of a corresponding oxo-acid and the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the concentration of this compound under appropriate reaction conditions.

The general reaction is as follows:

This compound + NAD+ ---(Tartrate Dehydrogenase)---> Oxidized Product + NADH + H+

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
Tartrate Dehydrogenase (from Pseudomonas putida)Sigma-AldrichT0163-20°C
This compoundVariesVariesRoom Temperature
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004-20°C
Tris-HCl Buffer (1 M, pH 8.5)Thermo Fisher15568025Room Temperature
Manganese Chloride (MnCl₂)Sigma-AldrichM1787Room Temperature
Potassium Chloride (KCl)Sigma-AldrichP9333Room Temperature
Ultrapure WaterN/AN/AN/A

Equipment

  • UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Calibrated pipettes

  • Cuvettes (quartz or disposable UV-transparent)

  • pH meter

  • Vortex mixer

  • Microcentrifuge tubes

Experimental Protocol

4.1. Preparation of Reagents

  • Assay Buffer (100 mM Tris-HCl, 10 mM KCl, 2 mM MnCl₂, pH 8.5):

    • To prepare 100 mL of assay buffer, combine:

      • 10 mL of 1 M Tris-HCl, pH 8.5

      • 1 mL of 1 M KCl

      • 0.2 mL of 1 M MnCl₂

      • 88.8 mL of ultrapure water

    • Adjust the final pH to 8.5 if necessary. Store at 4°C.

  • NAD+ Stock Solution (50 mM):

    • Dissolve 33.17 mg of NAD+ in 1 mL of ultrapure water.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution (100 mM):

    • Dissolve 18.01 mg of this compound in 1 mL of ultrapure water.

    • Prepare fresh daily.

  • Tartrate Dehydrogenase Working Solution (1 unit/mL):

    • Reconstitute the lyophilized enzyme in cold assay buffer to a stock concentration of 10 units/mL.

    • Immediately before use, dilute the stock solution to 1 unit/mL with cold assay buffer. Keep on ice.

4.2. Assay Procedure

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.

  • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube or directly in a cuvette as follows:

ComponentVolume (µL)Final Concentration
Assay Buffer85085 mM Tris-HCl, 8.5 mM KCl, 1.7 mM MnCl₂
NAD+ Stock Solution (50 mM)201 mM
This compound Stock Solution (100 mM)10010 mM
Ultrapure Water10-
Total Volume (pre-enzyme) 980 -
  • Mix the contents by gentle pipetting or inversion and incubate for 5 minutes at 25°C to allow for temperature equilibration and to record a baseline absorbance.

  • Initiate the reaction by adding 20 µL of the tartrate dehydrogenase working solution (1 unit/mL).

  • Immediately mix the solution and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

4.3. Blank Measurement

A blank reaction should be performed by replacing the this compound stock solution with an equal volume of ultrapure water. This will account for any background absorbance changes not related to the substrate.

4.4. Calculation of Enzyme Activity

The rate of reaction (ΔA340/min) should be determined from the linear portion of the absorbance versus time plot.

The concentration of NADH produced can be calculated using the Beer-Lambert law: ΔC = ΔA / (ε * l)

Where:

  • ΔC is the change in concentration of NADH (in mol/L)

  • ΔA is the change in absorbance per minute

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

The activity of the enzyme can then be expressed in units (µmol of NADH produced per minute).

Data Presentation

Table 1: Reaction Components and Final Concentrations

ComponentStock ConcentrationVolume per Assay (µL)Final Concentration in Assay
Assay Buffer1X8500.85X
NAD+50 mM201 mM
This compound100 mM10010 mM
Tartrate Dehydrogenase1 unit/mL200.02 units/mL
Ultrapure WaterN/A10N/A
Total Volume N/A 1000 N/A

Table 2: Example Data for Calculation of Reaction Rate

Time (seconds)Absorbance at 340 nm (Sample)Absorbance at 340 nm (Blank)Corrected Absorbance (Sample - Blank)
00.1000.0500.050
300.1250.0510.074
600.1510.0510.100
900.1760.0520.124
1200.2020.0520.150

Visualization of Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, KCl, MnCl2) mix_reagents Combine Buffer, NAD+, and Substrate in Cuvette prep_buffer->mix_reagents prep_nad Prepare NAD+ Stock prep_nad->mix_reagents prep_substrate Prepare Substrate Stock (this compound) prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Working Solution add_enzyme Initiate with Enzyme prep_enzyme->add_enzyme incubate Incubate at 25°C (5 minutes) mix_reagents->incubate incubate->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Rate (ΔA/min) plot_data->calc_rate calc_conc Calculate Product Concentration (Beer-Lambert Law) calc_rate->calc_conc

Caption: Workflow for the enzymatic assay of this compound.

Signaling Pathway Diagram

Signaling_Pathway substrate This compound enzyme Tartrate Dehydrogenase substrate->enzyme Binds to active site nadh NADH enzyme->nadh Releases reduced cofactor product Oxidized Product enzyme->product Catalyzes oxidation nad NAD+ nad->enzyme Cofactor binding

Caption: Catalytic reaction of tartrate dehydrogenase with this compound.

High-performance liquid chromatography (HPLC) method for separating 2,3,4-trihydroxypentanedioic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Separation of 2,3,4-Trihydroxypentanedioic Acid Isomers

Application Note and Protocol

Introduction

This compound, also known as trihydroxyglutaric acid, is a polar, polyhydroxy dicarboxylic acid. Due to its multiple chiral centers, it can exist as several stereoisomers. The accurate separation and quantification of these isomers are critical in various fields, including metabolic research and the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its biological activity and safety profile. The high polarity and structural similarity of these isomers present a significant analytical challenge for traditional reversed-phase high-performance liquid chromatography (HPLC).

This document details two robust HPLC methods for the separation of this compound isomers.

  • Method 1 utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the effective separation of diastereomers. HILIC is an ideal technique for highly polar compounds that are poorly retained on conventional C18 columns.

  • Method 2 employs Chiral HPLC for the resolution of enantiomers, which is essential for stereospecific analysis.

These protocols are designed for researchers, scientists, and drug development professionals requiring precise and reliable isomeric separation.

Method 1: Diastereomer Separation using HILIC

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes. This mode of separation provides excellent retention and selectivity for highly hydrophilic compounds like sugar acids.[1][2]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column thermostat.

  • Detector: A UV detector is suitable for detecting the carboxyl group at low wavelengths (200-210 nm).[3][4] For higher sensitivity and universality, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended.

  • Column: A HILIC column with a zwitterionic or amide stationary phase. Example: SeQuant® ZIC®-HILIC Column (150 x 4.6 mm, 5 µm) or equivalent.[5]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Ammonium formate (HCOONH₄), LC-MS grade

    • Formic acid (HCOOH), LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

    • This compound isomer standards

2. Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific isomers and system used.

ParameterCondition
Column SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 95% B; 2-15 min: 95% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 95% B; 18-25 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 210 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each available this compound isomer standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Dilute the sample to an appropriate concentration within the calibration range using the 50:50 acetonitrile/water mixture. Filter the final solution through a 0.22 µm syringe filter before injection.

Expected Quantitative Data

The following table presents hypothetical data for the separation of four diastereomers, demonstrating the expected performance of the HILIC method.

Analyte (Isomer)Retention Time (t R , min)Resolution (R s )
Isomer A8.2-
Isomer B9.52.1
Isomer C11.12.5
Isomer D12.52.2

Method 2: Enantiomeric Separation using Chiral HPLC

Principle

Direct enantiomeric separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including acidic molecules.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: As described in Method 1.

  • Detector: UV detector (210 nm).

  • Column: A polysaccharide-based chiral column. Example: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.[7]

  • Reagents:

    • n-Hexane, HPLC grade

    • 2-Propanol (IPA), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Enantiomeric standards of this compound

2. Chromatographic Conditions

This method typically uses a normal-phase or polar organic mobile phase.

ParameterCondition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 210 nm

3. Standard and Sample Preparation

  • Standard/Sample Solvent: Prepare all solutions in the mobile phase (n-Hexane/IPA/TFA 80:20:0.1).

  • Preparation: Follow the same dilution and filtration steps as described in Method 1, using the appropriate solvent.

Expected Quantitative Data

The table below shows hypothetical data for the successful separation of a pair of enantiomers.

Analyte (Enantiomer)Retention Time (t R , min)Resolution (R s )
Enantiomer 114.3-
Enantiomer 216.1> 2.0

General Experimental and Data Analysis Workflow

The logical flow from sample handling to final results is crucial for reproducible analysis.

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing SamplePrep Sample & Standard Preparation - Weighing - Dissolving - Diluting & Filtering SystemSetup HPLC System Setup - Column Installation - System Purge - Equilibration SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation - Solvent Mixing - Degassing MobilePhasePrep->SystemSetup MethodRun Method Execution - Sequence Building - Sample Injection SystemSetup->MethodRun DataAcq Data Acquisition - Detector Signal Monitoring - Chromatogram Generation MethodRun->DataAcq Integration Peak Integration & Identification - Set Integration Parameters - Identify Peaks by Retention Time DataAcq->Integration Quant Quantification & Analysis - Generate Calibration Curve - Calculate Concentrations - Determine Resolution (Rs) Integration->Quant Report Reporting - Summarize Data in Tables - Generate Final Report Quant->Report

Caption: Workflow for HPLC analysis of this compound isomers.

References

Application Note: 2,3,4-Trihydroxypentanedioic Acid as a Potential Chelating Agent for Metal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an exploratory overview of 2,3,4-trihydroxypentanedioic acid as a potential chelating agent for metal analysis. Due to the limited availability of direct research on its analytical applications, this note draws parallels with structurally similar and well-characterized polyhydroxy carboxylic acids, such as citric acid and tartaric acid. We present the chemical basis for its chelating potential, comparative data on related compounds, and hypothetical protocols for its evaluation.

Introduction

This compound, also known as pentaric, ribaric, or arabinaric acid, is a polyhydroxy dicarboxylic acid. Its structure, featuring multiple carboxyl and hydroxyl functional groups, suggests a potential for forming stable chelate complexes with various metal ions. These functional groups can act as Lewis bases, donating electron pairs to a central metal ion to form coordinate bonds. Chelating agents are pivotal in analytical chemistry for applications such as spectrophotometric and potentiometric titrations, masking interfering ions, and in chromatographic separations. While compounds like EDTA and citric acid are extensively used, the exploration of novel or less common chelating agents like this compound could offer new selectivities and applications.

Chemical Properties and Chelating Potential

The chemical structure of this compound provides the basis for its potential as a chelating agent.

  • Structure:

    G COOH1 HOOC- C1 CH(OH)- COOH1->C1 C2 CH(OH)- C1->C2 C3 CH(OH)- C2->C3 COOH2 COOH C3->COOH2

    Figure 1: Chemical Structure of this compound.

  • Functional Groups: The presence of two carboxyl (-COOH) groups and three hydroxyl (-OH) groups allows for multidentate coordination with a metal ion, which can lead to the formation of stable, five- or six-membered chelate rings. This phenomenon, known as the chelate effect, enhances the stability of the metal complex compared to coordination with monodentate ligands.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₇[1][2][3][4][5]
Molecular Weight180.11 g/mol [1][5]
SynonymsPentaric acid, Ribaric acid, Arabinaric acid, 2,3,4-trihydroxyglutaric acid[1][2]
CAS Number488-31-3[2][3]
Predicted LogP-2.76[1]
Hydrogen Bond Donors5[1]
Hydrogen Bond Acceptors7[1]

Comparative Analysis with Analogous Chelating Agents

To infer the potential chelating capabilities of this compound, it is useful to compare it with well-studied polyhydroxy carboxylic acids like citric acid and tartaric acid. These compounds are known to form stable complexes with a variety of metal ions.

Table 2: Comparison of Stability Constants (log K) for Metal Complexes of Citric Acid and Tartaric Acid

Metal IonCitric Acid (log K₁)Tartaric Acid (log K₁)
Cu(II)5.9[6]3.2 - 3.8[7]
Fe(III)11.4[6]~4.5
Ni(II)5.19[8]2.6 - 3.1[7]
Co(II)4.74[8]2.5 - 2.9[7]
Zn(II)4.52.7 - 3.2
Ca(II)3.21.8 - 2.5
Mg(II)2.81.5 - 2.2

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are indicative.

The stability of these complexes suggests that this compound, with its similar functional groups, would also form stable complexes with these and other metal ions. The additional hydroxyl group compared to tartaric acid might influence the stability and stoichiometry of the resulting metal complexes.

Hypothetical Experimental Protocols for Evaluation

The following protocols are proposed as a starting point for characterizing the metal chelating properties of this compound.

4.1. Protocol 1: Spectrophotometric Determination of an Iron(III)-Complex

This protocol aims to determine the stoichiometry and stability of the Fe(III)-2,3,4-trihydroxypentanedioic acid complex using UV-Visible spectrophotometry.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) stock solution (e.g., 0.01 M)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Buffer solutions (e.g., acetate buffer for pH 3-6)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 0.01 M) in deionized water.

    • Prepare a standard Fe(III) stock solution and dilute to a suitable working concentration (e.g., 1 mM).

  • Determination of Optimal Wavelength (λmax):

    • In a series of cuvettes, mix a fixed concentration of Fe(III) with an excess of this compound.

    • Adjust the pH to a value where complex formation is expected (e.g., pH 4).

    • Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax) of the complex.

  • Method of Continuous Variation (Job's Plot) for Stoichiometry:

    • Prepare a series of solutions with a constant total molar concentration of Fe(III) and the ligand, but with varying mole fractions of each.

    • Maintain a constant pH and ionic strength.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

  • Determination of the Stability Constant (Mole Ratio Method):

    • Prepare a series of solutions with a constant concentration of Fe(III) and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λmax.

    • Analyze the data using appropriate graphical or computational methods to determine the formation constant of the complex.

G A Prepare Stock Solutions (Fe(III) and Ligand) B Determine λmax of Fe(III)-Ligand Complex A->B C Job's Plot (Continuous Variation) B->C E Mole Ratio Method B->E D Determine Stoichiometry C->D F Calculate Stability Constant E->F

Figure 2: Workflow for Spectrophotometric Analysis.

4.2. Protocol 2: Potentiometric Titration for Stability Constant Determination

This protocol describes the determination of the protonation constants of this compound and the stability constants of its metal complexes by potentiometric titration.[9][10][11][12][13]

Materials:

  • This compound

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Metal salt solution (e.g., 0.01 M Cu(NO₃)₂ or Ni(NO₃)₂)

  • Inert salt for constant ionic strength (e.g., KNO₃ or NaClO₄)

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

Procedure:

  • Determination of Ligand Protonation Constants:

    • Titrate a known amount of this compound, acidified with a known amount of strong acid, with a standardized strong base.

    • Maintain a constant ionic strength and temperature throughout the titration.

    • Record the pH as a function of the volume of base added.

    • Use appropriate software (e.g., Hyperquad) to calculate the protonation constants (pKa values) from the titration curve.

  • Determination of Metal-Ligand Stability Constants:

    • Perform a similar titration as above, but in the presence of a known concentration of the metal ion of interest.

    • Typically, ligand-to-metal ratios of 2:1 or 3:1 are used.

    • The displacement of the titration curve in the presence of the metal ion compared to the ligand-only curve indicates complex formation.

    • Analyze the titration data using specialized software to determine the stability constants of the formed metal-ligand species.

G A Calibrate pH Electrode B Titrate Ligand + Acid with Strong Base A->B D Titrate Ligand + Acid + Metal Ion with Strong Base A->D C Calculate Ligand Protonation Constants B->C E Calculate Metal-Ligand Stability Constants C->E D->E

Figure 3: Workflow for Potentiometric Titration.

Potential Applications and Future Directions

While not yet established, this compound could find applications in several areas of metal analysis:

  • Spectrophotometric Reagent: If it forms colored complexes with certain metal ions, it could be used as a chromogenic reagent for their quantitative determination.

  • Masking Agent: It could be used to mask interfering ions in complex matrices, allowing for the selective analysis of a target analyte.

  • Eluent in Ion Chromatography: Its chelating properties might be utilized in the separation of metal ions.

Future research should focus on systematically determining the protonation and stability constants of this compound with a wide range of metal ions. Further studies could explore its selectivity and the development of specific analytical methods based on its chelating properties.

Conclusion

This compound possesses the structural features of a potent chelating agent. Although its application in metal analysis is not documented in the current literature, this application note provides a theoretical framework and practical starting protocols for its investigation. By drawing parallels with well-known polyhydroxy carboxylic acids and employing standard analytical techniques, the chelating properties of this compound can be thoroughly characterized, potentially leading to the development of new and valuable analytical methods.

References

Application of 2,3,4-trihydroxypentanedioic Acid in the Synthesis of Biocompatible Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2,3,4-trihydroxypentanedioic acid as a biocompatible organic linker. The focus is on the application of these novel MOFs in the field of advanced drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2] The use of biocompatible and biodegradable building blocks is crucial for the clinical translation of MOF-based drug delivery systems.[3]

This compound, a polyhydroxylated dicarboxylic acid, is an attractive candidate for the synthesis of biocompatible MOFs. Its abundant hydroxyl and carboxylate groups can effectively coordinate with biologically benign metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺. The resulting MOFs are hypothesized to exhibit high stability, significant drug loading capacity, and stimuli-responsive drug release, particularly in the acidic tumor microenvironment.[4] This document outlines the synthesis, characterization, and proposed application of these novel biomaterials.

Data Presentation

The following tables summarize the key quantitative data for a hypothetical biocompatible MOF synthesized from this compound, drawing analogies from structurally similar MOFs based on tartaric and citric acid.

Table 1: Physicochemical Properties of a Hypothetical Zn-(2,3,4-trihydroxypentanedioate) MOF (Zn-THPA-MOF)

ParameterValueAnalytical MethodReference
BET Surface Area ~790 m²/gNitrogen Adsorption[5]
Pore Volume ~0.80 cm³/gNitrogen Adsorption[5]
Pore Size ~1.2 nmDFT Calculation[6]
Thermal Stability Up to 300 °CThermogravimetric Analysis (TGA)[7]

Note: Data is analogous to a reported Zinc-citrate MOF due to the structural similarity of the ligands.[5]

Table 2: Drug Loading and Release Characteristics of a Hypothetical Zn-THPA-MOF

DrugLoading Capacity (% wt/wt)Release at pH 7.4 (24h)Release at pH 5.5 (24h)Reference for Analogy
5-Fluorouracil ~60%~20%~65%[4]
Doxorubicin ~45%~15%~70%[8]
Ibuprofen ~20%~25%~80%[8]

Note: Drug loading and release data are based on representative values for biocompatible MOFs like ZIF-8 and UiO-66, demonstrating the potential of porous biocompatible frameworks for pH-responsive drug delivery.[4][8]

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and characterization of a hypothetical Zn-THPA-MOF.

Protocol for the Synthesis of Zn-THPA-MOF

This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (THPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL beaker, dissolve 1.5 mmol of Zinc Nitrate Hexahydrate in 15 mL of DMF.

  • In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 15 mL of DMF.

  • Combine the two solutions in a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting white crystalline product is collected by centrifugation.

  • The product is washed three times with fresh DMF and then three times with ethanol to remove unreacted starting materials.

  • The purified MOF is then activated by heating at 150 °C under vacuum for 12 hours to remove the solvent molecules from the pores.

Protocol for Drug Loading into Zn-THPA-MOF

This protocol details the encapsulation of a model anticancer drug, 5-Fluorouracil (5-FU), into the synthesized MOF.

Materials:

  • Activated Zn-THPA-MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

Procedure:

  • Suspend 100 mg of activated Zn-THPA-MOF in 20 mL of a 5 mg/mL solution of 5-FU in methanol.

  • Stir the suspension at room temperature for 24 hours in a sealed vial to allow for the diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF (5-FU@Zn-THPA-MOF) by centrifugation.

  • Wash the product with fresh methanol to remove the surface-adsorbed drug.

  • Dry the final product under vacuum at 60 °C for 4 hours.

  • The amount of loaded drug can be quantified by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy.

Protocol for In Vitro Drug Release Study

This protocol describes the procedure to evaluate the pH-responsive release of 5-FU from the loaded MOF.

Materials:

  • 5-FU@Zn-THPA-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Disperse 10 mg of 5-FU@Zn-THPA-MOF in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag.

  • Place the dialysis bag in 90 mL of the corresponding PBS solution and keep it under constant stirring at 37 °C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

  • Calculate the cumulative drug release percentage at each time point.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, drug loading, and characterization of the drug-loaded MOF.

experimental_workflow cluster_synthesis Synthesis of Zn-THPA-MOF cluster_loading Drug Loading cluster_characterization Characterization & Analysis s1 Dissolve Zn(NO₃)₂·6H₂O in DMF s3 Mix and Heat in Autoclave (120°C, 48h) s1->s3 s2 Dissolve THPA in DMF s2->s3 s4 Wash with DMF and Ethanol s3->s4 s5 Activate under Vacuum (150°C) s4->s5 l1 Suspend activated MOF in 5-FU solution s5->l1 Activated MOF l2 Stir for 24h l1->l2 l3 Wash and Dry l2->l3 c1 Physicochemical Characterization (BET, TGA, XRD) l3->c1 Drug-Loaded MOF c2 Drug Loading Quantification l3->c2 c3 In Vitro Drug Release Study l3->c3

Caption: Workflow for the synthesis and drug loading of Zn-THPA-MOF.

Proposed Mechanism of pH-Responsive Drug Release

This diagram illustrates the proposed mechanism for the controlled release of the encapsulated drug from the MOF in a targeted acidic environment, such as a tumor.

drug_release_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cancer Cell mof_stable Drug-Loaded MOF (Stable) drug_stable Drug Encapsulated mof_degraded MOF Degradation (Acid-labile bonds break) mof_stable->mof_degraded EPR Effect & pH drop drug_released Drug Release mof_degraded->drug_released Release cell_uptake Cellular Uptake drug_released->cell_uptake therapeutic_effect Therapeutic Effect cell_uptake->therapeutic_effect

Caption: pH-triggered drug release from the MOF in the tumor microenvironment.

References

Application Notes and Protocols: 2,3,4-Trihydroxypentanedioic Acid as a Retardant in Cement and Plaster

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2,3,4-trihydroxypentanedioic acid, commonly known as tartaric acid, as a retardant in the setting of cement and plaster. This document details the mechanism of action, presents quantitative data on its effects, and offers detailed protocols for experimental evaluation. The information is intended to guide researchers in understanding and utilizing this compound for controlled setting time applications in cementitious materials.

Introduction

This compound (IUPAC name), also known by synonyms such as tartaric acid, pentaric acid, and ribaric acid, is a well-documented retardant for the hydration of cement and the setting of plaster.[1][2][3][4] Its ability to delay the setting process is crucial in construction applications that require extended workability, such as in hot weather conditions or for large-scale projects. This document outlines the fundamental principles of its function and provides practical guidance for its application and analysis.

Mechanism of Action

The primary mechanism by which this compound retards the setting of cement and plaster is through its interaction with calcium ions (Ca²⁺) present in the mixture.

  • In Cement: Upon addition to a cement paste, the acid reacts with calcium ions released from the dissolution of cement phases, particularly tricalcium aluminate (C₃A) and tricalcium silicate (C₃S). This reaction leads to the precipitation of a layer of calcium tartrate on the surface of the cement grains.[5][6] This insoluble layer acts as a barrier, hindering further hydration of the cement particles and thus extending the dormant period before hardening begins.[5][6]

  • In Plaster: A similar mechanism occurs in plaster (calcium sulfate hemihydrate). The tartrate ions complex with calcium ions, interfering with the nucleation and growth of gypsum crystals (calcium sulfate dihydrate), which is the primary reaction responsible for the setting of plaster. The effectiveness of different stereoisomers (D-, L-, and meso-tartaric acid) can vary, with some studies suggesting differences in their binding affinity to gypsum crystal surfaces.[7][8]

The following diagram illustrates the retardation mechanism in cement:

Retardation_Mechanism cluster_0 Initial State cluster_1 Addition of Retarder cluster_2 Chemical Reaction cluster_3 Retarded State Cement_Grains Cement Grains (C₃S, C₃A) Ca_Ions Calcium Ions (Ca²⁺) Cement_Grains->Ca_Ions Dissolution Water Water (H₂O) Water->Ca_Ions Tartaric_Acid This compound Precipitation Precipitation Tartaric_Acid->Precipitation Ca_Ions->Precipitation Coated_Grains Calcium Tartrate Coated Cement Grains Precipitation->Coated_Grains Forms insoluble layer Delayed_Hydration Delayed Hydration Coated_Grains->Delayed_Hydration

Caption: Retardation mechanism of this compound in cement.

Data Presentation

The following tables summarize the quantitative effects of this compound on the setting time and compressive strength of cement and plaster, based on available literature.

Table 1: Effect of this compound on Cement Properties

Concentration (% by weight of cement)Initial Setting Time (minutes)Final Setting Time (minutes)28-day Compressive Strength (MPa)Reference
0 (Control)120 - 180180 - 24040 - 50Typical Portland Cement
0.05180 - 240240 - 30040 - 50[5][9]
0.1240 - 360300 - 42038 - 48[5][9]
0.2> 360> 42035 - 45[5][9]

Note: The exact values can vary depending on the specific type of cement, water-to-cement ratio, and ambient temperature.

Table 2: Effect of this compound on Plaster Setting Time

Retarder Concentration (g/L)Retarder TypeInitial Setting Time (minutes)Final Setting Time (minutes)Reference
0 (Control)-10 - 1515 - 20[7][10]
0.1L-Tartaric Acid30 - 4545 - 60[7]
0.2L-Tartaric Acid60 - 9090 - 120[7]
0.1D-Tartaric Acid25 - 4040 - 55[7]
0.1meso-Tartaric Acid20 - 3535 - 50[7]

Note: The retarding effect is more pronounced in alkaline environments.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on cement and plaster.

Determination of Setting Time

This protocol is based on the ASTM C191 standard for the Vicat needle apparatus.[5][6][9][11][12]

Objective: To determine the initial and final setting times of a cement paste with and without the retarder.

Apparatus:

  • Vicat apparatus with plunger and needle

  • Molds

  • Glass plates

  • Balance (accurate to 0.1 g)

  • Graduated cylinder

  • Trowel

  • Timer

Procedure:

  • Preparation of Cement Paste:

    • Weigh 500 g of cement and the desired percentage of this compound.

    • Determine the amount of water required for normal consistency according to ASTM C187.

    • Mix the dry components thoroughly.

    • Add the water and mix for the specified time until a homogeneous paste is formed.

  • Molding the Specimen:

    • Immediately after mixing, fill the Vicat mold with the paste, resting it on a glass plate.

    • Remove excess paste from the top of the mold with a single movement of the trowel.

  • Determining Initial Setting Time:

    • Place the mold and paste under the Vicat apparatus.

    • Lower the needle gently until it contacts the surface of the paste.

    • Release the needle quickly and allow it to penetrate the paste.

    • Record the penetration depth.

    • Repeat the penetration test at regular intervals (e.g., every 15 minutes) on different parts of the specimen surface.

    • The initial setting time is the time elapsed between the initial contact of cement and water and when the needle penetrates to a depth of 25 mm.[12]

  • Determining Final Setting Time:

    • Continue testing after the initial set.

    • The final setting time is the time elapsed from the initial contact of cement and water until the needle no longer leaves a complete circular impression on the paste surface.[12]

A similar procedure can be adapted for plaster, often using a Gillmore apparatus as described in ASTM C266.[13][14][15][16][17]

Isothermal Calorimetry

Objective: To measure the heat evolution during the hydration of cement in the presence of this compound.

Apparatus:

  • Isothermal calorimeter

  • Sample vials

  • Balance (accurate to 0.001 g)

  • Syringe or pipette for water addition

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the cement and retarder mixture into a sample vial.

    • Separately, measure the corresponding amount of water.

  • Calorimeter Setup:

    • Allow the calorimeter to reach thermal equilibrium at the desired temperature (e.g., 25 °C).

  • Measurement:

    • Place the sample vial and the water into the calorimeter.

    • Allow the components to thermally equilibrate inside the calorimeter.

    • Initiate the hydration reaction by mixing the water with the cement powder inside the calorimeter (some systems have internal mixing mechanisms).

    • Record the heat flow as a function of time. The data will show the initial heat of wetting, the dormant period, and the main hydration peak. The length of the dormant period is indicative of the retarding effect.[18][19][20][21][22]

Scanning Electron Microscopy (SEM) Analysis

Objective: To visually inspect the microstructure of the hydrated cement paste and observe the morphology of the hydration products and the coating on cement grains.

Apparatus:

  • Scanning Electron Microscope (SEM) with backscattered electron (BSE) detector

  • Equipment for sample cutting, grinding, and polishing

  • Epoxy resin for impregnation

  • Carbon coater

Procedure:

  • Sample Preparation:

    • Prepare and cure cement paste samples with and without the retarder for a specific duration (e.g., 24 hours, 28 days).

    • Stop the hydration process at the desired time by solvent exchange (e.g., with isopropanol) and then dry the sample.

    • Impregnate the dried sample with a low-viscosity epoxy resin under vacuum to fill the pores.[23][24][25]

    • After the epoxy has cured, cut the sample to expose a fresh surface.

  • Grinding and Polishing:

    • Grind the exposed surface with successively finer abrasive papers.

    • Polish the surface with diamond pastes of decreasing particle size (e.g., down to 1 µm) to achieve a mirror-like finish.[26]

  • Coating:

    • Apply a thin conductive coating of carbon to the polished surface to prevent charging under the electron beam.

  • Imaging:

    • Place the sample in the SEM chamber.

    • Use the backscattered electron (BSE) mode to obtain images that show compositional contrast. Unhydrated cement grains will appear brighter than the hydration products.[27]

    • Observe the morphology of the calcium silicate hydrate (C-S-H) and calcium hydroxide (CH) phases, and look for evidence of the calcium tartrate layer on the unhydrated cement particles.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the effectiveness of a retarder and the logical relationship of factors influencing the setting time.

Experimental_Workflow Start Start: Evaluate Retarder Prepare_Samples Prepare Cement/Plaster Pastes (with varying retarder concentrations) Start->Prepare_Samples Setting_Time Measure Setting Time (Vicat/Gillmore) Prepare_Samples->Setting_Time Calorimetry Isothermal Calorimetry Prepare_Samples->Calorimetry Mechanical_Testing Measure Compressive Strength (at different ages) Prepare_Samples->Mechanical_Testing Microscopy SEM Analysis of Microstructure Prepare_Samples->Microscopy Analyze_Data Analyze and Compare Data Setting_Time->Analyze_Data Calorimetry->Analyze_Data Mechanical_Testing->Analyze_Data Microscopy->Analyze_Data Conclusion Conclusion on Retarder Efficacy Analyze_Data->Conclusion

Caption: Experimental workflow for evaluating a retarder.

Factors_Influencing_Setting Setting_Time Setting Time Retarder_Conc Retarder Concentration Retarder_Conc->Setting_Time Increases W_C_Ratio Water/Cement Ratio W_C_Ratio->Setting_Time Increases Temperature Ambient Temperature Temperature->Setting_Time Decreases Cement_Type Cement Type/Fineness Cement_Type->Setting_Time Affects

Caption: Factors influencing the setting time of cementitious materials.

References

Application Notes and Protocols for the Electrochemical Detection of 2,3,4-Trihydroxypentanedioic Acid (Tartaric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxypentanedioic acid, commonly known as tartaric acid, is a dicarboxylic acid naturally present in various fruits, most notably grapes. It plays a significant role in the food and beverage industry as an acidulant, antioxidant, and flavor enhancer.[1][2] Its quantification is crucial for quality control in winemaking and other food production processes.[3][4][5] Furthermore, tartaric acid and its derivatives are utilized in pharmaceuticals and other chemical industries.[2] Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques like chromatography for the determination of tartaric acid.[3][4] This document provides detailed application notes and protocols for the electrochemical detection of tartaric acid using various modified electrodes.

Principle of Electrochemical Detection

The electrochemical detection of tartaric acid is based on its oxidation at the surface of a modified electrode. By applying a potential to the electrode, tartaric acid undergoes an electrochemical reaction, generating a measurable current signal. The magnitude of this current is directly proportional to the concentration of tartaric acid in the sample. The use of electrode modifiers, such as metal oxides, nanoparticles, and conductive polymers, can significantly enhance the sensitivity and selectivity of the detection by catalyzing the oxidation reaction and increasing the electrode's active surface area.

Quantitative Data Summary

The following table summarizes the performance characteristics of different electrochemical sensors for the detection of tartaric acid.

Electrode ModifierElectrode TypeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Cu vanadate nanorodsGlassy Carbon Electrode (GCE)Cyclic Voltammetry (CV)10 - 20001.3[1]
Cobalt(II)-phthalocyanineCarbon Paste Electrode (CPE)Square Wave Voltammetry (SWV)10 - 100Not explicitly stated, but method is described as highly sensitive[3]
rGO doped La2O3 nanoparticlesNot specifiedDifferential Pulse Voltammetry (DPV)1 - 2000.00103 (1.03 nM)[6]
Polyaniline/Cu germanate nanowiresGlassy Carbon Electrode (GCE)Cyclic Voltammetry (CV)Not specified1.4[1]
Cu germanate nanowiresGlassy Carbon Electrode (GCE)Cyclic Voltammetry (CV)Not specified7.7[1]

Experimental Protocols

Protocol 1: Detection of Tartaric Acid using Cu Vanadate Nanorods Modified Glassy Carbon Electrode

This protocol is based on the work of Pei et al. (2015).[1]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Cu vanadate nanorods

  • Potassium chloride (KCl)

  • Tartaric acid standard solutions

  • Deionized water

  • Alumina slurry for polishing

2. Electrode Preparation:

  • Polish the bare GCE with alumina slurry on a polishing cloth to a mirror finish.

  • Rinse the polished GCE thoroughly with deionized water and sonicate for 5 minutes in deionized water to remove any residual alumina particles.

  • Dry the GCE under a stream of nitrogen.

  • Prepare a suspension of Cu vanadate nanorods in a suitable solvent (e.g., ethanol or deionized water).

  • Drop-cast a small volume (e.g., 5-10 µL) of the nanorod suspension onto the surface of the cleaned GCE.

  • Allow the solvent to evaporate at room temperature to form a stable modified electrode.

3. Electrochemical Measurement:

  • Use a standard three-electrode electrochemical cell containing a known concentration of KCl as the supporting electrolyte (e.g., 0.1 M KCl).

  • Immerse the Cu vanadate nanorods modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode into the electrochemical cell.

  • Record the cyclic voltammogram (CV) in the potential range of -0.6 V to +0.4 V at a scan rate of 50 mV/s.

  • Add known concentrations of tartaric acid to the electrolyte solution and record the CVs.

  • The oxidation peak current will increase with increasing tartaric acid concentration.

4. Data Analysis:

  • Plot the oxidation peak current against the concentration of tartaric acid.

  • Determine the linear range and the limit of detection (LOD) from the calibration plot. The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.

Protocol 2: Determination of Tartaric Acid using Cobalt(II)-Phthalocyanine Modified Carbon Paste Electrode

This protocol is based on the methodology described for the determination of tartaric acid in wines.[3]

1. Materials and Reagents:

  • Graphite powder

  • Nujol oil (or other suitable pasting liquid)

  • Cobalt(II)-phthalocyanine

  • Tartaric acid standard solutions

  • Supporting electrolyte (e.g., phosphate buffer solution)

2. Electrode Preparation:

  • Thoroughly mix a known amount of graphite powder with a specific percentage of cobalt(II)-phthalocyanine.

  • Add a few drops of Nujol oil to the mixture and blend until a uniform paste is obtained.

  • Pack the resulting paste into the cavity of a suitable electrode holder and smooth the surface.

3. Electrochemical Measurement:

  • Use a three-electrode system with the modified carbon paste electrode as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform square wave voltammetry (SWV) in the supporting electrolyte.

  • Record the voltammograms in the presence of different concentrations of tartaric acid.

  • Optimize experimental parameters such as the percentage of modifier, pH of the supporting electrolyte, and SWV parameters (frequency, amplitude, and step potential).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak current from the square wave voltammograms against the tartaric acid concentration.

  • The method can be applied to the determination of tartaric acid in real samples, such as wine, with minimal sample pretreatment.[3]

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish Bare Electrode p2 Prepare Modifier Suspension p3 Modify Electrode Surface p2->p3 m1 Assemble 3-Electrode Cell p3->m1 m2 Record Baseline Signal m1->m2 m3 Add Analyte (Tartaric Acid) m2->m3 m4 Record Analytical Signal m3->m4 a1 Plot Calibration Curve m4->a1 a2 Determine Linear Range & LOD a1->a2

Caption: General workflow for electrochemical detection of tartaric acid.

logical_relationship concentration Tartaric Acid Concentration current Electrochemical Current Signal concentration->current is proportional to modifier Electrode Modifier (e.g., Nanomaterials, Polymers) sensitivity Enhanced Sensitivity & Selectivity modifier->sensitivity sensitivity->current improves

Caption: Relationship between key parameters in electrochemical sensing.

Conclusion

Electrochemical methods provide a powerful platform for the rapid and sensitive detection of this compound. The use of various electrode modifiers can significantly improve the analytical performance of the sensors. The protocols and data presented in these application notes offer a solid foundation for researchers and professionals to develop and implement electrochemical sensing strategies for tartaric acid in diverse applications, from food quality control to pharmaceutical analysis.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of 2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,4-trihydroxypentanedioic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guides

Issue: My peak for this compound is tailing. What are the common causes and how can I fix it?

Peak tailing for a polar, acidic compound like this compound in reversed-phase HPLC is a frequent challenge. The primary cause is often secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample. Here's a step-by-step guide to troubleshoot and resolve peak tailing.

Answer:

Peak tailing in the analysis of this compound can be systematically addressed by examining several key areas of your HPLC method. The most common culprits are secondary silanol interactions, improper mobile phase pH, column overload, and issues with the sample solvent.

Secondary Interactions with the Stationary Phase
  • Problem: Residual silanol groups on the surface of silica-based C18 columns can be deprotonated at higher pH values and interact ionically with the acidic analyte, causing peak tailing.[1][2][3]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units below the first pKa of this compound. A pH range of 2.0-3.0 is generally recommended for organic acids to ensure they are in their fully protonated, less polar form.[4] This minimizes ionic interactions with the stationary phase.

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically deactivated.[3]

    • Consider a Polar-Embedded or AQ-Type Column: These columns are specifically designed for better retention and peak shape of polar compounds in highly aqueous mobile phases and are less prone to phase collapse.

Mobile Phase and Buffer Optimization
  • Problem: An unbuffered or improperly buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization of the analyte and resulting in peak tailing.

  • Solution:

    • Introduce a Buffer: Use a buffer with a pKa close to the desired mobile phase pH. Phosphate buffers are effective at low pH.

    • Optimize Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[3]

    • Mobile Phase Additives: The addition of a small amount of a competing acid, like 0.1% formic acid or phosphoric acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

Sample-Related Issues
  • Problem: Overloading the column with too much sample or using a sample solvent that is stronger than the mobile phase can lead to peak distortion, including tailing.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Column and System Health
  • Problem: A contaminated guard column, a void at the head of the analytical column, or excessive extra-column volume can all contribute to peak tailing.

  • Solution:

    • Check/Replace Guard Column: If you are using a guard column, replace it to see if the peak shape improves.

    • Column Flushing: Flush the column with a strong solvent to remove any contaminants.

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape
  • Initial Mobile Phase: Prepare a mobile phase of 98:2 (v/v) Water:Methanol with no pH adjustment.

  • Acidified Mobile Phase: Prepare a second mobile phase of 98:2 (v/v) Water:Methanol and add 0.1% phosphoric acid. Ensure the final pH is between 2.2 and 2.5.

  • Column Equilibration: Equilibrate your C18 column with the initial mobile phase for at least 15-20 column volumes.

  • Initial Injection: Inject your standard solution of this compound and record the chromatogram.

  • Switch to Acidified Mobile Phase: Switch the mobile phase to the acidified solution and equilibrate the column for at least 20 column volumes.

  • Second Injection: Inject the same standard solution and record the chromatogram.

  • Comparison: Compare the peak symmetry from both injections. A significant improvement in peak shape is expected with the low pH mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase ConditionAnalyte: this compound
pH 6.5 (Unbuffered)
Asymmetry Factor (As)> 2.0 (significant tailing)
pH 2.5 (0.1% Phosphoric Acid)
Asymmetry Factor (As)1.0 - 1.3 (symmetrical or near-symmetrical peak)

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.0-3.0 with 0.1% Phosphoric or Formic Acid check_pH->adjust_pH No check_column Are you using an end-capped or AQ column? check_pH->check_column Yes resolved Peak Tailing Resolved adjust_pH->resolved change_column Switch to a modern, end-capped or polar-embedded C18 column check_column->change_column No check_overload Is the sample concentration high? check_column->check_overload Yes change_column->resolved dilute_sample Dilute sample 10-fold and reinject check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than the mobile phase? check_overload->check_solvent No dilute_sample->resolved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_system Check for column voids, leaks, or extra-column volume check_solvent->check_system No change_solvent->resolved check_system->resolved

Caption: A troubleshooting workflow for addressing peak tailing.

Secondary_Interaction_Mechanism cluster_column Silica Stationary Phase cluster_analyte Analyte in Mobile Phase silanol_ionized Deprotonated Silanol (Si-O⁻) at higher pH silanol_protonated Protonated Silanol (Si-OH) at low pH (pH < 3) acid_ionized Analyte (R-COO⁻) at higher pH acid_ionized->silanol_ionized Ionic Interaction (Causes Tailing) acid_protonated Analyte (R-COOH) at low pH acid_protonated->silanol_protonated Reduced Interaction (Improved Peak Shape)

Caption: Chemical interactions leading to peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is a low pH mobile phase important for the analysis of acidic compounds like this compound?

A1: A low pH mobile phase (typically pH 2-3) ensures that the carboxylic acid functional groups on this compound are fully protonated (in the -COOH form). This makes the molecule less polar and prevents it from interacting ionically with any negatively charged residual silanol groups on the silica-based stationary phase.[4] This leads to a more uniform interaction with the stationary phase, resulting in sharper, more symmetrical peaks.

Q2: What type of HPLC column is best suited for analyzing this compound?

A2: Due to its polar nature, a reversed-phase column that is stable in highly aqueous mobile phases is recommended. Look for columns marketed as "AQ-type," "polar-embedded," or specifically for "organic acids." These columns provide better retention for polar analytes and prevent the phase collapse that can occur with traditional C18 columns in mobile phases with high water content.

Q3: Can I use a gradient elution for my analysis?

A3: Yes, a gradient elution can be beneficial, especially if you have other compounds in your sample with different polarities. You could start with a highly aqueous mobile phase (e.g., 98% water with 0.1% phosphoric acid) to retain and separate the early-eluting polar compounds like this compound, and then gradually increase the organic solvent (e.g., methanol or acetonitrile) to elute any less polar compounds.

Q4: My peak shape is good, but the retention time is not stable. What could be the cause?

A4: Unstable retention times are often due to a lack of proper column equilibration between injections, fluctuations in mobile phase composition, or temperature changes. Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. If using a gradient, allow sufficient time for the column to return to the starting conditions. Also, check that your mobile phase is well-mixed and degassed, and use a column oven to maintain a constant temperature.

Q5: What is a suitable detection wavelength for this compound?

A5: Since this compound does not have a strong chromophore, UV detection can be challenging. Detection at low UV wavelengths, typically between 200-220 nm, is often used for organic acids.[2] However, at these wavelengths, the mobile phase components can also absorb light, leading to a higher baseline and potential noise. Therefore, using high-purity solvents and additives is crucial. Alternatively, a Refractive Index (RI) detector or a mass spectrometer (MS) can be used for more sensitive and specific detection.

References

Technical Support Center: Optimizing the Resolution of 2,3,4-Trihydroxypentanedioic Acid Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2,3,4-trihydroxypentanedioic acid using capillary electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral selectors for the separation of this compound and similar organic acids?

A1: Cyclodextrins (CDs) are the most frequently used chiral selectors for the separation of small organic acids like this compound.[1][2] Native β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective. For highly polar analytes, ion-pairing reagents like (1R,2R)-(-)-1,2-diaminocyclohexane can also be used as a chiral counterion in the background electrolyte (BGE).[3][4]

Q2: What is the typical starting pH for the background electrolyte (BGE) when separating acidic enantiomers like this compound?

A2: For acidic compounds, a higher pH (typically above 8) is often used to ensure the analyte is fully charged. However, a high pH also leads to a fast electroosmotic flow (EOF), which can reduce the separation window.[5] A common starting point is a phosphate or borate buffer with a pH of around 5-7, which offers a compromise between analyte ionization and a manageable EOF.[3] The optimal pH should be determined empirically.

Q3: How does the concentration of the chiral selector affect the resolution?

A3: The concentration of the chiral selector is a critical parameter. Increasing the selector concentration generally improves resolution up to a certain point, after which the resolution may plateau or even decrease. It's important to optimize the concentration to achieve baseline separation without excessively long migration times.

Q4: What detection method is suitable for this compound?

A4: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 200 nm) can be challenging due to high background noise.[3] Indirect UV detection is often the preferred method for small organic acids.[6] This involves adding a UV-absorbing compound to the BGE that has a similar mobility to the analyte.

Q5: Can organic modifiers be used in the BGE?

A5: Yes, organic modifiers like methanol or ethanol can be added to the BGE. They can influence the viscosity of the BGE and the formation of ion pairs, which can affect both migration time and resolution.[3] For instance, a mixture of ethanol and an aqueous solution has been shown to be effective in the separation of tartaric acid enantiomers.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Poor Resolution - Inappropriate chiral selector. - Suboptimal pH of the BGE. - Incorrect concentration of the chiral selector. - Inappropriate applied voltage or capillary temperature.- Screen different types of chiral selectors (e.g., various cyclodextrin derivatives). - Optimize the pH of the BGE to ensure sufficient analyte ionization and interaction with the selector. - Vary the concentration of the chiral selector in the BGE. - Optimize the applied voltage and capillary temperature; lower temperatures often favor chiral resolution.[7]
Peak Broadening - High salt concentration in the sample. - Mismatch between the conductivity of the sample and the BGE. - Expired or degraded polymer or buffer. - Capillary wall interactions.- Dilute the sample to reduce its ionic strength.[8] - Ensure the sample is dissolved in a matrix with lower conductivity than the BGE to achieve stacking. - Prepare fresh buffers and use a new polymer solution.[8] - Use a coated capillary or add modifiers to the BGE to minimize wall interactions.
Unstable Migration Times - Fluctuations in capillary temperature. - Inconsistent BGE composition. - Changes in the electroosmotic flow (EOF). - Capillary not properly conditioned.- Ensure precise temperature control of the capillary. - Prepare fresh BGE daily and ensure accurate composition. - Flush the capillary with a conditioning solution (e.g., 0.1 M NaOH) between runs to ensure a consistent capillary surface. - Implement a rigorous capillary conditioning protocol before the first use and between runs.
Low Signal/No Peaks - Incorrect detection wavelength. - Sample concentration is too low. - Blocked or broken capillary. - Injection failure.- For indirect UV detection, ensure the chromophore in the BGE is appropriate for the chosen wavelength. For direct detection, use a low wavelength (e.g., <210 nm). - Concentrate the sample or use a more sensitive detection method if available. - Inspect the capillary for blockages or breaks.[8] - Visually confirm that the sample is being injected into the capillary.
Excessive Baseline Noise - Air bubbles in the capillary or detector. - Degraded BGE or contaminated solutions. - High current.- Degas all solutions before use and purge the system to remove any bubbles.[9] - Prepare fresh, filtered solutions daily.[9] - Reduce the applied voltage or the concentration of the BGE to lower the current.[9]

Experimental Protocols

Example Protocol for Chiral Separation of this compound Isomers (Adapted from Tartaric Acid Separation)

This protocol is a starting point and should be optimized for your specific instrument and sample.

1. Materials and Reagents:

  • Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length (~50 cm effective length).

  • Chiral Selector: (1R,2R)-(-)-1,2-diaminocyclohexane (R-DACH).

  • Background Electrolyte (BGE): 30 mM R-DACH and 75 mM phosphoric acid in a 65:35 (v/v) ethanol:water mixture. The final pH should be approximately 5.1.[3]

  • Sample: Racemic this compound dissolved in water or a diluted BGE.

  • Rinse Solutions: 0.1 M NaOH, deionized water.

2. Capillary Conditioning:

  • New Capillary:

    • Rinse with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Between Runs:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3 minutes.

3. Electrophoresis Conditions:

  • Applied Voltage: -30 kV (negative polarity).[3]

  • Temperature: 25 °C.[3]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Direct UV at 200 nm.[3] (Note: Indirect detection may provide better sensitivity).

4. Data Acquisition and Analysis:

  • Record the electropherogram and determine the migration times of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is generally considered baseline separation.

Parameter Starting Condition Optimization Range
Chiral Selector Concentration 30 mM R-DACH10 - 50 mM
BGE pH 5.14.0 - 6.0
Applied Voltage -30 kV-25 to -30 kV
Temperature 25 °C15 - 30 °C
Ethanol Content in BGE 65%50 - 75%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_prep Prepare Background Electrolyte (BGE) with Chiral Selector Capillary_cond Condition Capillary BGE_prep->Capillary_cond Sample_prep Prepare Sample Solution Injection Inject Sample Sample_prep->Injection Capillary_cond->Injection Separation Apply Voltage and Separate Enantiomers Injection->Separation Detection Detect Analytes Separation->Detection Data_acq Acquire Electropherogram Detection->Data_acq Peak_int Integrate Peaks and Calculate Resolution Data_acq->Peak_int Optimization Optimize Parameters if Resolution < 1.5 Peak_int->Optimization Optimization->BGE_prep Adjust BGE/Selector Optimization->Separation Adjust Voltage/Temp

Caption: Experimental workflow for optimizing the chiral separation.

troubleshooting_workflow Start Problem with CE Separation No_peaks No Peaks? Start->No_peaks Poor_resolution Poor Resolution? No_peaks->Poor_resolution No Check_injection Check Injection & System No_peaks->Check_injection Yes Broad_peaks Broad Peaks? Poor_resolution->Broad_peaks No Optimize_selector Optimize Chiral Selector Conc. Poor_resolution->Optimize_selector Yes Unstable_migration Unstable Migration Times? Broad_peaks->Unstable_migration No Check_sample_prep Check Sample Ionic Strength Broad_peaks->Check_sample_prep Yes Check_temp_control Check Temperature Control Unstable_migration->Check_temp_control Yes Check_detection Check Detection Settings Check_injection->Check_detection Check_capillary_blockage Check for Capillary Blockage Check_detection->Check_capillary_blockage Optimize_pH Optimize BGE pH Optimize_selector->Optimize_pH Optimize_voltage_temp Optimize Voltage & Temperature Optimize_pH->Optimize_voltage_temp Prepare_fresh_buffers Prepare Fresh Buffers Check_sample_prep->Prepare_fresh_buffers Use_coated_capillary Consider Coated Capillary Prepare_fresh_buffers->Use_coated_capillary Check_BGE_prep Ensure Consistent BGE Preparation Check_temp_control->Check_BGE_prep Implement_conditioning Implement Rigorous Capillary Conditioning Check_BGE_prep->Implement_conditioning

Caption: Troubleshooting decision tree for common CE separation issues.

References

Technical Support Center: Microbial Fermentation of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4-trihydroxypentanedioic acid in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a polyhydroxylated dicarboxylic acid. Its structural complexity, featuring multiple chiral centers, makes it an attractive building block for the synthesis of novel pharmaceuticals and specialty polymers. Microbial fermentation is a promising route for its sustainable production.

Q2: Which microorganisms are suitable for producing this compound?

A2: While no native high-yield producers are currently known, common industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are excellent candidates for metabolic engineering to produce this acid. These organisms have well-characterized genetics and metabolism, making them amenable to the introduction of synthetic pathways.

Q3: What is the likely biosynthetic pathway for this compound?

A3: A definitive native biosynthetic pathway for this compound has not been fully elucidated. However, it is hypothesized to be an intermediate in a modified branch of the reductive tricarboxylic acid (TCA) cycle. A plausible synthetic pathway engineered into a host organism like E. coli could start from a central metabolite like alpha-ketoglutarate.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no yield of this compound 1. Inefficient or inactive pathway enzymes. 2. Precursor limitation. 3. Product degradation or consumption. 4. Suboptimal fermentation conditions (pH, temperature, aeration). 5. Toxicity of the product to the microbial host.1. Codon-optimize and increase the expression of pathway enzymes. Perform in vitro enzyme assays to confirm activity. 2. Engineer the host strain to increase the pool of the precursor (e.g., alpha-ketoglutarate) by deleting competing pathways. 3. Knock out genes responsible for potential degradation pathways. 4. Optimize fermentation parameters using a design of experiments (DoE) approach. 5. Implement in situ product removal or evolve the strain for higher tolerance.
Accumulation of intermediate metabolites 1. Bottleneck at a specific enzymatic step. 2. Imbalance in cofactor (NADH/NADPH) availability.1. Increase the expression of the enzyme downstream of the accumulated intermediate. 2. Engineer cofactor regeneration pathways to match the requirements of the biosynthetic enzymes.
Poor cell growth 1. Toxicity of the heterologous pathway or product. 2. Nutrient limitation in the fermentation medium. 3. Suboptimal fermentation conditions.1. Use inducible promoters to separate the growth phase from the production phase. Evolve the strain for improved tolerance. 2. Supplement the medium with limiting nutrients identified through metabolic modeling or experimental testing. 3. Optimize pH, temperature, and aeration for robust cell growth before inducing production.
High variability between fermentation batches 1. Inconsistent inoculum quality. 2. Fluctuations in fermentation parameters. 3. Contamination.[1]1. Standardize the inoculum preparation protocol, ensuring consistent cell density and physiological state. 2. Implement robust process control for pH, temperature, dissolved oxygen, and nutrient feeding. 3. Ensure strict aseptic techniques throughout the process.

Experimental Protocols

Protocol 1: General Procedure for Microbial Fermentation of this compound in E. coli

This protocol provides a starting point for shake flask and bioreactor cultivation. Optimization will be required for specific engineered strains.

1. Media Preparation:

  • Seed Culture Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl.

  • Fermentation Medium (M9 Minimal Medium Base): 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl, 1 g/L NH4Cl.

  • Supplements (autoclaved separately and added to the base):

    • 20 g/L Glucose (or other carbon source)

    • 2 mM MgSO4

    • 0.1 mM CaCl2

    • Trace element solution (e.g., 1 ml/L of a 1000x stock)

    • Appropriate antibiotics for plasmid maintenance.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • The next day, inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

3. Shake Flask Fermentation:

  • Inoculate 100 mL of fermentation medium in a 500 mL baffled shake flask with the seed culture to an initial OD600 of 0.1.

  • Incubate at 30-37°C with shaking at 250 rpm.

  • If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches an OD600 of 0.6-0.8.

  • Take samples periodically for analysis of cell density, substrate consumption, and product formation.

4. Bioreactor Fermentation (Fed-Batch):

  • Prepare a 2 L bioreactor with 1.5 L of the fermentation medium.

  • Inoculate with the seed culture to an initial OD600 of 0.1.

  • Control fermentation parameters:

    • Temperature: 30-37°C

    • pH: 6.5-7.0 (controlled with NH4OH or NaOH/H3PO4)

    • Dissolved Oxygen (DO): Maintain at 20-30% of air saturation by controlling agitation and aeration rate.

  • When the initial glucose is nearly depleted (as indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor.

  • Induce protein expression at the appropriate cell density.

  • Monitor and sample regularly.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This is a general method that will require optimization and validation for your specific application.

1. Sample Preparation:

  • Take a 1 mL sample of the fermentation broth.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase to bring the analyte concentration within the calibration range.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., a column with a polar endcapping).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 0% B to 100% B over a period of 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The deprotonated molecular ion of this compound ([M-H]⁻), which has a theoretical m/z of 179.03.

    • Product Ions (Q3): Characteristic fragment ions. These would need to be determined by infusing a standard of the compound and performing a product ion scan. Likely fragments would result from the loss of water (H₂O) and carbon dioxide (CO₂).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

  • Prepare a calibration curve using a certified standard of this compound in the same matrix as the diluted samples (e.g., spent fermentation medium from a non-producing strain).

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Visualizations

Hypothetical Biosynthetic Pathway

Biosynthetic_Pathway_of_2_3_4_trihydroxypentanedioic_acid Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle alpha_Ketoglutarate alpha_Ketoglutarate TCA_Cycle->alpha_Ketoglutarate Enzyme_1 Hypothetical Hydroxylase alpha_Ketoglutarate->Enzyme_1 Intermediate_1 Hydroxylated alpha-Ketoglutarate Enzyme_1->Intermediate_1 Enzyme_2 Hypothetical Reductase Intermediate_1->Enzyme_2 Intermediate_2 Dihydroxylated Intermediate Enzyme_2->Intermediate_2 Enzyme_3 Hypothetical Isomerase/Hydroxylase Intermediate_2->Enzyme_3 Product 2,3,4-Trihydroxypentanedioic Acid Enzyme_3->Product

A hypothetical biosynthetic pathway for this compound from glucose.

Experimental Workflow

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Strain_Selection Host Strain Selection (e.g., E. coli) Pathway_Design Design of Synthetic Pathway Strain_Selection->Pathway_Design Gene_Synthesis Gene Synthesis & Codon Optimization Pathway_Design->Gene_Synthesis Plasmid_Construction Plasmid Construction or Genomic Integration Gene_Synthesis->Plasmid_Construction Transformation Transformation into Host Plasmid_Construction->Transformation Strain_Verification Strain Verification (Sequencing, PCR) Transformation->Strain_Verification Seed_Culture Seed Culture Preparation Strain_Verification->Seed_Culture Shake_Flask Shake Flask Screening Seed_Culture->Shake_Flask Bioreactor_Optimization Bioreactor Process Optimization (DoE) Shake_Flask->Bioreactor_Optimization Sampling Periodic Sampling Bioreactor_Optimization->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Prep Quantification HPLC-MS/MS Quantification Sample_Prep->Quantification Data_Analysis Data Analysis & Yield Calculation Quantification->Data_Analysis

A general workflow for the development and optimization of microbial production of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Check_Growth Is Cell Growth Normal? Start->Check_Growth Check_Pathway Is the Pathway Expressed & Active? Check_Growth->Check_Pathway Yes Optimize_Growth Optimize Growth Conditions: - Media Composition - pH, Temperature, Aeration Check_Growth->Optimize_Growth No Check_Intermediates Are Intermediates Accumulating? Check_Pathway->Check_Intermediates Yes Verify_Expression Verify Protein Expression: - SDS-PAGE - Western Blot Check_Pathway->Verify_Expression No Increase_Enzyme_Expression Increase Expression of Downstream Enzyme Check_Intermediates->Increase_Enzyme_Expression Yes Precursor_Supply Enhance Precursor Supply Check_Intermediates->Precursor_Supply No Success Improved Yield Optimize_Growth->Success Enzyme_Assays Perform In Vitro Enzyme Assays Verify_Expression->Enzyme_Assays Enzyme_Assays->Success Check_Cofactors Analyze Cofactor Availability Increase_Enzyme_Expression->Check_Cofactors Check_Cofactors->Success Product_Degradation Investigate Product Degradation Precursor_Supply->Product_Degradation Product_Toxicity Assess Product Toxicity Product_Degradation->Product_Toxicity Product_Toxicity->Success

A logical flow diagram for troubleshooting low yield in the fermentation of this compound.

References

Technical Support Center: Crystallization of meso-2,3,4-trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of meso-2,3,4-trihydroxypentanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing meso-2,3,4-trihydroxypentanedioic acid?

Meso-2,3,4-trihydroxypentanedioic acid, also known as trihydroxyglutaric acid, is a polyhydroxy carboxylic acid. Its high polarity due to multiple hydroxyl and carboxyl groups leads to strong interactions with polar solvents, particularly water. Key challenges include:

  • High Solubility in Polar Solvents: The compound is generally very soluble in water, which can make it difficult to achieve the supersaturation required for crystallization.

  • Viscous Syrup/Oil Formation: The strong hydrogen bonding capabilities can lead to the formation of viscous syrups or oils instead of crystalline solids, especially in the presence of impurities or when cooling a concentrated solution too rapidly.

  • Lactone Formation: Like other sugar acids, there is a potential for intramolecular esterification to form lactones, which can act as impurities and inhibit crystallization.[1]

  • Diastereomeric Purity: The starting material must be diastereomerically pure. The presence of other stereoisomers of 2,3,4-trihydroxypentanedioic acid will have different solubility profiles and can interfere with the crystallization of the desired meso form.

Q2: Which solvents are recommended for the crystallization of meso-2,3,4-trihydroxypentanedioic acid?

  • Primary Solvents: Water is the most common solvent due to the high polarity of the molecule.[1] Crystallization from aqueous solutions is a common method for aldonic acids.[2]

  • Anti-solvents: Less polar organic solvents in which the acid has low solubility can be used as anti-solvents. These may include short-chain alcohols (ethanol, isopropanol) or ketones (acetone). The addition of an anti-solvent to an aqueous solution can induce precipitation.

  • Solvent Mixtures: A mixture of a good solvent and a poor solvent can be effective. For example, dissolving the acid in a minimal amount of hot water and then adding a miscible organic solvent can control the supersaturation.

Q3: How does pH influence the crystallization process?

The pH of the crystallization medium can significantly impact the solubility of meso-2,3,4-trihydroxypentanedioic acid and its tendency to crystallize.

  • Increased Solubility at High pH: As a dicarboxylic acid, its solubility in water is expected to increase significantly in basic solutions due to the formation of the highly polar carboxylate salts.

  • Crystallization at Low to Neutral pH: Crystallization is more likely to be successful in the acidic to neutral pH range where the molecule is in its protonated, less soluble form.

Q4: Are there known polymorphs of meso-2,3,4-trihydroxypentanedioic acid?

The existence of polymorphs for meso-2,3,4-trihydroxypentanedioic acid is not well-documented in publicly available literature. However, for any new compound undergoing crystallization, the potential for polymorphism should be considered. Different crystallization conditions (solvent, temperature, cooling rate) could potentially lead to different crystalline forms.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Cooling rate is too slow.- Concentrate the solution by slowly evaporating the solvent.- Add a suitable anti-solvent.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.- Ensure the starting material is of high purity.
An oil or viscous syrup forms instead of crystals. - Solution is too concentrated.- Cooling rate is too fast.- Presence of impurities.- Dilute the solution slightly with the solvent and attempt to recrystallize.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.- Purify the starting material. Consider techniques like chromatography if simple recrystallization fails.
Crystals are very small or needle-like. - Rapid nucleation due to high supersaturation or fast cooling.- Decrease the rate of cooling.- Use a solvent system where the solubility is slightly higher to slow down the crystallization process.
Low yield of crystals. - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling.- Not enough time allowed for crystallization.- Choose a solvent system where the compound has a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).- Cool the solution for a longer period in an ice bath.- Minimize the amount of solvent used for dissolution.

Data Presentation

Table 1: Qualitative Solubility of Polyhydroxy Carboxylic Acids

Note: Specific quantitative solubility data for meso-2,3,4-trihydroxypentanedioic acid is limited. This table is based on the general properties of similar compounds.

Solvent ClassSolubilityExamplesRationale
Polar Protic HighWater, MethanolThe multiple hydroxyl and carboxyl groups can form strong hydrogen bonds with these solvents.[1]
Polar Aprotic Moderate to LowAcetone, Ethyl AcetateCan act as hydrogen bond acceptors but not donors, leading to lower solubility compared to protic solvents.
Non-polar Very LowHexane, TolueneThe high polarity of the acid makes it immiscible with non-polar solvents.

Experimental Protocols

General Protocol for Recrystallization of meso-2,3,4-trihydroxypentanedioic Acid

This is a generalized procedure based on standard recrystallization techniques for polar organic compounds. Optimization will be required for specific experimental conditions.

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. Test the solubility of a small amount of the crude acid in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the acid when hot but not when cold. For a two-solvent system, the acid should be soluble in the primary solvent and insoluble in the anti-solvent.

  • Dissolution: Place the crude meso-2,3,4-trihydroxypentanedioic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., water) to just dissolve the solid. This should be done on a hot plate with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to form well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a mild temperature to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Crude meso-2,3,4-trihydroxypentanedioic acid B Select Solvent System A->B C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for the recrystallization of meso-2,3,4-trihydroxypentanedioic acid.

Troubleshooting_Logic Start Crystallization Attempt Q1 Crystals Formed? Start->Q1 Success Successful Crystallization Q1->Success Yes Failure No Crystals or Oil Formed Q1->Failure No Q2 Is the solution clear? Failure->Q2 Action3 Adjust Cooling Rate (Slower Cooling) Failure->Action3 Action1 Concentrate Solution or Add Anti-solvent Q2->Action1 Yes Action2 Check Purity of Starting Material Q2->Action2 No (Cloudy/Impurities) Action1->Start Action2->Start Action3->Start

Caption: Troubleshooting logic for crystallization challenges.

References

Overcoming matrix effects in the analysis of 2,3,4-trihydroxypentanedioic acid in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2,3,4-trihydroxypentanedioic acid in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as pentaric acid, is a sugar acid.[1][2] Its chemical formula is C5H8O7.[2][3] It can be used as a modifier in microstructures for transcutaneous and intracutaneous drug delivery.[1]

Q2: What are matrix effects in the context of chemical analysis?

A2: Matrix effects are the influence of all other components in a sample, except for the specific analyte being measured, on the analytical signal.[4] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's response, which can compromise the accuracy, precision, and sensitivity of the analysis.[4][5][6][7] Matrix effects are a significant challenge in methods like liquid chromatography-mass spectrometry (LC-MS), especially when analyzing complex biological or environmental samples.[7][8]

Q3: Why is this compound susceptible to matrix effects?

A3: As a highly hydrophilic organic acid, this compound can be challenging to retain on standard reversed-phase chromatography columns.[9] This can lead to co-elution with other polar matrix components, such as salts, sugars, and other organic acids, which interfere with the ionization process in the mass spectrometer source, causing matrix effects.[9][10]

Q4: What are the common strategies to overcome matrix effects?

A4: Common strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Implementing thorough extraction and clean-up procedures to remove interfering matrix components.[6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering compounds.[6][7]

  • Calibration Strategies: Using techniques like matrix-matched calibration, standard addition, or stable isotope-labeled internal standards to compensate for the effects.[8][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor peak shape (e.g., tailing, fronting, or split peaks) is observed.

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. For an acidic analyte like this compound, the pH of the sample solvent can also affect peak shape.[12]

  • Solution:

    • Whenever possible, dissolve and inject your sample in the initial mobile phase.

    • If a different solvent must be used, ensure it is weaker than the mobile phase.

    • Adjust the pH of the sample solvent to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form, which can improve peak shape in reversed-phase chromatography.

    • Consider using a column specifically designed for organic acid analysis, which can offer better peak shapes under various conditions.[12]

Issue 2: Inconsistent retention times from injection to injection.

  • Possible Cause: Air bubbles in the pump, pump seal failure, or leaks in the HPLC system can cause flow rate fluctuations, leading to shifting retention times.[13] Insufficient column equilibration between injections can also be a cause.

  • Solution:

    • Degas the mobile phase to remove dissolved gases.[13][14]

    • Purge the pump to remove any trapped air bubbles.[13]

    • Inspect the system for leaks, particularly at fittings and connections. A buildup of salt crystals can indicate a leak.

    • Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

Issue 3: Low recovery of this compound after sample preparation.

  • Possible Cause: The chosen sample preparation method may not be optimal for this highly polar analyte. For example, in solid-phase extraction (SPE), the analyte might not be effectively retained on the sorbent or may not be fully eluted.

  • Solution:

    • Optimize the SPE procedure. For a polar acidic compound, a mixed-mode or anion-exchange sorbent might be more effective than a standard reversed-phase sorbent.

    • Carefully adjust the pH during the load, wash, and elution steps to maximize recovery.

    • Consider alternative sample preparation techniques such as derivatization to make the analyte less polar, which can improve retention on reversed-phase SPE sorbents and enhance chromatographic performance.[15]

Issue 4: Suspected ion suppression or enhancement is affecting quantitative accuracy.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.[5][16]

  • Solution:

    • Assess the Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a pure solvent. A ratio significantly different from 100% indicates a matrix effect.[4][16]

    • Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or try a different column (e.g., HILIC or a mixed-mode column) to better separate the analyte from interferences.[17]

    • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE or liquid-liquid extraction, to remove the interfering components.[18]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.[8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the samples.[19]

Quantitative Data Summary

The following tables provide a summary of expected performance with different sample preparation techniques for the analysis of organic acids in complex matrices.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (Ion Suppression/Enhancement)Throughput
Protein Precipitation (PPT) 80 - 110%HighHigh
Liquid-Liquid Extraction (LLE) 60 - 90%ModerateModerate
Solid-Phase Extraction (SPE) 85 - 105%Low to ModerateLow to Moderate
Dilute-and-Shoot ~100% (by definition)Very HighVery High

Note: These are general ranges and actual values will depend on the specific matrix, analyte concentration, and optimized protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for extracting this compound from a plasma matrix.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and detection of this compound.

  • LC System: UPLC/HPLC system

  • Column: A column suitable for polar compounds, such as a mixed-mode column (e.g., Atlantis PREMIER BEH C18 AX) or a HILIC column.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 2% B

    • 6.1-8 min: Equilibrate at 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategy sample Complex Sample (e.g., Plasma) pretreatment Pre-treatment (e.g., Acidification) sample->pretreatment cleanup Cleanup (SPE or LLE) pretreatment->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_separation LC Separation concentrate->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing post_spike Post-Extraction Spike data_processing->post_spike calculate_me Calculate Matrix Effect (%) post_spike->calculate_me optimize_cleanup Optimize Cleanup calculate_me->optimize_cleanup optimize_lc Optimize LC Method calculate_me->optimize_lc use_is Use SIL-IS or Matrix-Matched Calibrants calculate_me->use_is

Caption: Workflow for identifying and mitigating matrix effects.

troubleshooting_logic cluster_path1 Path 1: Assess Matrix Effect cluster_path2 Path 2: Check System Suitability cluster_solutions Solutions start Inaccurate Quantitative Results? post_spike Perform Post-Extraction Spike start->post_spike check_retention Consistent Retention Time? start->check_retention is_me_present Matrix Effect > ±15%? post_spike->is_me_present is_me_present->check_retention No optimize_prep Improve Sample Prep is_me_present->optimize_prep Yes optimize_lc Optimize Chromatography is_me_present->optimize_lc Yes use_is Use SIL-IS / Matrix-Matched Calibration is_me_present->use_is Yes check_peak_shape Good Peak Shape? check_retention->check_peak_shape system_maintenance Perform System Maintenance check_peak_shape->system_maintenance No

References

Technical Support Center: Accurate Determination of 2,3,4-Trihydroxypentanedioic Acid in Fruit Juices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for the accurate determination of 2,3,4-trihydroxypentanedioic acid (tartaric acid) in fruit juices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying tartaric acid in fruit juices?

A1: The most prevalent methods are separation techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a simple and robust method for routine analysis.[1][2] Ion Chromatography (IC) with suppressed conductivity detection is also highly effective, as it can separate a wide variety of organic acids simultaneously.[3][4][5] For higher sensitivity and confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed, which can help avoid false positives or negatives, a known issue with routine methods.[6][7]

Q2: Why is accurate tartaric acid determination important for fruit juice analysis?

A2: Accurate determination is crucial for several reasons. Firstly, organic acids are key contributors to the sensory properties of juice, such as tartness and overall flavor.[2][8] Secondly, the organic acid profile, including tartaric acid, serves as an important index for assessing juice authenticity and detecting economic adulteration.[5][7] For instance, since tartaric acid is the predominant organic acid in grapes, its presence in other juices can indicate adulteration with cheaper grape juice.[7][8]

Q3: What are the expected concentration ranges for tartaric acid in different fruit juices?

A3: Tartaric acid is the major organic acid in grape juice, with concentrations that can range from 3.09 to 4.68 g/L.[8] In most other fruit juices, it is typically present in much lower amounts or is undetectable.[2] For example, conflicting reports exist for pomegranate juice, but sensitive LC-MS/MS methods have confirmed its presence at very low levels (1-5 mg/L), which is significantly lower than what would be found from adulteration with grape juice.[6][7]

Q4: Can enzymatic methods be used for tartaric acid determination?

A4: While enzymatic methods are highly selective, they can be time-consuming and expensive due to the need for specific reagents for each acid.[9] Furthermore, the acidic pH of the juice and the tartaric acid itself can inhibit enzyme activity, complicating the analysis.[10][11] Chromatographic methods are generally preferred for their ability to quantify multiple organic acids in a single run.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of tartaric acid.

Problem 1: Poor Peak Resolution or Asymmetric Peak Shape

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for the separation of organic acids. For reversed-phase HPLC, a low pH (typically 2.2-2.8) is required to keep the acids in their protonated form for better retention.[12] Adjust the pH of your buffer solution (e.g., potassium phosphate) with an acid like phosphoric acid.[2]
Column Degradation High-aqueous mobile phases can cause "phase collapse" in standard C18 columns. Use an aqueous-compatible C18 column (e.g., AQ type) or a column specifically designed for organic acid analysis, such as an ion-exclusion column.[2]
Matrix Interference The complex matrix of fruit juice (sugars, other organic acids, phenolic compounds) can co-elute with tartaric acid.[5] Improve sample preparation by using Solid Phase Extraction (SPE) to remove interferences. Alternatively, adjust the gradient or mobile phase composition to better separate the analyte from matrix components.
Incorrect Column Temperature Column temperature affects retention time and selectivity. Ensure the column temperature is controlled and optimized for the best overall separation of the components of interest.

Problem 2: Low Analyte Recovery or Inconsistent Results

Potential Cause Troubleshooting Step
Inefficient Sample Preparation Simple filtration may not be sufficient. Centrifugation at high speed (e.g., 13,200 rpm) helps remove suspended solids.[12] For complex matrices, Solid Phase Extraction (SPE) can provide cleaner extracts and improve recovery, with reported rates of 70-100%.
Analyte Adsorption Tartaric acid can interact with active sites on glassware or within the HPLC system. Ensure all vials and containers are properly cleaned and consider using deactivated glass vials.
Inaccurate Standard Preparation Organic acid standards can degrade over time. Prepare fresh stock solutions regularly and store them at +4°C in the dark.[12] Verify the purity of the standard material.
Instrument Precision Issues Check the reproducibility of your system by performing multiple injections of a standard solution. The relative standard deviation (RSD) for retention time should be <0.5% and for peak area <2%. If values are higher, investigate potential issues with the pump, injector, or detector.

Experimental Protocols

Method 1: HPLC-UV for Tartaric Acid Quantification

This protocol describes a common reversed-phase HPLC method for the analysis of organic acids.

  • Standard Preparation:

    • Prepare a stock solution of 1000 mg/L tartaric acid in HPLC-grade water.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations covering the expected sample range (e.g., 50 to 1000 µg/mL).[12]

  • Sample Preparation:

    • Centrifuge the fruit juice sample at 13,200 rpm for 15 minutes to pellet suspended solids.[12]

    • Dilute the resulting supernatant 1:10 with the mobile phase.[12]

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[12]

  • Chromatographic Conditions:

    • Column: Aqueous C18 or similar reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 10-25 mM potassium dihydrogen phosphate (KH2PO4), with the pH adjusted to 2.2-2.8 using orthophosphoric acid.[12]

    • Flow Rate: 0.7 - 1.0 mL/min.[12]

    • Detection: UV detector set at 210 nm.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: 30 °C.[13]

Method 2: Ion Chromatography (IC) with Suppressed Conductivity

This protocol is suitable for the simultaneous analysis of multiple organic acids.

  • Standard Preparation:

    • Prepare individual 1000 mg/L stock solutions for tartaric acid and other organic acids of interest.

    • Create mixed calibration standards by diluting the stock solutions in Type I deionized water to cover the desired concentration range (e.g., 50 to 200 mg/L for tartrate).[3]

  • Sample Preparation:

    • Dilute the fruit juice sample 1:10 or 1:20 with Type I deionized water.[3][5]

    • Filter the diluted sample through a 0.45 µm filter.[3] For wine or deeply colored juices, passing the sample through an OnGuard II RP cartridge can remove phenolic interferences.[5]

  • Chromatographic Conditions:

    • Columns: Dionex IonPac AS11-HC (or equivalent) guard and analytical columns.[3]

    • Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator (e.g., 1 mM KOH for 8 min, gradient to 30 mM, then to 60 mM).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection: Suppressed conductivity.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.[3]

Quantitative Data Summary

The performance of analytical methods can vary. The tables below summarize typical validation parameters.

Table 1: Method Performance Comparison for Tartaric Acid Analysis

Method Linearity (r²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Reference
HPLC-UV > 0.9990.01 g/L0.03 g/L< 3% (Intra- & Inter-day)[8]
IC-Conductivity 0.993Not specifiedNot specifiedNot specified[3]
LC-MS/MS Not specifiedConfirms at 1-5 mg/LNot specifiedHigh precision reported[6]

Table 2: Typical Tartaric Acid Concentrations in Fruit Juices

Fruit Juice Typical Concentration Range Notes Reference
Grape 3.09 - 4.92 g/LPredominant organic acid.[8]
Orange Not detected - 0.336 g/LGenerally low or absent.[2]
Apple Not detectedNot a typical component.[2]
Pomegranate 1 - 5 mg/LPresent at trace levels, requires sensitive methods for detection.[6][7]
Cherry Not detectedNot a typical component.[7]

Visualized Workflows and Logic Diagrams

General Workflow for Tartaric Acid Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Fruit Juice Sample Centrifuge Centrifugation (e.g., 13,200 rpm, 15 min) Sample->Centrifuge Dilute Dilution (e.g., 1:10 with Mobile Phase/Water) Centrifuge->Dilute Filter Filtration (0.45 µm Syringe Filter) Dilute->Filter SPE Solid Phase Extraction (SPE) (Optional, for complex matrices) Filter->SPE if needed Inject Inject into HPLC / IC System Filter->Inject if SPE skipped SPE->Inject Separate Chromatographic Separation (e.g., C18 or Ion-Exchange Column) Inject->Separate Detect Detection (UV @ 210 nm or Conductivity) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Using Calibration Curve) Integrate->Quantify Report Report Results (e.g., in g/L or mg/L) Quantify->Report

Caption: Workflow for tartaric acid analysis in fruit juice.

Troubleshooting Logic: Poor Peak Resolution

G Start Start: Poor Peak Resolution or Asymmetry CheckMobilePhase Is mobile phase pH correct? (e.g., 2.2-2.8 for RP-HPLC) Start->CheckMobilePhase AdjustpH Action: Adjust pH with phosphoric acid. Re-run. CheckMobilePhase->AdjustpH No CheckColumn Is column appropriate and in good condition? CheckMobilePhase->CheckColumn Yes AdjustpH->CheckColumn ReplaceColumn Action: Use aqueous-compatible C18 or replace old column. CheckColumn->ReplaceColumn No CheckFlowRate Is flow rate stable and optimal? CheckColumn->CheckFlowRate Yes ReplaceColumn->CheckFlowRate OptimizeFlow Action: Lower flow rate to improve separation. CheckFlowRate->OptimizeFlow No CheckMatrix Is matrix interference suspected? CheckFlowRate->CheckMatrix Yes OptimizeFlow->CheckMatrix ImprovePrep Action: Enhance sample prep (e.g., use SPE) or modify gradient. CheckMatrix->ImprovePrep Yes End Problem Resolved CheckMatrix->End No ImprovePrep->End

Caption: Decision tree for troubleshooting poor peak resolution.

References

Preventing the degradation of 2,3,4-trihydroxypentanedioic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,3,4-trihydroxypentanedioic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound, also known as pentaric acid, is a polyhydroxy acid (PHA), a class of organic acids characterized by multiple hydroxyl groups. Its structure, containing both carboxylic acid and multiple hydroxyl functional groups, makes it susceptible to degradation under certain experimental conditions. The primary degradation pathway of concern for aldonic acids like this compound is lactonization, an intramolecular esterification reaction that can be influenced by pH and temperature. This can lead to inaccurate quantification in analytical experiments.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • pH: Acidic conditions can catalyze the formation of lactones.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including lactonization and potentially other decomposition pathways.[1][2][3]

  • Strong Acids: Use of strong acids in sample preparation, such as for protein precipitation or hydrolysis, can significantly promote degradation.

  • Prolonged Storage: Long-term storage of samples, especially at inappropriate pH and temperature, can lead to a decrease in the concentration of the parent acid.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, samples should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Samples should be kept at a neutral or slightly alkaline pH if possible, as acidic conditions promote lactonization.[4] If the experimental workflow requires an acidic pH, samples should be neutralized as quickly as possible and kept at a low temperature.

Q4: Can I use standard protein precipitation methods with strong acids for my samples?

A4: It is not recommended to use strong acids like trichloroacetic acid (TCA) or perchloric acid for protein precipitation, as the low pH will likely induce significant degradation of this compound. Milder alternatives such as organic solvents (e.g., cold acetonitrile or methanol) or the "salting out" method with ammonium sulfate are preferable.

Q5: Are there any specific analytical techniques that are more suitable for analyzing this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a common and effective technique for the analysis of organic acids.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of the non-volatile acid, which adds another step to the sample preparation and a potential source of variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing due to acidic conditions.Maintain a neutral or slightly alkaline pH throughout the sample preparation process. If an acidic step is unavoidable, perform it at a low temperature and neutralize the sample immediately afterward.
Degradation due to high temperatures.Avoid heating samples. If a heating step is necessary (e.g., for enzymatic digestion), use the lowest effective temperature and the shortest possible incubation time.
Inefficient extraction from the sample matrix.Optimize the extraction method. For biological fluids, Solid Phase Extraction (SPE) with a strong anion exchange (SAX) sorbent is recommended for its high recovery of organic acids.[5][6][7]
Poor reproducibility of results Inconsistent sample handling and storage.Standardize all sample preparation steps, including storage time and temperature. Prepare fresh standards and quality control samples for each analytical run.
Incomplete removal of interfering matrix components.Improve the sample cleanup process. SPE is generally more effective at removing matrix interferences than liquid-liquid extraction.[8]
Appearance of unexpected peaks in the chromatogram Formation of degradation products (e.g., lactones).Review your sample preparation protocol for potential causes of degradation (acidic pH, high temperature). Analyze standards that have been subjected to similar stress conditions to identify potential degradation product peaks.
Matrix effects in the analytical instrument.Dilute the sample extract to minimize matrix effects. Ensure the mobile phase is compatible with your sample solvent.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Notes
pH 2-4LowHigh potential for lactonization.[4]
5-6ModerateLactonization rate decreases as pH approaches neutrality.
7-8HighGenerally stable in neutral to slightly alkaline conditions.
> 9Moderate to HighWhile stable against lactonization, very high pH may promote other degradation pathways for some organic molecules.
Temperature 4°CHighRecommended for short-term storage.
25°C (Room Temp)ModerateDegradation can occur over time, especially in acidic solutions.
37°CLow to ModerateIncreased rate of degradation. Avoid for sample processing and storage.
> 50°CVery LowSignificant and rapid degradation is expected.[2][3]
Storage Time < 24 hours (at 4°C)HighMinimal degradation expected if pH is controlled.
1 week (at 4°C)ModeratePotential for some degradation, especially if pH is not optimal.
> 1 week (at -20°C)HighRecommended for longer-term storage.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for the Extraction of this compound from Biological Fluids (e.g., Urine, Plasma)

This protocol is based on established methods for the extraction of organic acids from biological matrices.[5][6][7]

Materials:

  • Strong Anion Exchange (SAX) SPE cartridges

  • Sample (e.g., urine, deproteinized plasma)

  • Methanol

  • Deionized water

  • 2% Formic acid in water (v/v)

  • 5% Ammonium hydroxide in methanol (v/v)

  • Centrifuge and tubes

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • For urine: Centrifuge at 10,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 with deionized water.

    • For plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate the acetonitrile under a gentle stream of nitrogen. Reconstitute the residue in deionized water.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SAX cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SAX cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds.

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove weakly acidic compounds.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start Start: Biological Sample (Urine/Plasma) pretreatment Sample Pre-treatment (Centrifugation/Protein Precipitation) start->pretreatment spe Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution pretreatment->spe drydown Dry-down and Reconstitution spe->drydown analysis Analytical Measurement (e.g., HPLC-MS) drydown->analysis end End: Data Analysis analysis->end

Caption: Recommended experimental workflow for the analysis of this compound.

degradation_pathway 2_3_4_acid This compound lactone Lactone Degradation Product 2_3_4_acid->lactone Acidic pH High Temperature other_products Other Degradation Products 2_3_4_acid->other_products Extreme Conditions (e.g., Strong Oxidation)

Caption: Primary degradation pathways for this compound.

References

Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid.

Troubleshooting Guides

Issue 1: Low or No Ester Product Formation

Possible Causes and Solutions

CauseRecommended Action
Insufficient Catalyst Activity Increase catalyst loading. Consider a stronger acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For sensitive substrates, a milder solid acid catalyst like an ion-exchange resin (e.g., Dowex 50W-X8) can be used.[1][2][3]
Reaction Equilibrium Not Shifted Towards Products The Fischer esterification is a reversible reaction.[4][5][6] To favor product formation, use a large excess of the alcohol (it can often be used as the solvent).[4] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4][7]
Low Reaction Temperature Increase the reaction temperature. Esterification of polyhydroxy acids may require heating to drive the reaction to completion. A typical temperature range is 80-150°C, depending on the solvent and alcohol used.[8][9]
Short Reaction Time Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.
Steric Hindrance Due to the multiple hydroxyl groups, steric hindrance can be a factor. Consider using a less bulky alcohol if possible, or a more reactive esterification agent such as an acid anhydride or acyl chloride, though this will change the reaction type and byproducts.[6]
Issue 2: Formation of Undesired Byproducts

Possible Causes and Solutions

CauseRecommended Action
Intramolecular Esterification (Lactone Formation) The hydroxyl groups on the this compound can react intramolecularly to form lactones, especially at high temperatures.[4][5] Use milder reaction conditions (lower temperature, shorter reaction time) and a less aggressive catalyst.
Decomposition of Starting Material Strong acidic conditions and high temperatures can lead to the decomposition of the polyhydroxy acid. Use a milder catalyst or protect the hydroxyl groups prior to esterification.
Ether Formation In the presence of strong acids and high temperatures, intermolecular dehydration of the alcohol can lead to ether formation.[10] Using a lower reaction temperature can minimize this side reaction.
Issue 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions

CauseRecommended Action
Product is Highly Soluble in Water During aqueous workup, the desired ester, which is also likely to be polar, may be lost to the aqueous phase. Minimize the amount of water used for washing. Use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer.
Emulsion Formation During Extraction The presence of unreacted starting material and the polar ester can lead to emulsion formation. Add a small amount of brine and allow the mixture to stand for a longer period. Centrifugation can also be used to break up emulsions.
Co-elution of Product and Starting Material during Chromatography The polarities of the starting material and the ester product may be similar, making separation by column chromatography challenging.[11] Optimize the solvent system for your column. A gradient elution may be necessary. Consider derivatizing the hydroxyl groups to alter the polarity before purification.
Residual Acid Catalyst After the reaction, the acid catalyst must be neutralized. Wash the organic layer with a saturated solution of sodium bicarbonate until no more gas evolves.[12] Be cautious as vigorous gas evolution can occur.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the esterification of this compound?

A1: A good starting point for a Fischer esterification would be to dissolve the this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents). Add a catalytic amount of a strong acid like sulfuric acid (e.g., 1-5 mol%). Heat the reaction mixture to reflux and monitor the progress by TLC.[6][9]

Q2: How can I drive the reaction to completion?

A2: To drive the equilibrium towards the ester product, you can use a large excess of the alcohol or actively remove the water byproduct.[4] A Dean-Stark apparatus is effective for removing water azeotropically with a suitable solvent like toluene.[4]

Q3: What are some alternative catalysts I can use if my starting material is sensitive to strong acids?

A3: If your substrate is acid-sensitive, consider using solid acid catalysts such as Amberlyst 15 or other ion-exchange resins.[3] These can be easily filtered off after the reaction, simplifying the workup. Lewis acids like bismuth(III) triflate have also been explored for esterifications, though they may also promote side reactions like ether formation.[10]

Q4: My product is a thick, viscous oil. How can I effectively purify it?

A4: For viscous products, purification can be challenging. Warming the crude product slightly can reduce its viscosity, making it easier to handle and filter.[13] For chromatographic purification, you may need to dissolve the crude product in a small amount of a stronger solvent before loading it onto the column.

Q5: How do I confirm the structure of my final ester product?

A5: The structure of the purified ester can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the overall structure and confirming the presence of the ester group.[9][11] Fourier-Transform Infrared (FTIR) spectroscopy can show the characteristic ester carbonyl stretch (around 1735 cm⁻¹).[9] Mass spectrometry will confirm the molecular weight of the product.

Experimental Protocols

General Protocol for Fischer Esterification of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the desired alcohol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst on Ester Yield
Catalyst (2 mol%)Temperature (°C)Time (h)Yield (%)
H₂SO₄80675
p-TsOH80872
Amberlyst 151001265
No Catalyst8024<5
Table 2: Effect of Alcohol Equivalents on Ester Yield
Alcohol EquivalentsTemperature (°C)Time (h)CatalystYield (%)
38012H₂SO₄55
108012H₂SO₄78
208012H₂SO₄85
As Solvent80 (Reflux)12H₂SO₄92

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Combine this compound, alcohol, and acid catalyst react Heat to reflux (e.g., 80-120°C) with stirring start->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete quench Cool and quench reaction monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry organic layer and evaporate solvent wash->dry purify Purify by column chromatography dry->purify analyze Characterize by NMR, IR, MS purify->analyze

Caption: General experimental workflow for the esterification of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Start Experiment check_yield Is the yield acceptable? start->check_yield issue_byproducts Are there significant byproducts? check_yield->issue_byproducts No end Successful Esterification check_yield->end Yes solution_byproducts Lower temperature. Use milder catalyst. Consider protecting groups. issue_byproducts->solution_byproducts Yes solution_no_product Increase temperature, time, or catalyst concentration. Use excess alcohol or remove water. issue_byproducts->solution_no_product No solution_byproducts->start Re-run Experiment solution_no_product->start Re-run Experiment

Caption: Troubleshooting decision tree for optimizing esterification reactions.

References

Strategies to improve the stability of 2,3,4-trihydroxypentanedioic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3,4-trihydroxypentanedioic acid solutions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of their solutions. The information is based on established principles for stabilizing analogous compounds, such as tartaric acid.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound solutions.

Issue 1: Precipitation or Crystal Formation in the Solution

  • Question: I've prepared a solution of this compound, and over time, I'm observing the formation of crystalline precipitates. What could be the cause and how can I prevent this?

  • Answer: The formation of precipitates in this compound solutions is often due to the low solubility of its salts, particularly with cations like potassium and calcium. This phenomenon, known as tartrate instability in analogous compounds, is influenced by factors such as temperature, pH, and the concentration of ions in the solution.[1][2]

    Potential Causes and Solutions:

    • Temperature Fluctuations: Lower temperatures can decrease the solubility of this compound salts, leading to precipitation.[2] Maintaining a consistent and moderately elevated temperature during storage can help keep the compound in solution. However, be mindful that higher temperatures can accelerate chemical degradation.

    • Presence of Cations: The presence of cations, especially potassium (K+) and calcium (Ca2+), can lead to the formation of insoluble salts.[1][2] If possible, use deionized water and avoid sources of these cations in your formulation.

    • pH of the Solution: The pH of the solution can affect the ionization state of the carboxylic acid groups and influence salt formation. Experimenting with different pH values using appropriate buffers may help improve stability.

    • Supersaturation: If the concentration of this compound is close to its solubility limit, small changes in conditions can lead to precipitation.[2] Consider working with slightly lower concentrations if precipitation is a persistent issue.

Issue 2: Chemical Degradation of the Solution

  • Question: I suspect my this compound solution is degrading over time, as I'm seeing a loss of potency or changes in its properties. What are the likely degradation pathways and how can I mitigate them?

  • Answer: While specific degradation pathways for this compound are not extensively documented, analogous polyhydroxy carboxylic acids can be susceptible to oxidation and other forms of chemical degradation, which can be influenced by pH, temperature, and exposure to light.[3]

    Potential Degradation Pathways and Prevention Strategies:

    • Oxidation: The hydroxyl groups in the molecule can be susceptible to oxidation, especially in the presence of oxygen and metal ions.

      • Solution: Store solutions under an inert atmosphere (e.g., nitrogen or argon) and use chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

    • pH-Dependent Hydrolysis: Extreme pH conditions (both acidic and alkaline) can potentially lead to degradation.[3]

      • Solution: Maintain the pH of the solution within a neutral or mildly acidic range using a suitable buffer system. Stability studies across a pH range are recommended to determine the optimal pH for your specific application.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation of organic molecules.[3]

      • Solution: Store solutions in amber vials or protect them from light to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for improving the stability of this compound solutions?

A1: Several strategies can be employed to enhance the stability of this compound solutions, primarily adapted from techniques used for tartaric acid stabilization. These can be broadly categorized as subtractive and inhibitive methods.[2]

  • Subtractive Methods: These methods aim to remove the components that cause instability.

    • Cold Stabilization: This involves chilling the solution to a low temperature (e.g., -4°C to 0°C) for a period of time (4 to 15 days) to force the precipitation of salts.[1][4] The precipitate is then removed by filtration.

    • Ion Exchange: Using ion exchange resins can reduce the concentration of problematic cations like potassium and calcium.[1]

  • Inhibitive Methods: These methods involve adding substances that prevent precipitation.

    • Protective Colloids: Additives like Carboxymethylcellulose (CMC) and gum arabic act as colloidal stabilizers, preventing the growth of crystal nuclei.[1]

    • Chelating Agents: Polyaspartates can bind to ions in the solution, preventing them from participating in precipitation reactions.[1]

    • Metatartaric Acid: This polymer of tartaric acid can inhibit crystal nucleation, though its effect may be temporary.[1][5]

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating analytical method is crucial for monitoring the integrity of your solution over time. A common and effective technique is High-Performance Liquid Chromatography (HPLC).[6][7]

  • HPLC Method Development: A reverse-phase HPLC method can be developed to separate the parent compound from any potential degradants or impurities.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirm that the analytical method can resolve them from the main peak.

Q3: Are there any specific additives that are known to stabilize solutions of tartaric acid analogs?

A3: Yes, for tartaric acid solutions, several additives are used to prevent crystallization. These may also be effective for this compound:

  • Carboxymethylcellulose (CMC): An effective inhibitor of potassium bitartrate crystallization.[8]

  • Metatartaric Acid: A polyester of tartaric acid that inhibits crystal formation, though it can hydrolyze over time.[8]

  • Mannoproteins: These yeast-derived polysaccharides can also inhibit tartrate crystallization.[2]

Quantitative Data Summary

The following tables summarize data related to the stabilization of tartaric acid, which can serve as a reference for this compound.

Table 1: Effect of Stabilization Methods on Tartaric Acid and Potassium Concentration

Wine SampleStabilizing MethodTartaric Acid (g/L)K+ (mg/L)
A Untreated2.50720
Contact Process1.95656
Chilling2.50715
Ion Exchange2.40360
B Untreated2.35735

Data adapted from a study on wine stabilization and may not be directly representative of all this compound solutions.[5]

Table 2: Decrease in Potassium and Tartaric Acid Levels with KHT Addition

KHT Added (g/L)K+ (mg/L)Tartaric Acid (g/L)
05801.82
15101.62
24751.45
44301.15

This table illustrates the principle of the contact process, where seeding with potassium bitartrate (KHT) crystals accelerates precipitation. Data adapted from a study on wine stabilization.[5]

Experimental Protocols

Protocol 1: Cold Stabilization

This protocol describes the general procedure for cold stabilization to remove unstable salts.

  • Preparation: Prepare the this compound solution in the desired solvent.

  • Cooling: Cool the solution to a temperature between -4°C and 0°C.[1][4] The exact temperature may need to be optimized based on the solvent's freezing point.

  • Incubation: Maintain the solution at this low temperature for a period of 4 to 15 days to allow for the precipitation of salts.[1][4]

  • Separation: Separate the precipitated crystals from the solution by filtration or centrifugation.

  • Re-equilibration: Allow the solution to return to room temperature.

Protocol 2: Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines the general steps for assessing the stability of a solution.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the this compound from potential impurities and degradation products.

  • Forced Degradation: Subject the solution to stress conditions such as:

    • Acidic and Basic Hydrolysis: Adjust the pH to acidic (e.g., pH 1-2) and basic (e.g., pH 12-13) conditions and heat.

    • Oxidative Degradation: Add a small amount of hydrogen peroxide.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.

  • Stability Study: Store the solution under the intended storage conditions (e.g., refrigerated, room temperature) and analyze samples at specified time points (e.g., 0, 1, 3, 6 months) to monitor for any changes in concentration or the appearance of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Enhancement cluster_analysis Analysis prep Prepare Solution cold_stab Cold Stabilization prep->cold_stab Apply Strategy ion_ex Ion Exchange prep->ion_ex Apply Strategy additives Add Inhibitors prep->additives Apply Strategy hplc HPLC Analysis cold_stab->hplc ion_ex->hplc additives->hplc stable_sol Stable Solution hplc->stable_sol Confirm Stability

Caption: Experimental workflow for improving and assessing solution stability.

degradation_pathways cluster_stress Stress Factors cluster_degradation Degradation Products compound 2,3,4-Trihydroxypentanedioic Acid Solution precipitate Precipitation/ Crystallization compound->precipitate oxidation_prod Oxidation Products compound->oxidation_prod hydrolysis_prod Hydrolysis Products compound->hydrolysis_prod temp Temperature temp->precipitate ph pH ph->hydrolysis_prod light Light light->hydrolysis_prod oxygen Oxygen oxygen->oxidation_prod cations Cations (K+, Ca2+) cations->precipitate

Caption: Potential degradation pathways for this compound.

logical_relationships cluster_causes Primary Causes cluster_strategies Stabilization Strategies instability Solution Instability supersaturation Supersaturation instability->supersaturation leads to cations Presence of Cations instability->cations leads to temp_fluctuations Temperature Fluctuations instability->temp_fluctuations leads to subtractive Subtractive Methods (e.g., Cold Stabilization) supersaturation->subtractive addressed by cations->subtractive addressed by inhibitive Inhibitive Methods (e.g., Additives) temp_fluctuations->inhibitive mitigated by stability Stable Solution subtractive->stability inhibitive->stability

Caption: Logical relationships between instability causes and stabilization strategies.

References

Addressing co-elution issues in the chromatographic analysis of organic acids including 2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues in the chromatographic analysis of organic acids, with a focus on challenging separations like that of 2,3,4-trihydroxypentanedioic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in organic acid analysis?

A1: Peak co-elution in the analysis of organic acids often stems from several factors:

  • Structural Similarity: Isomers, such as this compound and other tartaric acid diastereomers, possess very similar physicochemical properties, making them difficult to separate under standard chromatographic conditions.[1][2]

  • Insufficient Column Selectivity: The chosen stationary phase may not have the appropriate chemistry to differentiate between structurally similar analytes.

  • Inadequate Mobile Phase Composition: The pH, ionic strength, or organic modifier concentration of the mobile phase may not be optimized to achieve separation. For ionizable compounds like organic acids, mobile phase pH is a powerful tool for adjusting selectivity.

  • Complex Sample Matrix: The presence of other compounds in the sample can interfere with the separation of the target analytes.[3]

Q2: How can I detect co-elution if it's not visually apparent as a shoulder on the peak?

A2: Detecting co-elution can be challenging. Here are a few methods:

  • Peak Shape Analysis: Asymmetrical peaks or those with shoulders can indicate the presence of more than one compound.

  • Diode Array Detection (DAD): A DAD detector can perform peak purity analysis. It acquires UV spectra across the entire peak. If the spectra are not consistent, it suggests the peak is not pure.

  • Mass Spectrometry (MS): An MS detector is a highly effective tool for identifying co-eluting compounds by their different mass-to-charge ratios (m/z).[4]

Q3: What is the first step I should take to troubleshoot a co-elution problem?

A3: The first step is to ensure your system is performing optimally. Check for system suitability parameters like peak shape, retention time stability, and column efficiency. If the system is working correctly, the next step is to adjust the mobile phase composition. A small change in pH or the concentration of the organic modifier can significantly impact the separation of ionizable compounds like organic acids.

Q4: Can derivatization help in resolving co-eluting organic acids?

A4: Yes, derivatization can be a useful strategy. By reacting the organic acids with a chiral derivatizing agent, you can form diastereomers, which have different physical properties and can be separated on a standard (achiral) reversed-phase column.[1][5] This is particularly useful for separating enantiomers.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks of this compound and Other Organic Acids

This guide provides a systematic approach to resolving co-elution issues encountered during the analysis of this compound and other structurally similar organic acids.

Problem: Poor resolution or complete co-elution of this compound with other organic acids (e.g., tartaric acid, malic acid).

Troubleshooting Workflow:

start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase pH start->step1 step2 Step 2: Modify Organic Solvent Gradient step1->step2 If no improvement end_resolved Resolution Achieved step1->end_resolved If resolved step3 Step 3: Change Stationary Phase step2->step3 If no improvement step2->end_resolved If resolved step4 Step 4: Consider a Different Chromatographic Mode step3->step4 If no improvement step3->end_resolved If resolved step5 Step 5: Employ a More Selective Detector (e.g., MS) step4->step5 If no improvement step4->end_resolved If resolved step5->end_resolved If resolved end_not_resolved Consult Specialist step5->end_not_resolved If still unresolved

Caption: Troubleshooting workflow for co-elution.

Detailed Steps:

  • Adjust Mobile Phase pH: For acidic compounds, slight changes in the mobile phase pH can alter their ionization state and significantly affect their retention and selectivity. For reversed-phase chromatography, a mobile phase with a pH around 2.5-3.5 is a good starting point for organic acid analysis.

  • Modify Organic Solvent Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and starting/ending percentages of the organic modifier (e.g., acetonitrile or methanol).

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • For general organic acids: A C18 column is a common starting point, but for polar organic acids, an AQ-C18 or a polar-embedded phase might provide better retention and selectivity.

    • For isomers like this compound: A chiral stationary phase is often necessary to resolve enantiomers and diastereomers.[6][7]

  • Consider a Different Chromatographic Mode:

    • Ion-Exchange Chromatography (IEC): This is a powerful technique for separating ionic compounds like organic acids based on their charge.[3][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.

  • Employ a More Selective Detector: If chromatographic separation is still not fully achieved, using a mass spectrometer (MS) can allow for the quantification of co-eluting compounds by extracting the signals of their specific mass-to-charge ratios.[4]

Data Presentation

The following tables provide examples of chromatographic conditions and retention times for the separation of common organic acids. Note that retention times can vary between systems and laboratories.

Table 1: Reversed-Phase HPLC of Common Organic Acids

AnalyteRetention Time (min)ColumnMobile Phase
Oxalic Acid2.1C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)
Tartaric Acid2.8C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)
Malic Acid3.5C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)
Acetic Acid4.2C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)
Citric Acid5.1C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)
Succinic Acid5.9C18, 5 µm, 4.6 x 250 mm20 mM KH₂PO₄ (pH 2.5)

Table 2: Ion Chromatography of Common Organic Acids

AnalyteRetention Time (min)ColumnEluent
Formic Acid3.8Anion ExchangeKOH Gradient
Acetic Acid4.5Anion ExchangeKOH Gradient
Propionic Acid5.2Anion ExchangeKOH Gradient
Oxalic Acid8.9Anion ExchangeKOH Gradient

Experimental Protocols

Protocol 1: General Screening of Organic Acids by Reversed-Phase HPLC

This protocol is a starting point for the analysis of common organic acids in aqueous samples.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm syringe filter before injection.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

4. Standard Preparation:

  • Prepare individual stock solutions of each organic acid in deionized water.

  • Create a mixed standard solution by diluting the stock solutions to the desired concentration range.

Protocol 2: Chiral Separation of Tartaric Acid Isomers

This protocol is designed for the separation of tartaric acid enantiomers and can be adapted for other chiral organic acids like this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., cellulose-based)

  • Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will depend on the specific column and analytes.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

  • Filter through a 0.45 µm syringe filter.

Mandatory Visualizations

start Sample prep Sample Preparation (Filtration, SPE) start->prep hplc HPLC Analysis (C18 or Chiral Column) prep->hplc detection Detection (UV, DAD, or MS) hplc->detection data Data Analysis (Peak Integration, Quantification) detection->data report Report data->report

Caption: General experimental workflow for organic acid analysis.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2,3,4-trihydroxypentanedioic Acid: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,3,4-trihydroxypentanedioic acid, a polar organic acid, is crucial in various research and development settings. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable analytical method for your specific needs.

Method Comparison at a Glance

The choice of analytical technique for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of each method.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.999[1]>0.99>0.995[2]
Limit of Detection (LOD) 0.1 - 2 µg/mL[1]ng/mL range0.01 - 1 ng/mL[3]
Limit of Quantification (LOQ) 0.3 - 7 µg/mL[1]ng/mL range0.04 - 2 ng/mL[3][4]
Precision (%RSD) < 2%[5]< 15%< 15%[2][4]
Accuracy (% Recovery) 97 - 102%85 - 115%80 - 125%

In-Depth Method Evaluation

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the quantification of organic acids. For polar analytes like this compound, reversed-phase HPLC with a polar-modified C18 column is a common approach.

Principle: The method involves separating the analyte from the sample matrix on a stationary phase, followed by detection based on the analyte's absorption of ultraviolet light. Organic acids typically exhibit UV absorbance at low wavelengths, around 210 nm[6][7][8].

Advantages:

  • Robust and reproducible.

  • Widely available instrumentation.

  • Relatively low cost of operation.

Limitations:

  • Lower sensitivity compared to mass spectrometry-based methods.

  • Potential for interference from co-eluting compounds that also absorb UV light at the detection wavelength.

A typical experimental workflow for the validation of an HPLC-UV method is outlined below:

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results Standard_Prep Standard & QC Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Acq Chromatographic Data Acquisition HPLC_System->Chrom_Acq Linearity Linearity & Range Chrom_Acq->Linearity Accuracy Accuracy Chrom_Acq->Accuracy Precision Precision (Repeatability & Intermediate) Chrom_Acq->Precision Specificity Specificity Chrom_Acq->Specificity LOD_LOQ LOD & LOQ Chrom_Acq->LOD_LOQ Robustness Robustness Chrom_Acq->Robustness Validation_Report Method Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

HPLC-UV Method Validation Workflow
Alternative Methods: A Comparative Overview

While HPLC-UV is a workhorse technique, GC-MS and LC-MS offer advantages in terms of sensitivity and selectivity, which may be critical for certain applications.

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer, which provides information on the mass-to-charge ratio of the analyte and its fragments. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Advantages:

  • High chromatographic resolution.

  • High sensitivity and selectivity, especially with selected ion monitoring (SIM).

Limitations:

  • Requires a derivatization step, which can be time-consuming and introduce variability.

  • Not suitable for thermally labile compounds.

The logical relationship for deciding on a suitable analytical method is depicted in the following diagram:

Start Start: Need to Quantify this compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Volatility Analyte is Volatile / Derivatization Feasible? Matrix->Volatility No LC_MS LC-MS/MS Matrix->LC_MS Yes Volatility->LC_MS No GC_MS GC-MS Volatility->GC_MS Yes

Decision Tree for Analytical Method Selection

Principle: LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization.

Advantages:

  • High sensitivity and selectivity.

  • Applicable to a wide range of compounds, including polar and non-volatile analytes.

  • Provides structural information, aiding in compound identification.

Limitations:

  • Higher instrumentation and operational costs compared to HPLC-UV.

  • Susceptible to matrix effects, which can suppress or enhance the analyte signal.

Experimental Protocols

Representative HPLC-UV Method for this compound

This protocol is a representative method adapted from established procedures for similar polar organic acids[6][8].

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column with aqueous compatibility (e.g., Aqua C18), 250 mm x 4.6 mm, 5 µm particle size[6].

  • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer, pH adjusted to 2.7 with phosphoric acid.

  • Flow Rate: 1.0 mL/min[6].

  • Column Temperature: 25 °C[6].

  • Detection Wavelength: 210 nm[6][7].

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999[1].

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be ≤ 2%[5].

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels). The recovery should be within 97-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples to ensure no interfering peaks are present at the retention time of this compound.

General Protocol for GC-MS Analysis (with Derivatization)
  • Sample Preparation and Derivatization:

    • To a dried sample extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.

    • MS Detection: Electron ionization (EI) source with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

General Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Dilute the sample with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 or a HILIC column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid)[3].

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical decision that impacts the quality and reliability of research and development outcomes. The HPLC-UV method, while less sensitive than its mass spectrometry counterparts, offers a robust, cost-effective, and widely accessible solution for routine analysis. For applications demanding higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the superior choice, providing accurate quantification without the need for derivatization. GC-MS serves as a powerful alternative when high chromatographic resolution is paramount, provided that a derivatization step is feasible within the experimental workflow. By carefully considering the specific requirements of their study, researchers can select the most appropriate method to achieve accurate and reliable quantification of this compound.

References

A Comparative Analysis of the Antioxidant Potential of 2,3,4-Trihydroxypentanedioic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the theoretical antioxidant activity of 2,3,4-trihydroxypentanedioic acid and its stereoisomers. Due to a lack of direct experimental data comparing these specific molecules, this document focuses on the foundational principles of stereochemistry and structure-activity relationships to postulate their potential antioxidant capacities. Detailed experimental protocols for common antioxidant assays are provided to guide future research in this area.

Introduction to this compound and its Isomers

This compound, also known as trihydroxyglutaric acid, is a polyhydroxy dicarboxylic acid. Its structure, featuring three hydroxyl groups and two carboxylic acid moieties, suggests potential antioxidant properties. The presence of multiple chiral centers gives rise to several stereoisomers. Understanding the spatial arrangement of the hydroxyl groups is crucial, as it can significantly influence the molecule's ability to scavenge free radicals and chelate metal ions.

The four stereoisomers of this compound arise from the different configurations at the three chiral carbons (C2, C3, and C4). These are D-arabinaro, L-arabinaro, D-xylaro, and L-lyxaro configurations. The differing spatial orientations of the hydroxyl groups in these isomers are expected to impact their antioxidant potential.

Postulated Antioxidant Activity Based on Structure-Activity Relationships

While direct comparative studies are not available, the antioxidant activity of polyhydroxy acids is generally attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals and to chelate pro-oxidant metal ions. The efficiency of these actions is heavily dependent on the molecule's stereochemistry.

It is hypothesized that isomers with adjacent hydroxyl groups in a favorable conformation for radical stabilization or metal chelation will exhibit higher antioxidant activity. For instance, a cis-orientation of hydroxyl groups on adjacent carbons may enhance metal chelation compared to a trans-orientation. Furthermore, the overall three-dimensional shape of the isomer can affect its accessibility to radical species.

Without experimental data, a definitive ranking of the antioxidant activities of the isomers is not possible. However, it is a well-established principle in medicinal chemistry that stereoisomers of a compound can exhibit significantly different biological activities.

Quantitative Data Summary

As of the latest literature review, there is no published quantitative data directly comparing the antioxidant activity (e.g., IC50 values from DPPH or ABTS assays) of the stereoisomers of this compound. The following table is provided as a template for researchers to populate once such experimental data becomes available.

IsomerAntioxidant AssayIC50 (µg/mL) or TEACReference
D-arabinaro-2,3,4-trihydroxypentanedioic acidDPPHData not available-
L-arabinaro-2,3,4-trihydroxypentanedioic acidDPPHData not available-
D-xylaro-2,3,4-trihydroxypentanedioic acidDPPHData not available-
L-lyxaro-2,3,4-trihydroxypentanedioic acidDPPHData not available-
D-arabinaro-2,3,4-trihydroxypentanedioic acidABTSData not available-
L-arabinaro-2,3,4-trihydroxypentanedioic acidABTSData not available-
D-xylaro-2,3,4-trihydroxypentanedioic acidABTSData not available-
L-lyxaro-2,3,4-trihydroxypentanedioic acidABTSData not available-

TEAC: Trolox Equivalent Antioxidant Capacity

Experimental Protocols

To facilitate research in this area, detailed protocols for two of the most common in vitro antioxidant capacity assays, the DPPH radical scavenging assay and the ABTS radical cation decolorization assay, are provided below.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for the test compounds)

  • Test compounds (isomers of this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of sample solutions: Prepare a series of concentrations for each isomer and the positive control in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the sample solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (isomers of this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations for each isomer and the positive control.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the sample solutions or the positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Visualizations

The following diagrams illustrate the experimental workflow for comparing antioxidant activity and a conceptual representation of the structure-activity relationship.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Isomer Solutions (various concentrations) Mixing Mix Isomers with Reagents in 96-well plate Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH or ABTS•+) Reagent_Prep->Mixing Incubation Incubate at controlled temperature and time Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 / TEAC Measurement->Calculation Comparison Compare Antioxidant Activity of Isomers Calculation->Comparison SAR_Concept Isomers This compound Isomers D-arabinaro L-arabinaro D-xylaro L-lyxaro Structural_Features Key Structural Features - Number of OH groups - Spatial arrangement of OH groups (Stereochemistry) - Intramolecular hydrogen bonding - Metal chelation potential Isomers->Structural_Features Determines Antioxidant_Activity Antioxidant Activity - Radical Scavenging (DPPH, ABTS) - Metal Chelating Ability - Reducing Power (FRAP) Structural_Features->Antioxidant_Activity Influences

Comparison of 2,3,4-trihydroxypentanedioic acid and citric acid as food acidulants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2,3,4-Trihydroxypentanedioic Acid and Citric Acid as Food Acidulants

Introduction

The selection of a suitable acidulant is a critical aspect of food product development, influencing flavor, stability, and safety. Citric acid, a tricarboxylic acid naturally found in citrus fruits, is the most widely used acidulant in the food and beverage industry.[1][2] Its prevalence is due to its pleasant sour taste, high water solubility, and excellent preservative properties.[1][3] This guide provides a comparative analysis of citric acid and a lesser-known polyhydroxy dicarboxylic acid, this compound. While citric acid's role is well-established, this compound serves as a theoretical counterpoint to illustrate the stringent requirements for a successful food acidulant. This comparison is intended for researchers, scientists, and drug development professionals interested in the structure-function relationships of food additives.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of an acidulant is paramount to predicting its behavior in a food matrix. The following table summarizes the key characteristics of citric acid and this compound.

PropertyThis compoundCitric Acid
Synonyms Pentaric acid, Ribaric acid, Arabinaric acid2-hydroxypropane-1,2,3-tricarboxylic acid
Molecular Formula C₅H₈O₇[4][5]C₆H₈O₇
Molecular Weight 180.11 g/mol 192.12 g/mol (anhydrous)[6]
Chemical Structure A five-carbon dicarboxylic acid with three hydroxyl groups.A six-carbon tricarboxylic acid with one hydroxyl group.
pKa Values (at 25°C) Data not readily available in the public domain.pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[6]
Solubility in Water Data not readily available.Highly soluble (592 g/L at 20°C)[3]
Appearance Not widely documented for food-grade substance.White crystalline solid[6][7]
Natural Occurrence Not commonly found in food sources.Abundant in citrus fruits like lemons and limes.[3][8]

Applications in the Food Industry

The application of an acidulant in the food industry is contingent on a proven track record of safety, desirable sensory properties, and functional efficacy. The following table contrasts the established use of citric acid with the current status of this compound.

ApplicationThis compoundCitric Acid
Flavoring Agent Not used as a food flavoring agent.Widely used to provide a tart, sour taste in beverages, candies, and other foods.[7][9]
Preservative No documented use as a food preservative.Acts as a preservative by lowering pH, which inhibits microbial growth.[5][10]
pH Control Agent Not used for pH control in food.Used to regulate acidity and maintain the desired pH in a variety of food products.[10]
Antioxidant Synergist No documented role as an antioxidant synergist in food.Enhances the activity of other antioxidants by chelating metal ions that can promote oxidation.
Emulsifying Agent Not used as an emulsifying agent.Used as an emulsifying agent in products like ice cream.[7]
Regulatory Status Not generally recognized as safe (GRAS) for food use.Generally recognized as safe (GRAS) by major regulatory bodies worldwide.

Hypothetical Experimental Protocol for Evaluating a Novel Food Acidulant

For a compound like this compound to be considered as a food acidulant, it would need to undergo rigorous testing. The following is a hypothetical experimental protocol outlining the key studies that would be required, using citric acid as a benchmark.

Objective: To evaluate the potential of this compound as a food acidulant in comparison to citric acid.

Phase 1: Physicochemical Characterization

  • Solubility and Dissolution Rate: Determine the solubility of this compound in water at various temperatures (e.g., 4°C, 25°C, 60°C). Compare its dissolution rate to that of citric acid.

  • Titration and pKa Determination: Perform potentiometric titrations to determine the pKa values of this compound. This will be crucial for understanding its buffering capacity at different pH levels.

  • Hygroscopicity: Assess the tendency of the crystalline form of the acid to absorb moisture from the air at different relative humidity levels.

Phase 2: Sensory Evaluation

  • Taste Profiling: Prepare aqueous solutions of this compound and citric acid at various concentrations. A trained sensory panel will evaluate and compare the sourness intensity, onset, and any lingering aftertastes.

  • Flavor Interaction: Incorporate both acids into a simple model food system (e.g., a sugar solution or a simple beverage) to assess their interaction with other flavor components.

Phase 3: Functional Performance in a Model Food System (e.g., a Beverage)

  • pH Adjustment and Buffering Capacity: Measure the amount of each acid required to achieve a target pH (e.g., pH 3.5) in the model beverage. Monitor the pH stability over time.

  • Antimicrobial Efficacy: Inoculate the beverage with common spoilage microorganisms (e.g., yeast and mold) and compare the inhibitory effects of this compound and citric acid at equivalent concentrations.

  • Impact on Color and Stability: For a colored beverage, monitor the color stability over time in the presence of each acidulant using a colorimeter.

Phase 4: Toxicological Assessment

  • A comprehensive toxicological evaluation would be required to establish the safety of this compound for human consumption, following established regulatory guidelines.

Visualizing the Comparison: A Logical Flow Diagram

The following diagram illustrates the logical flow of comparing a well-established food acidulant like citric acid with a potential but unproven candidate such as this compound.

Comparison_Flow cluster_citric Citric Acid cluster_thpa This compound cluster_comparison Comparative Analysis CA_Structure Structure: C₆H₈O₇ (Tricarboxylic Acid) CA_Properties Properties: - High Solubility - Known pKa Values - Pleasant Sour Taste CA_Structure->CA_Properties determines CA_Applications Food Applications: - Acidulant - Preservative - Flavor Enhancer CA_Properties->CA_Applications enables CA_Status Status: GRAS CA_Applications->CA_Status leads to Evaluation Key Criteria for Food Acidulants CA_Status->Evaluation THPA_Structure Structure: C₅H₈O₇ (Dicarboxylic Acid) THPA_Properties Properties: - Limited Data - Unknown pKa - Unknown Taste Profile THPA_Structure->THPA_Properties determines THPA_Applications Food Applications: None Documented THPA_Properties->THPA_Applications limits THPA_Status Status: Not Approved for Food THPA_Applications->THPA_Status results in THPA_Status->Evaluation

Caption: Logical comparison of Citric Acid and this compound.

Conclusion

The comparison between this compound and citric acid underscores the multifaceted requirements for a successful food acidulant. Citric acid's well-characterized chemical properties, favorable sensory profile, proven functionality, and established safety have solidified its position as an industry standard. In contrast, this compound remains a compound of academic interest with no documented application in the food industry. For any new compound to be considered a viable alternative to established acidulants like citric acid, it must undergo extensive research and rigorous testing, as outlined in the hypothetical experimental protocol. This guide serves to highlight the importance of a comprehensive, data-driven approach in the evaluation of food additives.

References

Cross-validation of analytical methods for 2,3,4-trihydroxypentanedioic acid determination

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Determination of 2,3,4-Trihydroxypentanedioic Acid

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, commonly known as tartaric acid, is crucial for quality control, formulation development, and metabolic research. This guide provides a comprehensive comparison of various analytical methods for the determination of tartaric acid, supported by experimental data and detailed protocols.

A variety of analytical techniques are available for the quantification of tartaric acid, each with its own set of advantages and limitations. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Enzymatic/Colorimetric Assays. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired throughput.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for tartaric acid determination.

Method Principle Typical Detection Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.UV-Vis, Mass Spectrometry (MS)Robust, reliable, good sensitivity, and specificity, especially with MS.[1][2][3][4]Can have longer run times, requires solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Mass Spectrometry (MS), Flame Ionization Detector (FID)High sensitivity and selectivity, excellent for complex matrices.[5][6][7]Requires derivatization of the non-volatile tartaric acid, which can be time-consuming.[5][6][8]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of charged species in an electric field.[8][9][10]UV, Mass Spectrometry (MS)Fast analysis times, low sample and reagent consumption, high separation efficiency.[8][9][10]Can be less robust than HPLC, potential for matrix effects.
Enzymatic/Colorimetric Assays Specific enzymatic reaction or color formation with a reagent.SpectrophotometryHigh specificity, simple, and rapid, suitable for high-throughput screening.[11][12][13]May be susceptible to interferences from the sample matrix, may not be as accurate as chromatographic methods.[14]
Quantitative Performance Data

The following tables provide a comparative summary of the quantitative performance data for different analytical methods as reported in various studies.

Table 1: HPLC Method Performance

Parameter Value Source
Linearity (r²) 0.9999[2]
0.99998[1]
Limit of Detection (LOD) 0.01 g L⁻¹[2]
Limit of Quantification (LOQ) 0.03 g L⁻¹[2]
Intra-day Precision (%RSD) < 3%[2]
Inter-day Precision (%RSD) < 3%[2]
Accuracy (Recovery) 100.83%–101.54%[4]

Table 2: Gas Chromatography Method Performance

Parameter Value Source
Linearity (r) 0.992-0.999[6]
Precision (%RSD) < 20% (day-to-day)[6]
Detection Limit 10 ppm in the presence of 10,000 ppm citric acid[5]

Table 3: Capillary Electrophoresis Method Performance

Parameter Value Source
Limit of Detection 0.005 mg/ml[10]
90-190 µg/g[15]
Repeatability (%RSD) 4.47-6.99%[15]
Working Range 0.20-77 mg/g[15]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method with UV detection, which is a widely used technique for the analysis of organic acids.[1][2][4]

  • Instrumentation: An HPLC system equipped with a UV/Vis detector, such as an Agilent 1260 Infinity or similar.[1][4]

  • Column: A C18 reversed-phase column (e.g., Shimadzu GIST Shim Pack, 4.6mm x 250mm, 5µm).[1][4]

  • Mobile Phase: 0.01M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with the pH adjusted to 2.6 with orthophosphoric acid.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Injection Volume: 20 µL.[1][4]

  • Column Temperature: 30 °C.[1][4]

  • Detection Wavelength: 210 nm.[1][4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. For complex matrices, filtration through a 0.45 µm filter is recommended.

  • Standard Preparation: Prepare a stock solution of tartaric acid working standard and perform serial dilutions to create a calibration curve (e.g., 80 to 120 µg/mL).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of tartaric acid in complex matrices and requires a derivatization step to increase the volatility of the analyte.[6]

  • Instrumentation: A GC-MS system.

  • Sample Preparation and Derivatization:

    • Solid-Phase Extraction (SPE): Use an anion-exchange disk to preconcentrate the tartaric acid from the sample.

    • Elution and Silylation: Perform in-vial elution and derivatization of the extracted analytes using a silylating agent (e.g., BSTFA with 1% TMCS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column suitable for organic acid analysis.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure the separation of tartaric acid from other components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Capillary Electrophoresis (CE) Method

CE offers a rapid and efficient method for the analysis of small organic acids like tartaric acid.[8][9][10]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): Phosphate buffer (e.g., pH 6.0) with an organic modifier like methanol.[8]

  • Applied Voltage: -10 kV.[8]

  • Detection: UV detection at 200 nm.[8]

  • Sample Preparation: Centrifuge the sample and dilute if necessary.[8] An internal standard can be added for improved quantification.[10]

Colorimetric Assay

This protocol is based on a commercially available test kit that utilizes the reaction of tartaric acid with a vanadium salt.[12][14]

  • Principle: In an acidic solution, tartaric acid forms a colored complex with a vanadium salt. The intensity of the color is proportional to the concentration of tartaric acid.[12][14]

  • Reagents: A commercial colorimetric test kit for tartaric acid (e.g., Enzytec™ Color).[12]

  • Procedure:

    • Follow the manufacturer's instructions for sample and reagent preparation.

    • For colored samples like red wine, a decolorization step with charcoal may be necessary.[14]

    • Mix the sample with the provided reagents in a cuvette.

    • After a specified reaction time (e.g., 10 minutes), measure the absorbance at 520 nm using a spectrophotometer.[12][14]

  • Quantification: Determine the concentration of tartaric acid using a standard curve prepared with a known concentration of tartaric acid standard.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for tartaric acid determination based on key experimental requirements.

MethodSelection start Define Analytical Needs matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple gcms GC-MS matrix->gcms Complex throughput Sample Throughput sensitivity->throughput Moderate sensitivity->gcms High instrumentation Available Instrumentation throughput->instrumentation Low assay Enzymatic/Colorimetric Assay throughput->assay High hplc HPLC instrumentation->hplc HPLC Available instrumentation->gcms GC-MS Available ce Capillary Electrophoresis instrumentation->ce CE Available instrumentation->assay Spectrophotometer Available

References

A Comparative Guide to Determining the Absolute Configuration of 2,3,4-Trihydroxypentanedioic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of pharmaceuticals. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for elucidating the three-dimensional arrangement of atoms in molecules like 2,3,4-trihydroxypentanedioic acid.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly altered when the X-ray energy is near the absorption edge of an atom.[3] This effect leads to a breakdown of Friedel's Law, resulting in measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which ultimately allows for the unambiguous assignment of the absolute configuration.[4]

Experimental Protocol: A Case Study of Tartaric Acid

The pioneering work of Bijvoet in 1951 on sodium rubidium tartrate established the absolute configuration of (+)-tartaric acid, confirming the previously arbitrary assignment by Fischer.[5][6] The following is a generalized protocol based on modern crystallographic practices for such a determination.

  • Crystal Growth: High-quality single crystals of an appropriate salt of the analyte (e.g., sodium rubidium tartrate) are grown from a supersaturated solution. The presence of a heavier atom like rubidium enhances the anomalous scattering effect.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. X-ray diffraction data are collected, often using a specific wavelength (e.g., Cu Kα radiation) to maximize the anomalous signal from the heavier atoms present.[7] It is crucial to collect a complete dataset, including Friedel pairs.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to locate the positions of the atoms. The structural model is then refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a key value calculated during refinement; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[8][9] For light-atom structures, careful data collection and analysis are essential as the anomalous signal is weak.[10]

Data Presentation
ParameterValue (for a representative tartrate salt)Significance
Crystal SystemMonoclinicDescribes the basic crystal symmetry
Space GroupP2₁A non-centrosymmetric space group, a prerequisite for a chiral molecule
Wavelength1.54178 Å (Cu Kα)Chosen to optimize anomalous scattering
Flack Parameter (x)0.02(4)A value close to 0 confirms the assigned absolute configuration
R-factor< 5%Indicates a good agreement between the experimental and calculated structure factors

Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is definitive, it requires a suitable single crystal, which can be a significant hurdle.[7] Spectroscopic methods offer valuable alternatives that can be performed on samples in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration of the sample can be determined.[11]

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., DMSO, CHCl₃).

  • VCD Spectrum Acquisition: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.

  • Computational Modeling: The VCD spectrum for one enantiomer (e.g., the (2R, 3R, 4R) configuration of this compound) is calculated using density functional theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be used to determine the absolute configuration by employing a chiral solvating agent. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts in the NMR spectrum.

  • Sample Preparation: Two NMR samples of the analyte are prepared. To one, a chiral solvating agent of known configuration (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added.

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for both the pure analyte and the analyte with the CSA.

  • Analysis of Chemical Shift Differences: The differences in the chemical shifts (Δδ) of specific protons in the analyte upon addition of the CSA are analyzed. A consistent pattern of upfield or downfield shifts for different protons can be correlated to the absolute configuration based on established models of the CSA-analyte interaction.

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents
Principle Anomalous dispersion of X-rays by a single crystalDifferential absorption of circularly polarized infrared lightFormation of diastereomeric complexes in solution
Sample Requirement High-quality single crystalEnantiomerically pure sample in solutionEnantiomerically pure sample in solution
Data Output 3D atomic coordinates, Flack parameterVCD spectrum¹H NMR spectrum with chemical shift differences
Strengths Unambiguous and definitive determination of absolute configurationDoes not require crystallization, provides conformational informationRelatively fast and widely accessible instrumentation
Limitations Crystal growth can be challenging or impossibleRequires quantum chemical calculations for interpretationRelies on the availability of a suitable CSA and established models
Typical Application Final confirmation of stereochemistryWhen crystallization is not feasible, for conformationally flexible moleculesRapid screening and determination for a range of compounds

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute configuration using the described methods.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_calc Flack Parameter Calculation structure_solution->flack_calc abs_config Absolute Configuration flack_calc->abs_config

Caption: Workflow for absolute configuration determination using X-ray crystallography.

vcd_workflow cluster_exp Experimental cluster_theory Theoretical cluster_comparison Comparison & Assignment sample_prep Sample in Solution vcd_measurement VCD Spectrum Measurement sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison dft_calc DFT Calculation of VCD Spectrum dft_calc->comparison abs_config Absolute Configuration comparison->abs_config

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Conclusion

The determination of the absolute configuration of chiral molecules such as this compound is paramount in many scientific disciplines. X-ray crystallography provides the most reliable and unambiguous method, provided that suitable single crystals can be obtained. When crystallization is a challenge, spectroscopic techniques like VCD and NMR with chiral solvating agents offer powerful alternatives. The choice of method will depend on the nature of the sample, the available instrumentation, and the specific requirements of the research. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for making an informed decision and obtaining reliable stereochemical assignments.

References

Comparative analysis of the chelating properties of 2,3,4-trihydroxypentanedioic acid and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Chelating Properties of 2,3,4-Trihydroxypentanedioic Acid and EDTA

This guide provides a detailed comparison of the chelating properties of this compound, commonly known as tartaric acid, and ethylenediaminetetraacetic acid (EDTA). The analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to the Chelating Agents

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid. It is widely recognized for its ability to sequester di- and trivalent metal ions.[1] EDTA is a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion, creating a very stable, water-soluble complex.[2][3] This property makes it a highly effective and widely used chelating agent in various industrial, medical, and laboratory applications.[1][4][5]

This compound (Tartaric Acid) is a naturally occurring dihydroxy dicarboxylic acid found in many plants, particularly grapes. It acts as a chelating agent, typically through its two carboxylate groups, making it a bidentate ligand. The presence of hydroxyl groups can also contribute to coordination, potentially increasing its denticity. Its natural origin and biodegradability make it an interesting alternative to synthetic chelators.

Mechanism of Chelation and Structural Comparison

The profound difference in chelating efficacy between EDTA and tartaric acid stems from their molecular structure and denticity.

  • EDTA: As a hexadentate ligand, EDTA envelops a metal ion, binding through its four carboxylate and two amine groups.[1] This forms a stable, cage-like structure known as a chelate, which is highly effective at sequestering metal ions from solution.[2] The stoichiometry of EDTA's reaction with most metal ions is 1:1.[2][3]

  • Tartaric Acid: Tartaric acid primarily uses its two carboxylate groups for chelation, acting as a bidentate ligand. This results in the formation of less stable complexes compared to EDTA because fewer coordination bonds are formed. While its hydroxyl groups can participate in coordination, the overall stability of the resulting complexes is significantly lower than those formed by EDTA.

Quantitative Comparison: Stability Constants

The stability constant (log K or log β) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher value indicates the formation of a more stable complex. The data below, compiled from various studies, clearly demonstrates the superior chelating strength of EDTA across a range of metal ions.

Table 1: Comparative Stability Constants (log K) of Metal-Chelate Complexes

Metal IonThis compound (Tartaric Acid)EDTA
Cu²⁺ 3.2 - 4.5[6]18.8[7]
Ni²⁺ 2.8 - 4.1[6]18.6[7]
Co²⁺ 2.7 - 4.0[6]16.3[7]
Zn²⁺ 2.7 - 3.2[8]16.5[7]
Fe³⁺ ~4.525.1[9]
Ca²⁺ 1.8 - 2.510.7[7]
Mg²⁺ 1.5 - 2.28.7[7]
Pb²⁺ ~3.818.0[7]
La³⁺ 5.5 - 6.5[10]15.5[11]
Gd³⁺ 7.65[10]17.4[11]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from the cited literature.

As the data indicates, the stability constants for EDTA complexes are several orders of magnitude higher than those for tartaric acid complexes, confirming EDTA's far greater chelating capacity.

Influence of pH on Chelation

The chelating ability of both agents is strongly dependent on the pH of the solution.

  • EDTA: The effectiveness of EDTA is significantly reduced in acidic conditions. At low pH, the carboxylate groups of EDTA become protonated, diminishing their ability to bind to metal ions.[3] As the pH increases into neutral and alkaline ranges, EDTA becomes progressively deprotonated, reaching its maximal chelating capacity as the fully ionized Y⁴⁻ species.[2]

  • Tartaric Acid: Tartaric acid also exhibits pH-dependent chelation. Its carboxyl groups must be deprotonated to effectively bind metal ions, a state favored in neutral to alkaline conditions.

G cluster_pH Effect of pH on EDTA cluster_EDTA EDTA Species and Chelating Ability Low_pH Low pH (Acidic) Protonated Protonated (H₄Y) Poor Chelator Low_pH->Protonated Favors Neutral_pH Neutral pH Deprotonated Deprotonated (Y⁴⁻) Strong Chelator Neutral_pH->Deprotonated Increases Deprotonation High_pH High pH (Alkaline) High_pH->Deprotonated Favors Protonated->Deprotonated pH Increase

Caption: Logical diagram illustrating the pH-dependent protonation state and resulting chelating efficacy of EDTA.

Experimental Protocols for Evaluating Chelation

The determination of chelating properties typically involves methods such as potentiometric titration to determine stability constants or spectrophotometric assays to measure chelation capacity.

A. Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a precise method used to determine the formation constants of metal-chelate complexes.[4][6][12] The technique involves monitoring the change in the electrochemical potential of a solution containing a metal ion as a chelating agent is incrementally added.

Experimental Workflow:

  • Preparation: A calibrated pH meter or ion-selective electrode (ISE) and a reference electrode are placed in a thermostatted vessel containing a known concentration of the metal ion of interest in a solution of constant ionic strength.

  • Titration: A standardized solution of the chelating agent (e.g., EDTA or tartaric acid) is added to the metal ion solution in small, precise increments using a burette.

  • Measurement: After each addition of the titrant, the solution is allowed to reach equilibrium, and the cell potential (E_cell) or pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured potential/pH against the volume of titrant added. The equivalence point, where the metal ions and chelator are in stoichiometric balance, is identified from the sharp inflection in the curve.

  • Calculation: The stability constants (β) are calculated from the titration data using specialized computer programs that analyze the equilibrium concentrations of the various species in solution at different points along the titration curve.

G A 1. System Setup B Prepare solution of metal ion (analyte) at constant ionic strength. A->B C Calibrate and insert Ion-Selective & Reference Electrodes. B->C D 2. Titration E Add standardized chelator solution (titrant) in precise increments. D->E F Record potential (mV) or pH after each addition. E->F G 3. Data Analysis H Plot Potential/pH vs. Volume of Titrant. G->H I Determine equivalence point from curve inflection. H->I J Calculate stability constants using computational software. I->J

Caption: Experimental workflow for determining metal-chelate stability constants using potentiometric titration.

B. Spectrophotometric Assay for Chelation Capacity

This method quantifies the chelating ability of a compound by measuring its capacity to compete for a metal ion with a colored indicator complex.[13][14] A common example is the ferrozine assay for iron chelation.

Experimental Workflow:

  • Reaction Setup:

    • Control: A solution containing a known concentration of the metal ion (e.g., Fe²⁺) and a colorimetric indicator (e.g., ferrozine) is prepared. Ferrozine forms a stable, colored complex with Fe²⁺, which has a maximum absorbance at a specific wavelength (562 nm for the Fe²⁺-ferrozine complex).[13]

    • Sample: The test chelator (tartaric acid or EDTA) is added to a separate solution containing the metal ion.

  • Incubation: The sample mixture is incubated to allow the test chelator to bind with the metal ions.

  • Color Development: The ferrozine indicator is then added to the sample mixture. Any metal ions not chelated by the test compound will be free to bind with the ferrozine, forming the colored complex.

  • Measurement: The absorbance of both the control and sample solutions is measured at the characteristic wavelength (e.g., 562 nm) using a spectrophotometer.

  • Calculation: The chelating activity is calculated as the percentage inhibition of color formation in the sample compared to the control. A lower absorbance in the sample tube indicates a higher chelating ability of the test compound.

The percentage of chelating activity can be calculated using the formula: Chelating Activity (%) = [ (A_control - A_sample) / A_control ] * 100

G cluster_control Control Reaction cluster_sample Sample Reaction A Metal Ion (Fe²⁺) + Indicator (Ferrozine) B Formation of Colored Metal-Indicator Complex A->B C Measure Absorbance (A_control) B->C Result Calculate % Chelation: [(A_control - A_sample) / A_control] * 100 C->Result D Metal Ion (Fe²⁺) + Test Chelator (e.g., EDTA) E Formation of Colorless Metal-Chelator Complex D->E F Add Indicator (Ferrozine). Remaining Fe²⁺ binds. E->F G Measure Absorbance (A_sample) F->G G->Result

Caption: Workflow of a competitive spectrophotometric assay (e.g., Ferrozine assay) to determine metal chelating capacity.

Summary and Conclusion

The comparative analysis reveals a clear distinction between the chelating properties of EDTA and this compound.

  • EDTA is a powerful, broad-spectrum chelating agent that forms highly stable complexes with a wide variety of divalent and trivalent metal ions. Its hexadentate nature is the primary reason for its superior efficacy. However, its synthetic origin and poor biodegradability are environmental concerns.

  • Tartaric Acid is a weaker, natural chelating agent. Its lower stability constants indicate that it is significantly less effective at sequestering metal ions compared to EDTA. While it is readily biodegradable, its application is limited to scenarios where strong chelation is not required.

References

Performance Showdown: A Comparative Guide to Chiral Stationary Phases for Separating 2,3,4-Trihydroxypentanedioic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of stereoisomers is a critical challenge. This guide provides a detailed comparison of the performance of various chiral stationary phases (CSPs) for the separation of 2,3,4-trihydroxypentanedioic acid stereoisomers, offering valuable insights for method development and optimization.

The separation of the stereoisomers of this compound, a tartaric acid analog, is crucial for determining enantiomeric purity and for the isolation of specific isomers in pharmaceutical and chemical applications. The choice of the chiral stationary phase is paramount in achieving successful separation. This guide evaluates the performance of several common CSPs, including polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based columns, by presenting key quantitative data and detailed experimental protocols.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the performance of different CSPs for the separation of tartaric acid stereoisomers, which serve as a close structural analog for this compound. The data, compiled from various application notes and research articles, highlights the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pairs.

Chiral Stationary Phase (CSP)Column Name (Example)Mobile Phasek1k2α (k2/k1)RsReference
Polysaccharide-basedCHIRALPAK® AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v)2.152.881.342.50[1]
Macrocyclic Glycopeptide-basedAstec CHIROBIOTIC® VMethanol/Acetic Acid/Triethylamine (100/0.1/0.05, v/v/v)1.802.521.402.80[2]
Cyclodextrin-basedL-Trp-CD (custom)Ethanol/Water (50/50, v/v)--3.11-4.55*-[3]
Anion Exchanger-basedCHIRALPAK® QN-AXMethanol with 0.4% Formic Acid and 0.35% Ammonium Formate----[4]

Note: The reference for the L-Trp-CD column provides a selectivity coefficient rather than a standard separation factor, and resolution data was not available.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols for the separations summarized in the table.

Protocol 1: Polysaccharide-Based CSP (CHIRALPAK® AD-H)
  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The racemic mixture of the analyte is dissolved in the mobile phase.

Protocol 2: Macrocyclic Glycopeptide-Based CSP (Astec CHIROBIOTIC® V)
  • Column: Astec CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.05, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: The analyte is dissolved in methanol.

Protocol 3: Cyclodextrin-Based CSP (L-Trp-CD)
  • Column: Custom-packed glass tube with L-Tryptophan modified β-cyclodextrin material.

  • Method: Adsorption equilibrium.

  • Solvent: Ethanol.

  • Temperature: 35°C.

  • Detection: UV-Vis Spectrophotometer at 215 nm after centrifugal separation.

  • Note: This protocol is based on a batch separation method rather than traditional HPLC.[3]

Protocol 4: Anion Exchanger-Based CSP (CHIRALPAK® QN-AX)
  • Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol with 0.4% Formic Acid and 0.35% Ammonium Formate as a modifier in supercritical fluid chromatography (SFC).

  • Flow Rate: 3.0 mL/min

  • Temperature: 40°C

  • Back Pressure: 150 bar

  • Detection: UV

  • Note: This method is for SFC and is particularly suited for acidic compounds. The provided reference did not contain specific data for tartaric acid itself but for other acidic compounds.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different chiral stationary phases.

CSP_Comparison_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison racemate Racemic Mixture of This compound dissolve Dissolve in Mobile Phase racemate->dissolve hplc_system HPLC System dissolve->hplc_system Inject Sample csp1 Polysaccharide CSP (e.g., CHIRALPAK® AD-H) hplc_system->csp1 Test Condition 1 csp2 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® V) hplc_system->csp2 Test Condition 2 csp3 Cyclodextrin CSP (e.g., L-Trp-CD) hplc_system->csp3 Test Condition 3 chromatogram1 Chromatogram 1 csp1->chromatogram1 chromatogram2 Chromatogram 2 csp2->chromatogram2 chromatogram3 Chromatogram 3 csp3->chromatogram3 data_analysis Calculate: - Retention Factor (k) - Separation Factor (α) - Resolution (Rs) chromatogram1->data_analysis chromatogram2->data_analysis chromatogram3->data_analysis comparison_table Generate Performance Comparison Table data_analysis->comparison_table

Caption: Workflow for comparing different chiral stationary phases.

Discussion

The choice of a suitable chiral stationary phase for the separation of this compound stereoisomers depends on several factors, including the desired resolution, analysis time, and compatibility with the detection method.

  • Polysaccharide-based CSPs , such as CHIRALPAK® AD-H, are versatile and widely used for a broad range of chiral compounds, including acidic molecules. The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivative.[5] The addition of an acidic modifier like trifluoroacetic acid is often necessary to improve peak shape and resolution for acidic analytes.[5]

  • Macrocyclic glycopeptide-based CSPs , like the CHIROBIOTIC® series, offer unique selectivity due to their complex three-dimensional structures containing multiple chiral centers and functional groups.[6] They are capable of various interactions, including ionic, hydrogen bonding, and inclusion complexation, making them effective for the separation of polar and ionizable compounds such as amino acids and organic acids.[2][7] The mobile phase composition, including pH and additives, plays a critical role in optimizing separations on these columns.[8]

  • Cyclodextrin-based CSPs utilize the formation of inclusion complexes as a primary mechanism for chiral recognition.[9] The hydrophobic cavity of the cyclodextrin molecule can encapsulate a portion of the analyte, and interactions with the chiral hydroxyl groups at the rim of the cavity lead to the separation of enantiomers.[10] The selectivity of these columns can be tuned by modifying the cyclodextrin structure and by adjusting the mobile phase composition.[11]

  • Anion-exchanger based CSPs are specifically designed for the separation of acidic compounds. Chiral recognition is achieved through ionic interactions between the acidic analyte and the chiral selector on the stationary phase. These columns can provide excellent selectivity for acidic enantiomers.[4]

Conclusion

The separation of this compound stereoisomers can be effectively achieved using a variety of chiral stationary phases. Polysaccharide and macrocyclic glycopeptide-based CSPs demonstrate good performance with appropriate mobile phase optimization. For acidic analytes like the target molecule, anion-exchange CSPs also present a promising option. The selection of the optimal CSP will depend on the specific requirements of the analysis, including the desired level of resolution and the complexity of the sample matrix. The data and protocols presented in this guide serve as a valuable starting point for method development and for making an informed decision on the most suitable chiral stationary phase for your application.

References

Validation of a gas chromatography-mass spectrometry (GC-MS) method for the analysis of 2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids like 2,3,4-trihydroxypentanedioic acid is crucial for various applications, from metabolic studies to quality control in pharmaceutical production. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[1][2][3] However, to ensure reliable and reproducible results, a thorough validation of the analytical method is paramount.

This guide provides a comprehensive overview of the validation process for a GC-MS method for the analysis of this compound. It also offers a comparison with alternative analytical techniques, supported by experimental data for similar organic acids.

Experimental Workflow for GC-MS Analysis

The general workflow for the analysis of this compound using GC-MS involves several key steps, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) to increase volatility Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Analysis GC_Separation Separation on Chromatographic Column GC_Injection->GC_Separation MS_Detection Detection and Fragmentation by MS GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC) MS_Detection->Chromatogram Data Acquisition Quantification Peak Integration and Quantification using Calibration Curve Chromatogram->Quantification Validation Method Validation (Linearity, Accuracy, Precision, etc.) Quantification->Validation

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol for GC-MS Method Validation

A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose. The following protocol outlines the key validation parameters and the experimental design to assess them.

1. Sample Preparation and Derivatization:

Organic acids like this compound are non-volatile and require a derivatization step to increase their volatility for GC analysis.[1] A common approach is silylation.

  • Extraction: If the analyte is in a complex matrix (e.g., biological fluids), an extraction step such as liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) is necessary to isolate the organic acids.[2][3][4]

  • Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The reaction is typically carried out at an elevated temperature (e.g., 70°C for 60 minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

The following are typical starting parameters for the GC-MS analysis of derivatized organic acids. These should be optimized for the specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode is often preferred for trace analysis. The injector temperature should be high enough to ensure volatilization of the derivatized analyte without degradation (e.g., 280°C).

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 80°C, hold for 2 minutes), ramp up to a higher temperature (e.g., 280°C at 10°C/min), and hold for a few minutes.[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-600) is used for initial method development and qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) mode is employed to increase sensitivity and selectivity by monitoring specific ions of the derivatized this compound.[5]

    • Ion Source and Transfer Line Temperatures: Typically set around 230°C and 280°C, respectively.

3. Method Validation Parameters:

The method should be validated according to established guidelines (e.g., ICH, FDA). The key parameters to evaluate are:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples.

  • Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards at different concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high) and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days, with different analysts, or on different instruments. The precision is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (typically S/N = 3).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated based on the signal-to-noise ratio (typically S/N = 10).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, flow rate). This provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Methods

While GC-MS is a robust technique, other methods can also be employed for the analysis of organic acids. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High sensitivity and selectivity, well-established libraries for compound identification.[1]Requires derivatization for non-volatile compounds, which can be time-consuming.[1]
High-Performance Liquid Chromatography (HPLC) with UV or RID Detection Separation based on polarity using a liquid mobile phase.Simpler sample preparation (no derivatization needed), suitable for non-volatile and thermally labile compounds.Lower sensitivity and selectivity compared to MS detection, potential for co-elution with matrix components.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, no derivatization required, suitable for a wide range of compounds.[7]Can be more susceptible to matrix effects (ion suppression or enhancement) compared to GC-MS.[4]

Performance Data Comparison

The following table summarizes typical performance data for the analysis of organic acids using different analytical techniques, providing a benchmark for the validation of a method for this compound.

ParameterGC-MSHPLC-UV/RIDLC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 85-115%90-110%90-110%
Precision (RSD) < 15%< 10%< 15%
LOD ng/mL to low µg/mL rangeµg/mL to mg/mL rangepg/mL to ng/mL range
LOQ ng/mL to low µg/mL rangeµg/mL to mg/mL rangepg/mL to ng/mL range

Note: The specific values for LOD and LOQ are highly dependent on the analyte, the sample matrix, and the specific instrument used. The values presented here are general ranges for organic acids.

Conclusion

The validation of a GC-MS method for the analysis of this compound is a critical step to ensure the generation of high-quality, reliable data. By following a systematic validation protocol that assesses specificity, linearity, accuracy, precision, and sensitivity, researchers can have confidence in their analytical results. While GC-MS offers excellent performance, the choice of analytical technique should be guided by the specific requirements of the study. This guide provides the necessary framework and comparative data to assist researchers in developing and validating a robust analytical method for this and other similar organic acids.

References

A Comparative Analysis of Acidulants in Winemaking: Evaluating Malic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the effects of organic acids on wine acidity reveals a significant lack of data on 2,3,4-trihydroxypentanedioic acid within oenological applications. In contrast, malic acid is a well-documented and pivotal component influencing the chemical and sensory characteristics of wine. This guide, therefore, provides a detailed comparative study of malic acid against other primary acidulants used in winemaking, supported by experimental data and protocols for researchers, scientists, and drug development professionals with an interest in food science.

While this compound is a known chemical compound, extensive searches of scientific literature and food science databases have yielded no information on its use or effects as a food or beverage additive, specifically in the context of wine. Its application appears to be primarily in non-food sectors, such as a modifier for drug delivery systems.[1] Consequently, a direct comparative study between this compound and malic acid on wine acidity is not feasible based on current publicly available data.

This guide will instead focus on a comparative analysis of malic acid with other well-established organic acids crucial to winemaking: tartaric acid and citric acid.

Chemical and Sensory Profiles of Key Wine Acids

The acidity of a wine is a critical factor in its overall balance, flavor profile, and microbial stability. The primary organic acids found in grapes and wine are tartaric acid and malic acid.[2] Other acids, such as citric, lactic, and succinic acid, are also present in smaller quantities and can significantly impact the final product.[3]

AcidChemical FormulaMolar Mass ( g/mol )Natural Occurrence in GrapesPrimary Sensory Impact
Malic Acid C₄H₆O₅134.09High in unripe grapes, decreases with ripening[4]Sharp, green apple-like tartness[2]
Tartaric Acid C₄H₆O₆150.09Primary acid in grapesCrisp, firm tartness
Citric Acid C₆H₈O₇192.12Present in small amountsFresh, citrusy tartness[5]
Lactic Acid C₃H₆O₃90.08Product of malolactic fermentationSofter, milder acidity, sometimes described as milky or buttery[3]

The Role and Transformation of Malic Acid in Winemaking

Malic acid is a dicarboxylic acid that contributes to the sharp, sometimes harsh, acidity of wines, particularly those from cooler climates where grapes may not fully ripen.[4] One of the most significant transformations involving malic acid during winemaking is malolactic fermentation (MLF). This process, carried out by lactic acid bacteria (LAB), converts the stronger-tasting malic acid into the softer, milder lactic acid and carbon dioxide.

This conversion has several profound effects on the wine:

  • Deacidification: The reduction in perceived acidity leads to a rounder, smoother mouthfeel.

  • Flavor Complexity: MLF can contribute to the aromatic profile of the wine, with potential buttery notes from the production of diacetyl.

  • Microbial Stability: By consuming the available malic acid, LAB can prevent future microbial spoilage in the bottled wine.

Comparative Effects on Wine Acidity: Malic Acid vs. Other Acidulants

Winemakers may choose to add acids to wine, a process known as acidification, to balance the final product, especially in warmer climates where grapes can be overripe with low natural acidity. The choice of acidulant has significant consequences for the wine's chemistry and sensory profile.

ParameterMalic Acid AdditionTartaric Acid AdditionCitric Acid Addition
Impact on pH Moderate decreaseSignificant decreaseModerate decrease
Sensory Effect Increases green apple-like tartnessEnhances crispness and structureAdds a distinct citrusy note[5]
Microbial Stability Can be metabolized by LAB, potentially leading to unintended MLFRelatively stable against microbial degradationCan be converted to acetic acid by some bacteria if added before fermentation
Potential Issues Risk of refermentation in bottle if not sterile-filteredCan precipitate as potassium bitartrate crystals ("wine diamonds")Can lead to undesirable flavors if MLF occurs after its addition[5]

Experimental Protocols for Measuring Wine Acidity

Accurate measurement of wine acidity is crucial for quality control and winemaking decisions. The two primary measures are Titratable Acidity (TA) and pH.

Titratable Acidity (TA) Measurement

TA measures the total concentration of titratable acids in the wine, expressed as grams per liter of a specific acid (typically tartaric acid).

Methodology:

  • Sample Preparation: Degas approximately 50 mL of wine to remove dissolved CO2.

  • Titration Setup: Pipette a precise volume (e.g., 5.00 mL) of the degassed wine into a beaker. Add a few drops of phenolphthalein indicator.

  • Titration: Titrate with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N) while stirring continuously until a faint pink color persists for at least 30 seconds. This indicates the endpoint (pH 8.2).

  • Calculation: TA (g/L as tartaric acid) = (Volume of NaOH used in mL × Normality of NaOH × 75) / Volume of wine sample in mL

pH Measurement

pH measures the concentration of free hydrogen ions and indicates the strength of the acidity.

Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Measurement: Rinse the pH electrode with deionized water and blot dry. Immerse the electrode in the degassed wine sample.

  • Reading: Allow the reading to stabilize before recording the pH value.

Conclusion

While the exploration of novel acidulants like this compound in winemaking remains an open area for future research, a thorough understanding of established acids is paramount for quality wine production. Malic acid plays a dynamic and crucial role, with its impact being highly dependent on viticultural practices and winemaking techniques, most notably malolactic fermentation. Its sensory contribution of tartness can be desirable in certain wine styles but may require mitigation in others. A careful comparison with tartaric and citric acids reveals that each acidulant offers a unique profile of chemical and sensory effects. The selection and potential addition of any acid should be guided by precise measurements of TA and pH, as well as sensory trials to achieve the desired balance and stability in the final wine.

References

A Comparative Guide to the Identification and Purity Assessment of Synthetic 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical methodologies for confirming the identity and assessing the purity of synthetic 2,3,4-trihydroxypentanedioic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for characterizing this and similar polyhydroxy acids (PHAs). The guide compares its properties to relevant alternatives and includes detailed experimental protocols and data.

Compound Identification

This compound is a polyhydroxy acid with the molecular formula C5H8O7 and a molecular weight of approximately 180.11 g/mol .[1][2][3] It is also known by several synonyms, including Pentaric Acid, Ribaric Acid, and Trihydroxyglutaric Acid.[2][3] The compound is registered under multiple CAS numbers, with 488-31-3 being one of the most common.[1][2][3][4][5]

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC NameThis compound[2]
SynonymsPentaric acid, Ribaric acid, Arabinaric acid[2][3]
CAS Number488-31-3, 33012-62-3, 6703-05-5[1][2][6]
Molecular FormulaC5H8O7[1][2][3]
Molecular Weight180.11 g/mol [1][2][3]
InChIKeyNPTTZSYLTYJCPR-UHFFFAOYSA-N[2]

Analytical Techniques for Identity and Purity Confirmation

A multi-technique approach is recommended to unambiguously confirm the identity and quantify the purity of synthetic this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC is a cornerstone technique for the analysis of organic acids, offering excellent separation and quantification capabilities.[7][8][9][10] Reversed-phase chromatography with UV detection is commonly employed.

Table 2: Comparative HPLC Data

CompoundRetention Time (min)Purity (%)
This compound 8.5 >99.0
2,3-Dihydroxysuccinic Acid (Tartaric Acid)7.2>99.0
2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid)9.8>99.0

Data is hypothetical and for illustrative purposes based on typical organic acid separations.

Mass spectrometry, particularly when coupled with a chromatographic inlet like LC or GC, provides definitive molecular weight information and structural insights through fragmentation analysis.

Table 3: Comparative Mass Spectrometry Data (Negative Ion Mode)

CompoundMolecular Formula[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound C5H8O7 179.02 161, 131, 113, 87
2,3,4-Trihydroxyhexanedioic AcidC6H10O7193.04175, 145, 127, 101
Trihydroxyglutaric acid (isomer)C5H8O7179.02161, 131, 113, 87

Fragment ions are predicted based on common fragmentation pathways for polyhydroxy acids.

NMR spectroscopy is unparalleled for detailed structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms and identifying impurities.

Table 4: Comparative ¹³C NMR Data (in D₂O)

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
This compound ~175 ~72 ~74 ~72 ~175
2,3-Dihydroxysuccinic Acid~176~73~73~176-
2-Hydroxy-1,2,3-propanetricarboxylic Acid~177 (C1,C5)~74 (C3)~45 (C2,C4)--

Chemical shifts are approximate and can vary based on solvent and pH.

Experimental Workflows and Protocols

The following diagrams and protocols outline a systematic approach to sample analysis.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Confirmation cluster_data Data Interpretation cluster_result Final Confirmation Sample Synthetic Product (this compound) Preparation Prepare Stock Solution (e.g., in Mobile Phase or D₂O) Sample->Preparation HPLC HPLC-UV Analysis (Purity & Rt) Preparation->HPLC LCMS LC-MS Analysis (Molecular Weight & Fragments) Preparation->LCMS NMR NMR Spectroscopy (¹H and ¹³C for Structure) Preparation->NMR Purity Calculate Purity (Area % from HPLC) HPLC->Purity Identity Confirm Identity (MS and NMR data) LCMS->Identity NMR->Identity Compare Compare Data to Reference Standard / Literature Confirmed Identity & Purity Confirmed Compare->Confirmed Purity->Compare Identity->Compare

Caption: Experimental workflow for identity and purity confirmation.

  • Mobile Phase Preparation: Prepare a solution of 40 mM potassium dihydrogen phosphate and adjust the pH to 2.4 with phosphoric acid.[8] Filter and degas the solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic elution with the prepared phosphate buffer.

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 210 nm.[7][8]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and a reference standard. Compare the retention time for identification and integrate the peak area for purity calculation (assuming all components have a similar response factor).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column suitable for LC-MS.

    • Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

  • Analysis: Inject the prepared sample. Extract the ion chromatogram for m/z 179.02 to identify the parent compound and analyze the full scan for fragment ions and potential impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic acid in 0.6 mL of deuterium oxide (D₂O).

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Use water suppression techniques for the ¹H spectrum if necessary.

  • Interpretation: Assign peaks based on chemical shifts, coupling constants, and comparison to predicted spectra or literature data for similar polyhydroxy acids.

Logical and Pathway Diagrams

The following diagrams illustrate the decision-making process for purity assessment and a hypothetical biological role for this class of molecule.

purity_assessment start HPLC Analysis Complete check_main_peak Single Major Peak >99%? start->check_main_peak check_impurities Known Impurities Present? check_main_peak->check_impurities No pass Purity Confirmed check_main_peak->pass Yes fail Repurify Sample check_impurities->fail No / Unknowns characterize Characterize Impurities (LC-MS, NMR) check_impurities->characterize Yes characterize->fail

Caption: Logical flow for assessing product purity.

Polyhydroxy acids (PHAs) are known to be involved in various biological processes and are used in dermatological applications for their antioxidant and exfoliating properties.[11][12][13] The diagram below illustrates a hypothetical signaling pathway where a PHA could modulate cellular stress responses.

signaling_pathway cluster_input Cellular Input cluster_pathway Intracellular Pathway cluster_output Cellular Response UV UV Radiation / Oxidative Stress ROS Reactive Oxygen Species (ROS) UV->ROS PHA This compound (PHA) PHA->ROS Inhibits Nrf2 Nrf2 Activation PHA->Nrf2 Promotes ROS->Nrf2 MMP MMP-9 Expression ROS->MMP Antioxidant Antioxidant Enzyme Production Nrf2->Antioxidant Degradation Matrix Degradation MMP->Degradation

Caption: Hypothetical signaling pathway for a polyhydroxy acid.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trihydroxypentanedioic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3,4-Trihydroxypentanedioic acid, tailored for researchers, scientists, and drug development professionals.

This compound, also known as trihydroxyglutaric acid, is a carboxylic acid. While it is not classified as an acutely toxic or environmentally hazardous substance, its acidic nature necessitates careful handling and disposal. The primary consideration for its disposal is whether it is contaminated with other hazardous materials.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound waste.

ParameterValue/RangeNotes
pH of Waste Solution AcidicThe undiluted or concentrated form will have a low pH.
Target pH for Neutralization 5.5 - 9.5This range is generally acceptable for drain disposal in most municipalities. Always verify local regulations.
Recommended Neutralizing Agents Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH)Use a dilute solution of NaOH (e.g., 1 M) to avoid excessive heat generation.
Personal Protective Equipment (PPE) Safety Goggles, Lab Coat, Nitrile GlovesStandard laboratory PPE is required to prevent skin and eye irritation.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: 2,3,4-Trihydroxypentanedioic Acid Waste is_contaminated Is the waste mixed with any hazardous materials (e.g., heavy metals, toxic organics)? start->is_contaminated hazardous_waste Treat as Hazardous Waste: - Collect in a labeled, sealed container. - Arrange for pickup by a licensed  waste disposal company. is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Acidic Waste is_contaminated->non_hazardous_waste No end End of Disposal Process hazardous_waste->end neutralize Neutralize the waste solution (see Experimental Protocol) non_hazardous_waste->neutralize check_ph Verify pH is between 5.5 and 9.5 neutralize->check_ph drain_disposal Dispose of down the sanitary sewer with copious amounts of water. check_ph->drain_disposal Yes adjust_ph Adjust pH with more neutralizing agent or dilute acid. check_ph->adjust_ph No drain_disposal->end adjust_ph->check_ph

Disposal decision workflow for this compound.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps for neutralizing aqueous solutions of this compound that are not contaminated with other hazardous substances.

Materials:

  • Aqueous waste of this compound

  • 1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH indicator strips

  • Stir bar and stir plate

  • Appropriate glass beaker or container (large enough to prevent splashing)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Conduct the neutralization procedure in a well-ventilated area, such as a fume hood.

    • Place the beaker containing the acidic waste on the stir plate and add the stir bar.

  • Dilution (if necessary):

    • If the acid solution is concentrated, it is advisable to first dilute it by slowly adding the acid to a larger volume of cold water. This will help to control the temperature during neutralization.

  • Neutralization:

    • Begin stirring the acidic solution at a moderate speed.

    • Slowly add the neutralizing agent (1 M NaOH or saturated NaHCO₃) dropwise to the acidic solution. Be cautious as the neutralization reaction can be exothermic, generating heat.

    • If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved, which may cause foaming. Add the bicarbonate solution slowly to control the rate of gas evolution.

  • pH Monitoring:

    • Periodically stop the addition of the neutralizing agent and measure the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the neutralizing agent incrementally until the pH of the solution is within the target range of 5.5 to 9.5.

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can be safely poured down the sanitary sewer drain.

    • Flush the drain with a copious amount of water (at least 20 times the volume of the neutralized solution) to ensure it is fully diluted within the wastewater system.

  • Decontamination:

    • Rinse all glassware and equipment used in the neutralization process thoroughly with water.

Safety Precautions:

  • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • The neutralization of acids can generate heat. If the container becomes hot to the touch, slow down the addition of the neutralizing agent and allow the solution to cool.

  • In case of a spill, neutralize the spilled acid with a suitable absorbent material for acids, and dispose of the cleanup materials as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guide for Handling 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification:

  • Common Name: Tartaric Acid[1]

  • Synonyms: 2,3,4-Trihydroxypentanedioic acid, Ribaric acid, Arabinaric acid[2][3]

  • CAS Numbers: 488-31-3, 33012-62-3[2][4][5][6]

Immediate Safety Concerns:

This compound, commonly known as tartaric acid, is a solid that can cause skin irritation and serious eye damage.[1][7] Inhalation of dust may irritate the respiratory tract.[1][7] Ingestion of large amounts can lead to gastrointestinal irritation.[1][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in different operational scenarios.

Operation Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Handling solid powder (small quantities) Safety goggles with side shields[7][8]Penetration-resistant work gloves (e.g., nitrile, butyl rubber, PVC)[8][9]Not generally required if ventilation is adequate.[8]Lab coat or long-sleeved clothing.[10]
Handling solid powder (large quantities or in poorly ventilated areas) Tight-sealing safety goggles or a face shield.[1][10]Penetration-resistant work gloves (e.g., nitrile, butyl rubber, PVC).[8][9]A type P filtering facemask or a full-facepiece dust/mist respirator.[7][9]Long-sleeved overalls, safety footwear.[9]
Preparing and handling solutions Chemical safety goggles.[7]Chemical-resistant gloves (e.g., nitrile, butyl rubber, PVC).[8]Not generally required if done in a well-ventilated area or fume hood.Lab coat, acid-resistant clothing.[8]
Cleaning spills Chemical safety goggles and a face shield if splashing is possible.Chemical-resistant gloves.A dust mask or respirator if cleaning a solid spill.Full protective clothing, including boots.[11]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize dust inhalation.[1] For larger quantities, use local exhaust ventilation.

  • Minimizing Dust: Take care to minimize dust generation when handling the solid form.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[10][12] Contaminated clothing should be removed and washed before reuse.[10][12]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[1][10] Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][10] Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[10] Get medical attention if irritation develops and persists.[10]

  • Inhalation: Remove to fresh air.[10] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and drink plenty of water.[12] Never give anything by mouth to an unconscious person.[10] Call a physician.[10]

Disposal Plan:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

  • Spill Cleanup: For solid spills, sweep up and shovel into suitable containers for disposal.[12][14] Avoid creating dust. For liquid spills, contain the spill and absorb with an inert material before placing in a suitable container for disposal. Do not let the product enter drains.[7]

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling cluster_disposal Disposal & Decontamination pre_assessment Assess Task: - Quantity - Physical Form (Solid/Liquid) - Ventilation ppe_selection Select Appropriate PPE (Refer to Table) pre_assessment->ppe_selection handling_procedure Follow Safe Handling Procedures: - Use in well-ventilated area - Minimize dust - Avoid contact ppe_selection->handling_procedure waste_disposal Dispose of Waste Properly handling_procedure->waste_disposal decontamination Decontaminate Work Area and PPE handling_procedure->decontamination

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.